molecular formula C24H29N3O3S B15604054 AZ876

AZ876

Katalognummer: B15604054
Molekulargewicht: 439.6 g/mol
InChI-Schlüssel: IVANYIPLGFVBGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

AZ876 is a useful research compound. Its molecular formula is C24H29N3O3S and its molecular weight is 439.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-tert-butyl-1,1-dioxo-5-phenyl-4-(4-piperidin-1-ylanilino)-1,2-thiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3S/c1-24(2,3)27-23(28)21(22(31(27,29)30)18-10-6-4-7-11-18)25-19-12-14-20(15-13-19)26-16-8-5-9-17-26/h4,6-7,10-15,25H,5,8-9,16-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVANYIPLGFVBGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)C(=C(S1(=O)=O)C2=CC=CC=C2)NC3=CC=C(C=C3)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

AZ876: A Technical Guide to LXR Alpha and LXR Beta Receptor Binding Affinity and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ876 is a potent, synthetic agonist for the Liver X Receptors (LXRs), LXRα (NR1H3) and LXRβ (NR1H2).[1] These nuclear receptors are critical regulators of cholesterol homeostasis, lipid metabolism, and inflammatory responses.[2][3] this compound has garnered significant interest within the research and drug development communities for its potential therapeutic applications in metabolic and cardiovascular diseases.[1][4][5][6][7] This technical guide provides an in-depth overview of this compound's binding affinity for LXRα and LXRβ, the associated signaling pathways, and detailed experimental protocols for their characterization.

Data Presentation: Quantitative Binding Affinity of this compound

The binding affinity of this compound to human LXRα and LXRβ has been quantified, demonstrating its high-affinity interaction with both receptor isoforms. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor, where a lower Ki value indicates a stronger binding affinity.

CompoundReceptorSpeciesK_i_ (μM)
This compoundLXRαHuman0.007
This compoundLXRβHuman0.011

LXR Signaling Pathways

Upon activation by an agonist such as this compound, LXRs form a heterodimer with the Retinoid X Receptor (RXR).[2][8] This LXR/RXR heterodimer then binds to specific DNA sequences known as LXR Response Elements (LXREs) in the promoter regions of target genes, leading to the recruitment of coactivators and subsequent transcriptional activation.[2][3]

Key target genes of the LXR signaling pathway include:

  • ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1): These genes are pivotal in reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues for excretion.[3]

  • Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): This transcription factor plays a central role in the regulation of fatty acid and triglyceride synthesis.[3]

The activation of these and other target genes by this compound underlies its effects on lipid metabolism and inflammation.

LXR Signaling Pathway Activation by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the binding affinity and functional activity of this compound on LXRα and LXRβ.

LXR Ligand Binding Domain Preparation

Objective: To produce purified LXRα and LXRβ ligand-binding domains (LBDs) for use in in vitro binding assays.

Methodology:

  • Cloning: The cDNA sequences encoding the ligand-binding domains of human LXRα (e.g., amino acids 207-447) and LXRβ (e.g., amino acids 295-533) are subcloned into an appropriate bacterial expression vector, such as pET15 or pET28, which incorporates an N-terminal polyhistidine (His) tag.[9][10]

  • Expression: The expression vectors are transformed into a suitable E. coli strain, such as BL21(DE3).[9][10] Protein expression is induced by the addition of isopropyl-β-D-thiogalactopyranoside (IPTG) at a final concentration of 0.2 mM, followed by incubation at 20°C.[9][10]

  • Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 5 mM imidazole (B134444), 2 mM TCEP, 5% glycerol).[9][10] The cells are then lysed by sonication.[9][10]

  • Purification: The soluble protein fraction is clarified by centrifugation and purified using Ni2+-Sepharose chromatography.[9][10] The His-tagged LXR LBDs are eluted with an imidazole gradient, typically at a concentration of 300 mM.[9][10]

  • Verification: The purity and identity of the recombinant proteins are confirmed by SDS-PAGE and Western blotting.

Competitive Radioligand Binding Assay (Scintillation Proximity Assay)

Objective: To determine the binding affinity (Ki) of this compound for LXRα and LXRβ through competition with a radiolabeled LXR agonist.

Methodology:

  • Assay Buffer: A suitable assay buffer is prepared (e.g., 50 mM Tris-HCl, pH 7.4, 0.1% (w/v) BSA, 1 mM EDTA, 2 mM MnCl2).

  • Reaction Setup: In a 96-well plate, the following components are added in order:

    • A constant concentration of purified His-tagged LXRα or LXRβ LBD.

    • A constant concentration of a radiolabeled LXR agonist, such as [3H]-T0901317.

    • A serial dilution of the competitor ligand, this compound, or a vehicle control.

  • Incubation: The reaction mixture is incubated at room temperature to allow binding to reach equilibrium.

  • Scintillation Proximity Assay (SPA) Bead Addition: Wheat germ agglutinin (WGA)-coated SPA beads are added to each well. The His-tag on the LXR LBDs facilitates their binding to the WGA on the SPA beads.

  • Signal Detection: When the radioligand binds to the LXR LBD immobilized on the SPA bead, the radioisotope is brought into close enough proximity to the scintillant within the bead to generate a light signal. Unbound radioligand in solution is too far away to produce a signal. The plate is then read in a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Luciferase Reporter Gene Assay

Objective: To assess the functional activity of this compound as an agonist for LXRα and LXRβ by measuring its ability to induce transcription from an LXR-responsive reporter gene.

Methodology:

  • Cell Culture: Human Embryonic Kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.[11]

  • Transfection: Cells are seeded in 96-well plates and transiently transfected with the following plasmids using a suitable transfection reagent like Lipofectamine LTX:

    • An expression vector for full-length human LXRα or LXRβ.

    • An expression vector for RXRα.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of an LXRE (e.g., pFR-Luc).[11]

    • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency (e.g., pRL-SV40).[11]

  • Compound Treatment: After an initial incubation period (e.g., 4-5 hours) to allow for transfection, the medium is replaced with fresh medium containing a serial dilution of this compound or a vehicle control (DMSO).[11] A known LXR agonist, such as T0901317, is used as a positive control.

  • Incubation: The cells are incubated for an additional 14-16 hours at 37°C and 5% CO2 to allow for gene expression.[11]

  • Lysis and Luciferase Assay: The cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.[11]

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each well. The fold activation is calculated relative to the vehicle control. The EC50 value (the concentration of agonist that produces 50% of the maximal response) is determined by plotting the fold activation against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.

Experimental_Workflow cluster_binding_assay Competitive Radioligand Binding Assay cluster_reporter_assay Luciferase Reporter Gene Assay b1 Prepare Reagents (LXR LBD, Radioligand, this compound) b2 Incubate Reaction Mixture b1->b2 b3 Add SPA Beads b2->b3 b4 Detect Signal b3->b4 b5 Calculate Ki b4->b5 r1 Transfect Cells (LXR, RXR, Reporter Plasmids) r2 Treat with this compound r1->r2 r3 Incubate r2->r3 r4 Measure Luciferase Activity r3->r4 r5 Calculate EC50 r4->r5

Workflow for this compound Characterization.

Conclusion

This compound is a high-affinity dual agonist of LXRα and LXRβ that activates the LXR signaling pathway to modulate the expression of genes involved in lipid metabolism and inflammation. The experimental protocols detailed in this guide provide a robust framework for the characterization of this compound and other novel LXR modulators. A thorough understanding of the binding kinetics and functional activity of such compounds is essential for their continued development as potential therapeutics for a range of human diseases.

References

An In-depth Technical Guide to the Downstream Targets of AZ876 LXR Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ876 is a potent, selective, and orally active dual agonist for the Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ).[1] LXRs are nuclear receptors that function as crucial transcriptional regulators of cholesterol, lipid, and carbohydrate metabolism, as well as inflammation.[2][3] Upon activation, LXRs modulate the expression of a wide array of downstream target genes, making them a significant area of interest for therapeutic intervention in cardiovascular and metabolic diseases.[2][4] this compound has emerged as a valuable research tool due to its high affinity and more favorable preclinical profile compared to earlier generation LXR agonists, particularly concerning the side effect of hypertriglyceridemia at lower doses.[4][5]

This technical guide provides a comprehensive overview of the downstream targets of this compound-mediated LXR activation, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways and workflows.

Mechanism of Action: The LXR Signaling Pathway

This compound exerts its effects by binding to and activating both LXRα and LXRβ isoforms.[2][4] The canonical signaling pathway proceeds as follows:

  • Ligand Binding: this compound enters the cell and binds to the ligand-binding domain of LXR.

  • Heterodimerization: Upon ligand binding, LXR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).[1][4]

  • DNA Binding: This LXR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as LXR Response Elements (LXREs) located in the promoter regions of target genes.[1][2][4]

  • Transcriptional Activation: The binding of the LXR/RXR complex to LXREs recruits co-activator proteins, initiating the transcription of downstream target genes.[1][4]

This activation leads to profound changes in cellular processes, primarily related to lipid homeostasis and inflammation.

AZ876_LXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound LXR LXR (α or β) This compound->LXR Binds to RXR RXR LXR->RXR Heterodimerizes with LXRE LXR Response Element (LXRE) LXR->LXRE Translocates & Binds to TargetGene Target Gene LXRE->TargetGene Promotes Transcription Gene Transcription TargetGene->Transcription mRNA mRNA Transcription->mRNA Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Translation Cellular Response Cellular Response (e.g., Cholesterol Efflux) Protein Synthesis->Cellular Response Leads to

Caption: this compound activates the LXR-RXR pathway, leading to transcription of target genes.

Downstream Targets and Physiological Effects

The activation of LXR by this compound transcriptionally regulates a suite of genes involved in distinct but interconnected physiological pathways.

Cholesterol Homeostasis and Reverse Cholesterol Transport (RCT)

A primary role of LXR activation is the enhancement of reverse cholesterol transport (RCT), the process of removing excess cholesterol from peripheral tissues for excretion.[2] This is a key mechanism for the atheroprotective effects of LXR agonists.[5]

  • Key Target Genes:

    • ATP-binding cassette transporter A1 (ABCA1): Crucial for the efflux of cholesterol from cells, particularly macrophages, to lipid-poor apolipoprotein A-I (ApoA-I), forming nascent HDL.[2][5]

    • ATP-binding cassette transporter G1 (ABCG1): Promotes cholesterol efflux to mature HDL particles.[2][5]

    • Apolipoprotein E (ApoE): A component of lipoproteins that mediates their clearance.[5]

Lipid Metabolism and Fatty Acid Synthesis

LXR activation influences fatty acid metabolism, which can be both beneficial and detrimental. While reprogramming cardiac lipids towards a more favorable profile, systemic activation can lead to hypertriglyceridemia, a common side effect of potent LXR agonists.[5][6]

  • Key Target Genes:

    • Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): A master regulator of lipogenesis, its induction can increase the synthesis of fatty acids and triglycerides in the liver.[2][5]

    • Stearoyl-CoA Desaturase 2 (SCD2), Fatty Acid Desaturase 2 (FADS2), and Fatty Acid Elongase 5 (ELOVL5): In cardiac tissue, this compound induces these genes, which are involved in the synthesis of polyunsaturated fatty acids (PUFAs).[6][7] This leads to a beneficial lipid reprogramming, increasing cardioprotective PUFAs like docosahexaenoic acid (DHA).[6][7]

Anti-Inflammatory Response

LXRs are potent repressors of inflammatory gene expression in macrophages and other cell types.[5][8] This contributes significantly to their anti-atherosclerotic and cardioprotective effects.

  • Mechanism: LXR activation interferes with pro-inflammatory signaling pathways, such as NF-κB.[5][9]

  • Effects: this compound treatment has been shown to reduce the expression of pro-inflammatory cytokines and chemokines and attenuate macrophage accumulation in cardiac tissue.[6][10]

Cardioprotection and Anti-Fibrotic Effects

In models of cardiac stress, this compound demonstrates significant protective effects against pathological remodeling.

  • Mechanism: this compound has been shown to suppress the up-regulation of genes related to hypertrophy and fibrosis.[3] A key pathway inhibited by this compound is the pro-fibrotic Transforming Growth Factor β (TGFβ)-Smad2/3 signaling cascade.[3][11]

  • Effects: Treatment with this compound reduces heart weight, myocardial fibrosis, and cardiac dysfunction in response to pressure overload.[3]

AZ876_Downstream_Effects cluster_effects Key Downstream Effects cluster_outcomes Physiological Outcomes This compound This compound LXR_Activation LXR Activation This compound->LXR_Activation RCT ↑ Reverse Cholesterol Transport (RCT) LXR_Activation->RCT Upregulates ABCA1, ABCG1 Inflammation ↓ Inflammation LXR_Activation->Inflammation Represses NF-κB Pathway Cardiac_Remodeling ↓ Pathological Cardiac Remodeling & Fibrosis LXR_Activation->Cardiac_Remodeling Inhibits TGFβ-Smad2/3 Lipogenesis ↑ Hepatic Lipogenesis (High Doses) LXR_Activation->Lipogenesis Upregulates SREBP-1c Atheroprotection Atheroprotection RCT->Atheroprotection Inflammation->Atheroprotection Cardioprotection Cardioprotection Inflammation->Cardioprotection Cardiac_Remodeling->Cardioprotection Hypertriglyceridemia Hypertriglyceridemia Lipogenesis->Hypertriglyceridemia

Caption: Logical flow from this compound LXR activation to key physiological outcomes.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from published preclinical studies.

Table 1: In Vitro Potency of this compound
ParameterSpeciesLXRαLXRβComparisonReference
Binding Affinity (Ki) Human0.007 µM0.011 µM25x more potent than GW3965 on LXRα[2][5]
Transactivation (EC50) Human--196x more potent than GW3965 on LXRα[5]
Transactivation (EC50) Mouse--248x more potent than GW3965 on LXRα[5]
Table 2: In Vivo Effects of this compound in APOE*3Leiden Mice (20 weeks treatment)
Dose (µmol·kg⁻¹·day⁻¹)Plasma TriglyceridesPlasma CholesterolLiver TriglyceridesAtherosclerosis Lesion AreaReference
5 (Low Dose) No effectTended to decrease (-12%, NS)No effect-47%[5]
20 (High Dose) +110% (P < 0.001)-16% (P < 0.05)+53% (P < 0.01)-91%[5][8]
Table 3: Gene Expression Changes Induced by this compound
GeneTissue / Cell TypeTreatmentFold Change / EffectReference
ABCA1 Hamster/Human PMN cellsIn vitro4-7x more potent induction than GW3965[5]
SCD2 HL-1 Cardiac Cells10 nM this compound (24h)Significant induction[6][7]
FADS2 HL-1 Cardiac Cells10 nM this compound (24h)Significant induction[6][7]
ELOVL5 HL-1 Cardiac Cells10 nM this compound (24h)Significant induction[6][7]
Hypertrophy/Fibrosis Genes Murine Hearts (TAC model)20 µmol/kg/daySuppressed up-regulation[3]

Experimental Protocols & Workflows

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments used to identify and validate the downstream targets of this compound.

In Vitro LXR Target Gene Expression Assay

This protocol assesses the ability of this compound to induce LXR target gene expression in a relevant cell line (e.g., THP-1 for macrophage function, HepG2 for liver metabolism).

  • Cell Culture: Plate cells (e.g., THP-1 macrophages differentiated with PMA) in appropriate media and allow them to adhere.

  • Compound Treatment: Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time period (e.g., 6, 24, or 48 hours).[10]

  • RNA Isolation: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using SYBR Green or TaqMan probes for the target genes (e.g., ABCA1, ABCG1, SREBP-1c) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.

In_Vitro_Workflow Start Start: Cell Culture (e.g., THP-1) Treatment Treatment: This compound vs. Vehicle Start->Treatment RNA_Isolation RNA Isolation Treatment->RNA_Isolation cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis qPCR Quantitative PCR (qPCR) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (ΔΔCt) qPCR->Data_Analysis Result Result: Relative Gene Expression Data_Analysis->Result

Caption: Workflow for determining this compound's effect on LXR target gene expression in vitro.
In Vivo Animal Study Protocol (Atherosclerosis Model)

This protocol outlines a typical study to evaluate the effects of this compound on atherosclerosis in a murine model.

  • Animal Model: Use a relevant mouse model, such as APOE*3Leiden or Ldlr-/-, which are susceptible to diet-induced atherosclerosis.[5]

  • Diet and Acclimation: Acclimate mice and place them on a Western-type, atherogenic diet.[5]

  • Grouping: Divide mice into groups: Vehicle control, Low-Dose this compound, High-Dose this compound.[5]

  • Compound Administration: Administer this compound or vehicle daily, typically mixed into the diet or via oral gavage, for a prolonged period (e.g., 20 weeks).[5]

  • Monitoring: Regularly monitor animal weight and plasma lipid levels (triglycerides and cholesterol) from tail vein blood samples.

  • Endpoint Analysis:

    • Atherosclerosis: Quantify atherosclerotic lesion size and severity in the aortic root via histological staining (e.g., Oil Red O).[5]

    • Gene Expression: Analyze gene expression in tissues (e.g., liver, intestine) via qPCR.[5]

    • Liver Analysis: Measure liver weight and quantify hepatic triglyceride content to assess steatosis.[5]

In_Vivo_Workflow cluster_analysis Endpoint Analyses Start Start: Atherosclerosis Mouse Model Diet Atherogenic Diet Feeding Start->Diet Grouping Grouping & this compound Treatment Diet->Grouping Monitoring In-life Monitoring (Plasma Lipids) Grouping->Monitoring Termination Study Termination & Tissue Collection Monitoring->Termination Athero_Analysis Atherosclerosis Quantification Termination->Athero_Analysis Gene_Expression Tissue Gene Expression (qPCR) Termination->Gene_Expression Liver_Analysis Liver Lipid Analysis Termination->Liver_Analysis

Caption: General workflow for an in vivo study of this compound in a mouse atherosclerosis model.
RNA Sequencing (RNA-Seq) and Data Analysis Workflow

RNA-Seq provides a global, unbiased view of the transcriptome changes induced by this compound.

  • Experimental Design: Collect samples from in vitro or in vivo experiments (e.g., livers from this compound-treated vs. control mice).

  • Library Preparation: Isolate high-quality RNA, perform quality control (QC), and construct sequencing libraries.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing (NGS) platform.

  • Data QC: Assess the quality of the raw sequencing reads.

  • Alignment: Align the reads to a reference genome.

  • Quantification: Count the number of reads mapping to each gene.

  • Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly up- or down-regulated between this compound-treated and control groups.

  • Pathway and Network Analysis: Use tools like Ingenuity Pathway Analysis (IPA) or Gene Set Enrichment Analysis (GSEA) to identify biological pathways and networks enriched among the differentially expressed genes.[12]

RNASeq_Workflow Sample Sample Collection (this compound vs. Control) RNA RNA Isolation & QC Sample->RNA Library Library Preparation RNA->Library Sequencing Next-Gen Sequencing Library->Sequencing QC Raw Read QC Sequencing->QC Alignment Genome Alignment QC->Alignment Quant Gene Quantification Alignment->Quant DEA Differential Expression Analysis Quant->DEA Result Result: Pathways & Target Genes DEA->Result

Caption: A typical bioinformatics workflow for RNA-Seq data analysis.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq) Protocol

ChIP-Seq is used to identify the genome-wide binding sites of LXR, thus identifying its direct target genes.

  • Cell/Tissue Preparation: Use cells or tissues treated with this compound or vehicle.

  • Cross-linking: Cross-link proteins to DNA using formaldehyde (B43269).

  • Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.

  • Immunoprecipitation (IP): Incubate the sheared chromatin with an antibody specific to LXR (LXRα or LXRβ). The antibody will bind to LXR and the DNA fragments attached to it.

  • Immune Complex Capture: Use protein A/G beads to pull down the antibody-LXR-DNA complexes.

  • Reverse Cross-linking: Reverse the formaldehyde cross-links to release the DNA.

  • DNA Purification: Purify the immunoprecipitated DNA.

  • Library Preparation & Sequencing: Prepare a sequencing library from the purified DNA and sequence it.

  • Data Analysis: Align reads to the genome and use peak-calling algorithms (e.g., MACS2) to identify regions of significant LXR binding (peaks). Associate these peaks with nearby genes to identify direct LXR targets.

ChIPSeq_Workflow Sample Start: This compound-Treated Cells/Tissues Crosslink Formaldehyde Cross-linking Sample->Crosslink Shear Chromatin Shearing Crosslink->Shear IP Immunoprecipitation (with LXR Antibody) Shear->IP Reverse Reverse Cross-links IP->Reverse Purify DNA Purification Reverse->Purify Sequencing Library Prep & Sequencing Purify->Sequencing Analysis Peak Calling & Analysis Sequencing->Analysis Result Result: Genome-wide LXR Binding Sites Analysis->Result

Caption: Workflow for identifying direct LXR target genes using ChIP-Seq.

Conclusion

This compound is a powerful dual LXR agonist that modulates a complex network of downstream target genes. Its activation of the LXR/RXR heterodimer leads to significant, beneficial effects on reverse cholesterol transport, inflammation, and cardiac remodeling, highlighting its therapeutic potential in cardiovascular disease.[1][3] Key downstream gene targets include ABCA1 and ABCG1, which drive atheroprotection, and genes involved in PUFA synthesis (SCD2, FADS2, ELOVL5), which contribute to cardioprotective lipid reprogramming.[5][6] Furthermore, this compound demonstrates anti-fibrotic activity by inhibiting the TGFβ-Smad2/3 pathway.[3] While high doses can induce SREBP-1c and lead to hepatic steatosis and hypertriglyceridemia, low-dose administration has shown potent anti-atherosclerotic effects without these lipogenic side effects in preclinical models.[5] The detailed protocols and data presented in this guide provide a framework for researchers to further investigate the nuanced roles of this compound and the downstream consequences of LXR activation in health and disease.

References

AZ876: A Novel Liver X Receptor Agonist and its Role in Reverse Cholesterol Transport

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

AZ876 is a selective and orally active dual agonist of Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ) that has emerged as a significant compound of interest in the study of cardiovascular and metabolic diseases.[1][2] LXRs are nuclear receptors that are critical in the transcriptional regulation of lipid homeostasis, inflammation, and cholesterol metabolism.[1][3] The primary protective action of a low-dose of this compound is believed to be an increase in reverse cholesterol transport (RCT).[4]

Mechanism of Action

This compound activates both LXRα and LXRβ isoforms.[3] Upon activation, the LXR forms a heterodimer with the Retinoid X Receptor (RXR).[1][3] This LXR/RXR heterodimer then binds to LXR response elements (LXREs) located in the promoter regions of target genes, thereby initiating their transcription.[1][3]

Key target genes in the context of reverse cholesterol transport include:

  • ATP-binding cassette transporter A1 (ABCA1): This transporter is crucial for the initial step of RCT, mediating the efflux of cholesterol from peripheral cells to lipid-poor apolipoprotein A-I (ApoA-I).

  • ATP-binding cassette transporter G1 (ABCG1): This transporter promotes cholesterol efflux from macrophages to mature high-density lipoprotein (HDL) particles.[2][5]

By inducing the expression of ABCA1 and ABCG1, this compound enhances the removal of excess cholesterol from peripheral tissues, including from macrophages within atherosclerotic plaques, and its transport back to the liver for excretion.[2][4][5]

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AZ876_Mechanism_of_Action cluster_cell Cellular Environment cluster_nucleus Nucleus cluster_downstream Downstream Effects This compound This compound LXR LXRα / LXRβ This compound->LXR Activates LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXR Response Element (LXRE) on Target Gene Promoters LXR_RXR->LXRE Binds to Target_Genes Target Genes (e.g., ABCA1, ABCG1) LXRE->Target_Genes Initiates Transcription mRNA mRNA Target_Genes->mRNA Proteins ABCA1, ABCG1 Proteins mRNA->Proteins Translation RCT Increased Reverse Cholesterol Transport Proteins->RCT

This compound activates the LXR/RXR pathway, leading to increased reverse cholesterol transport.

Quantitative Data

The following tables summarize key quantitative data for this compound from published preclinical studies.

Table 1: In Vitro Potency of this compound

ParameterSpeciesLXRαLXRβ
Ki (μM) Human0.0070.011

Data from MedchemExpress and BenchChem.[2][5]

Table 2: In Vivo Effects of this compound in APOE*3Leiden Mice

Treatment GroupDoseTotal CholesterolPlasma Triglycerides
This compound 5 µmol·kg-1·day-1~12% decrease (NS)No significant effect
This compound 20 µmol·kg-1·day-116% decrease (P < 0.05)110% increase (P < 0.001)
GW3965 (Reference Agonist) Not specified~12% decrease (NS)70% increase (P < 0.001)

NS = Not Significant. Data from a study on APOE3Leiden mice.[4]*

Experimental Protocols

In Vivo Atherosclerosis Study in APOE*3Leiden Mice

This protocol outlines a typical experimental workflow to evaluate the anti-atherosclerotic effects of this compound.

1. Animal Model and Diet:

  • Model: APOE*3Leiden mice, a well-established model for hyperlipidemia and atherosclerosis.

  • Diet: Western-type diet containing high fat and cholesterol to induce atherosclerotic plaque development.

2. Group Formation and Treatment:

  • After an initial period on the high-fat diet (e.g., 8-12 weeks) to establish atherosclerosis, mice are randomized into treatment groups.

  • Vehicle Control Group: Receives the vehicle (e.g., carboxymethylcellulose) daily.

  • Low-Dose this compound Group: Receives this compound at a dose of 5 µmol·kg⁻¹·day⁻¹.[3]

  • High-Dose this compound Group: Receives this compound at a dose of 20 µmol·kg⁻¹·day⁻¹.

  • Administration: this compound is administered daily via oral gavage or incorporated into the diet.[3]

3. Monitoring and Endpoint Analysis:

  • Duration: Treatment continues for a specified period (e.g., 16-20 weeks).

  • Plasma Lipids: Blood samples are collected periodically to monitor plasma total cholesterol and triglyceride levels.

  • Atherosclerotic Lesion Analysis: At the end of the study, mice are euthanized, and the aorta is dissected. The extent of atherosclerotic lesions is quantified by staining with Oil Red O.

  • Gene Expression Analysis: Tissues such as the liver and aorta can be collected for gene expression analysis of LXR target genes (e.g., ABCA1, ABCG1) using quantitative real-time PCR (qRT-PCR).[6]

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Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (16-20 weeks) cluster_analysis Endpoint Analysis start APOE*3Leiden Mice on High-Fat Diet (8-12 weeks) randomize Randomize into Treatment Groups start->randomize control Vehicle Control randomize->control low_dose Low-Dose this compound (5 µmol/kg/day) randomize->low_dose high_dose High-Dose this compound (20 µmol/kg/day) randomize->high_dose plasma Periodic Plasma Lipid Analysis control->plasma lesion Aortic Lesion Quantification (Oil Red O) control->lesion gene Gene Expression (qRT-PCR) in Liver/Aorta control->gene low_dose->plasma low_dose->lesion low_dose->gene high_dose->plasma high_dose->lesion high_dose->gene

Workflow for in vivo atherosclerosis studies with this compound.
Macrophage Cholesterol Efflux Assay

This in vitro assay is fundamental to directly measuring the capacity of this compound to promote reverse cholesterol transport at the cellular level.

1. Cell Culture and Cholesterol Loading:

  • Cells: Mouse peritoneal macrophages or a macrophage-like cell line (e.g., J774, RAW264.7) are commonly used.

  • Cholesterol Loading: Macrophages are incubated with radiolabeled cholesterol (e.g., ³H-cholesterol) and an acetylated low-density lipoprotein (acLDL) to induce foam cell formation.

2. Treatment and Cholesterol Efflux:

  • After loading, cells are washed and then incubated with serum-free media containing this compound at various concentrations.

  • Cholesterol acceptors, such as ApoA-I (for ABCA1-mediated efflux) or HDL (for ABCG1-mediated efflux), are added to the media.

  • The cells are incubated for a defined period (e.g., 4-24 hours) to allow for cholesterol efflux.

3. Quantification:

  • The radioactivity in the culture medium and the cells is measured using a scintillation counter.

  • Cholesterol efflux is calculated as the percentage of radioactivity in the medium relative to the total radioactivity (medium + cells).

dot

Cholesterol_Efflux_Assay load 1. Cholesterol Loading (Macrophages + ³H-cholesterol + acLDL) wash 2. Wash Cells load->wash treat 3. Incubate with this compound and Cholesterol Acceptor (ApoA-I or HDL) wash->treat incubate 4. Incubation Period (4-24 hours) treat->incubate quantify 5. Measure Radioactivity (Medium and Cells) incubate->quantify calculate 6. Calculate % Efflux quantify->calculate

Steps for a macrophage cholesterol efflux assay.

Summary and Future Directions

This compound is a potent LXR agonist that promotes reverse cholesterol transport by upregulating the expression of key cholesterol transporters, ABCA1 and ABCG1.[2] Preclinical studies have demonstrated its potential to reduce atherosclerosis.[4] Notably, low doses of this compound appear to avoid the hypertriglyceridemia and hepatic steatosis often associated with LXR agonists, making it a more favorable candidate for therapeutic development.[3][4][7]

Further research is warranted to fully elucidate the long-term safety and efficacy of this compound in larger animal models and eventually in human clinical trials. Its unique profile suggests that LXR-mediated cardiac lipid reprogramming could be a promising strategy for mitigating catecholamine-induced cardiac damage and improving diastolic dysfunction.[6][8][9][10] The continued investigation of this compound and similar LXR agonists holds promise for the development of novel therapies for cardiovascular diseases.

References

The LXR Agonist AZ876: A Deep Dive into its Attenuation of Inflammatory Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: AZ876 is a potent and selective synthetic agonist of the Liver X Receptors (LXRα and LXRβ), which are nuclear receptors playing a pivotal role in the transcriptional regulation of lipid metabolism, cholesterol homeostasis, and the inflammatory response. Emerging evidence highlights the significant anti-inflammatory properties of this compound, positioning it as a molecule of interest for therapeutic intervention in inflammatory diseases. This technical guide provides a comprehensive overview of the impact of this compound on inflammatory gene expression, detailing its mechanism of action, quantitative effects on key inflammatory mediators, and relevant experimental protocols.

Mechanism of Action: LXR-Mediated Transcriptional Regulation

This compound exerts its anti-inflammatory effects by activating LXRα and LXRβ. Upon binding to this compound, LXR forms a heterodimer with the Retinoid X Receptor (RXR). This LXR/RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as LXR Response Elements (LXREs) in the promoter regions of target genes, leading to their transcriptional activation.

The anti-inflammatory actions of LXR activation are primarily mediated through two mechanisms:

  • Transrepression of Pro-inflammatory Transcription Factors: Activated LXR can interfere with the activity of key pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). This "transrepression" does not involve direct binding of LXR to the DNA of inflammatory genes. Instead, it is thought to involve the recruitment of co-repressor complexes to the sites of NF-κB activity, thereby inhibiting the transcription of NF-κB target genes, which include a wide array of pro-inflammatory cytokines and chemokines.[1][2]

  • Upregulation of Anti-inflammatory and Cholesterol Efflux Genes: LXR activation directly upregulates the expression of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters ABCA1 and ABCG1. This process, by reducing cellular cholesterol levels, can indirectly dampen inflammatory signaling, as cholesterol crystals are known to be potent activators of the NLRP3 inflammasome.

LXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound LXR LXR This compound->LXR Binds and Activates LXR_RXR_active Active LXR/RXR Heterodimer LXR->LXR_RXR_active RXR RXR RXR->LXR_RXR_active LXR_RXR_inactive Inactive LXR/RXR LXR_RXR_inactive->LXR_RXR_active LXRE LXRE LXR_RXR_active->LXRE Binds to CoR Co-repressor Complex LXR_RXR_active->CoR Recruits NFkB_complex IKK Complex IkB IκB NFkB_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_active Active NF-κB NFkB->NFkB_active NFkB_DNA NF-κB Binding Site NFkB_active->NFkB_DNA Binds to Cholesterol_efflux_genes Cholesterol Efflux Genes (e.g., ABCA1, ABCG1) LXRE->Cholesterol_efflux_genes Activates Transcription Inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NFkB_DNA->Inflammatory_genes Activates Transcription CoR->NFkB_DNA Inhibits Transcription (Transrepression)

Caption: this compound activates the LXR/RXR heterodimer, leading to the transrepression of NF-κB-mediated inflammatory gene expression.

Quantitative Impact on Inflammatory Gene Expression

Studies have demonstrated the ability of this compound to significantly reduce the expression of key pro-inflammatory cytokines and chemokines. The following tables summarize the quantitative data from preclinical studies.

Table 1: Effect of this compound on Plasma Cytokine Levels in a Mouse Model of Atherosclerosis [3]

CytokineTreatment GroupPlasma Concentration (pg/mL)% Reduction vs. Control
TNF-α Control15.2 ± 1.5-
High-Dose this compound (20 µmol·kg⁻¹·day⁻¹)8.9 ± 0.941.4%
IL-1β Control7.8 ± 0.8-
High-Dose this compound (20 µmol·kg⁻¹·day⁻¹)4.5 ± 0.542.3%
IL-6 Control25.6 ± 3.1-
High-Dose this compound (20 µmol·kg⁻¹·day⁻¹)14.8 ± 1.942.2%

Table 2: Qualitative Downregulation of Inflammatory Genes by this compound in a Mouse Model of Cardiac Inflammation [4][5]

Gene CategoryDownregulated Genes
Interleukins IL-1α, IL-6, IL-18
Chemokine Receptors CCR1, CCR2
Chemokine Ligands Multiple CCLs
Macrophage Marker Mac-3

Note: The study presented this data in a heatmap, and specific fold-change values were not provided in the text. The heatmap indicates a clear reduction in the expression of these genes in the this compound-treated group compared to the isoproterenol-induced inflammation group.

Experimental Protocols

In Vitro Macrophage Inflammation Assay

This protocol outlines the steps to assess the anti-inflammatory effects of this compound on cultured macrophages.

1. Cell Culture and Differentiation:

  • Culture murine bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW264.7) in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • For BMDMs, supplement the media with M-CSF (20 ng/mL) to promote differentiation.

  • Plate cells at a density of 1 x 10⁶ cells/mL in 6-well plates and allow them to adhere and differentiate for 24-48 hours.[6]

2. This compound Treatment and Inflammatory Challenge:

  • Pre-treat the differentiated macrophages with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 18-24 hours.

  • After pre-treatment, stimulate the cells with a pro-inflammatory agent, such as Lipopolysaccharide (LPS) from E. coli at a final concentration of 100 ng/mL, for 4-6 hours.

3. RNA Extraction and Quantitative PCR (qPCR):

  • Lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • Perform qPCR using SYBR Green or TaqMan probes for the target inflammatory genes (e.g., Tnf, Il6, Il1b) and a housekeeping gene for normalization (e.g., Gapdh, Actb).[1][7]

  • The relative gene expression can be calculated using the 2-ΔΔCt method.

Primer Sequences for Mouse qPCR:

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
Tnf CTGTAGCCCACGTCGTAGCTTGAGATCCATGCCGTTG
Il6 TAGTCCTTCCTACCCCAATTTCCTTGGTCCTTAGCCACTCCTTC
Il1b GCAACTGTTCCTGAACTCAACTATCTTTTGGGGTCCGTCAACT
Gapdh AGGTCGGTGTGAACGGATTTGTGTAGACCATGTAGTTGAGGTCA

Note: Primer sequences should always be validated for specificity and efficiency before use.[3][8]

Experimental_Workflow cluster_culture Cell Culture & Differentiation cluster_treatment Treatment & Stimulation cluster_analysis Analysis start Start: Macrophage Progenitors culture Culture with M-CSF start->culture differentiate Differentiated Macrophages culture->differentiate pretreat Pre-treat with this compound or Vehicle differentiate->pretreat stimulate Stimulate with LPS pretreat->stimulate rna_extraction RNA Extraction stimulate->rna_extraction cDNA_synthesis cDNA Synthesis rna_extraction->cDNA_synthesis qPCR qPCR for Inflammatory Genes cDNA_synthesis->qPCR data_analysis Data Analysis (2-ΔΔCt) qPCR->data_analysis end End: Quantitative Gene Expression Data data_analysis->end

Caption: Workflow for in vitro analysis of this compound's effect on inflammatory gene expression in macrophages.

Conclusion

This compound, as a potent LXR agonist, demonstrates significant anti-inflammatory properties through the modulation of inflammatory gene expression. Its ability to transrepress NF-κB signaling and upregulate genes involved in cholesterol efflux makes it a compelling candidate for further investigation in the context of inflammatory diseases. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and other LXR agonists.

References

Preclinical Research Profile of AZ876: A Novel LXR Agagonist

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the preclinical research on AZ876, a selective and orally active dual agonist of Liver X Receptor alpha (LXRα) and beta (LXRβ).[1] this compound has emerged as a promising therapeutic candidate for cardiovascular and metabolic diseases due to its role in regulating lipid homeostasis, inflammation, and cholesterol metabolism.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the mechanism of action, quantitative preclinical data, and key experimental protocols for this compound.

Mechanism of Action

This compound exerts its effects by activating both LXRα and LXRβ isoforms.[2] Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR).[1] This LXR/RXR complex then binds to LXR response elements (LXREs) located in the promoter regions of target genes, thereby initiating their transcription.[1][2] Key target genes are involved in reverse cholesterol transport (e.g., ABCA1 and ABCG1), fatty acid synthesis, and the suppression of inflammatory gene expression.[2][3] Through this mechanism, this compound promotes reverse cholesterol transport, regulates lipid metabolism, and exerts anti-inflammatory effects.[3] At a molecular level, this compound has been shown to suppress the up-regulation of genes related to hypertrophy and fibrosis and to inhibit prohypertrophic and profibrotic transforming growth factor β (TGFβ)-Smad2/3 signaling.[4]

AZ876_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus AZ876_ext This compound This compound This compound AZ876_ext->this compound Enters Cell LXR LXRα / LXRβ This compound->LXR Activates LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXR Response Element (LXRE) LXR_RXR->LXRE Binds to Target_Genes Target Gene Transcription (e.g., ABCA1, ABCG1) LXRE->Target_Genes Initiates Transcription Biological_Effects Biological Effects Target_Genes->Biological_Effects Leads to

Caption: this compound signaling pathway.

Quantitative Data

In Vitro Potency

The binding affinity of this compound for human LXRα and LXRβ has been determined, demonstrating its potent agonistic activity.

ParameterSpeciesLXRαLXRβReference
Ki (μM) Human0.0070.011[3]
In Vivo Efficacy in Murine Models

Effects on Plasma Lipids in APOE3Leiden Mice Studies in APOE3Leiden mice, a model for human-like lipoprotein metabolism, have evaluated the effects of this compound on plasma lipid levels following 20 weeks of treatment.

Treatment GroupDoseChange in Total CholesterolChange in TriglyceridesReference
This compound (low dose) 5 µmol·kg−1·day−1-12% (not significant)No effect[5]
This compound (high dose) 20 µmol·kg−1·day−1-16% (P < 0.05)+110% (P < 0.001)[5]
GW3965 34 µmol·kg−1-12% (not significant)+70% (P < 0.001)[5]

Effects on Atherosclerosis in APOE3Leiden Mice The impact of this compound on the development of atherosclerosis was also assessed in APOE3Leiden mice.

Treatment GroupDoseUndiseased Aortic SegmentsReference
Control Vehicle14 ± 21%[5]
This compound (low dose) 5 µmol·kg−1No effect[5]
This compound (high dose) 20 µmol·kg−1·day−158 ± 23% (P < 0.001 vs control)[5]
GW3965 34 µmol·kg−144 ± 28% (P < 0.01 vs control)[5]

Effects on Reverse Cholesterol Transport (RCT) In a macrophage RCT study, a high dose of this compound demonstrated a significant increase in the movement of cholesterol from macrophages to plasma and feces.[5]

Treatment GroupDoseIncrease in [3H]total lipids in plasmaIncrease in [3H]total lipids in fecesReference
This compound 20 µmol·kg−1+75% (P < 0.01)+94% (P < 0.05)[5]

Experimental Protocols

Isoproterenol-Induced Cardiac Damage Mouse Model

This model is used to induce diastolic dysfunction and subendocardial fibrosis, mimicking aspects of heart failure.[6]

Objective: To evaluate the cardioprotective effects of this compound against catecholamine-mediated cardiac damage.[6]

Methodology:

  • Animals: Male 129SV mice are used.[6]

  • Treatment: Mice are treated with this compound (20 µmol/kg per day) for 11 days.[6]

  • Induction of Cardiac Damage: From day 6, mice are injected with the nonselective β-agonist isoproterenol (B85558) for four consecutive days.[6]

  • Analysis:

    • Cardiac Function: Assessed by measuring global longitudinal strain and the E/e' ratio (transmitral flow to mitral annular velocity).[6]

    • Histology: Subendocardial fibrosis is evaluated through histological examination.[6]

    • Lipid Composition: Cardiac lipid profiles are analyzed using liquid chromatography-high resolution mass spectrometry to measure levels of polyunsaturated and saturated fatty acids.[6]

    • Gene Expression: Expression of LXR target genes in left ventricular samples is analyzed.[6]

Experimental_Workflow cluster_0 Experimental Protocol: Isoproterenol-Induced Cardiac Damage cluster_1 Analyses start Start: Male 129SV Mice treatment This compound Treatment (20 µmol/kg/day for 11 days) start->treatment induction Isoproterenol Injection (from day 6 for 4 days) treatment->induction analysis Endpoint Analysis induction->analysis cardiac_function Cardiac Function (Strain, E/e') analysis->cardiac_function histology Histology (Fibrosis) analysis->histology lipidomics Lipidomics (PUFA, SFA) analysis->lipidomics gene_expression Gene Expression (LXR Targets) analysis->gene_expression

Caption: Isoproterenol-induced cardiac damage model workflow.

In Vitro Cardiomyocyte Gene Expression Analysis

This protocol is used to determine the direct effect of this compound on the expression of LXR target genes in cardiac cells.

Objective: To confirm that this compound can induce the expression of LXR target genes in cardiomyocytes.

Methodology:

  • Cell Line: HL-1 cardiomyocytes are used.[3]

  • Treatment: Cells are treated with this compound (10 nM) for a time course of 6 to 48 hours.[3]

  • Analysis:

    • Gene Expression: The expression levels of LXR target genes, such as SCD2, ELOVL5, and FADS2, are measured, likely using quantitative real-time PCR (qPCR).[3][6]

Atherosclerosis and Lipid Profile Analysis in APOE*3Leiden Mice

This model is employed to assess the anti-atherosclerotic and lipid-modulating properties of LXR agonists.

Objective: To determine the efficacy of this compound in preventing atherosclerosis progression and its effects on plasma lipids.[5]

Methodology:

  • Animals: APOE*3Leiden mice are used, which are susceptible to atherosclerosis.[5]

  • Treatment: Mice are administered different doses of this compound (e.g., 5 and 20 µmol·kg−1·day−1) or a comparator LXR agonist like GW3965 for a period of 20 weeks.[5]

  • Analysis:

    • Plasma Lipids: Total plasma cholesterol and triglyceride levels are measured.[5]

    • Atherosclerosis Assessment: The extent of atherosclerotic lesion development in the aorta is quantified.[5]

    • Gene Expression: Intestinal expression of genes like abca1 is analyzed to understand the mechanism of HDL changes.[5]

Summary of Preclinical Findings

Preclinical studies have established this compound as a potent LXR agonist with a distinct profile. In models of cardiovascular disease, it has demonstrated the ability to mitigate pathological features such as cardiac hypertrophy and fibrosis.[4][6] Specifically, in a mouse model of isoproterenol-induced cardiac damage, this compound improved cardiac function and reduced fibrosis, which was associated with a beneficial reprogramming of the cardiac lipid profile towards higher levels of polyunsaturated fatty acids.[6]

In the context of atherosclerosis, a low dose of this compound was found to inhibit the progression of atherosclerosis in APOE*3Leiden mice, primarily through an increase in reverse cholesterol transport, without causing hypertriglyceridemia or liver steatosis, which are common side effects of other LXR agonists.[2][5] However, at higher doses, this compound did induce a significant increase in plasma triglycerides.[5] These findings highlight a therapeutic window for this compound and suggest its potential as a novel agent for the treatment of cardiovascular and metabolic diseases.[1][2]

References

AZ876 in Models of Metabolic Syndrome: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AZ876 is a potent and selective synthetic agonist for the Liver X Receptor (LXR), a nuclear receptor that is a critical regulator of cholesterol, lipid, and glucose metabolism, as well as inflammatory responses.[1][2][3] LXRs, which include the isoforms LXRα and LXRβ, have been identified as promising therapeutic targets for metabolic diseases such as atherosclerosis. However, the clinical development of LXR agonists has been significantly hampered by their tendency to induce undesirable side effects, most notably hypertriglyceridemia and hepatic steatosis (fatty liver), primarily through the activation of lipogenic genes.[1][4]

This compound has emerged as a compound of significant interest because it appears to circumvent these major drawbacks.[1] Preclinical studies have demonstrated that this compound can activate LXR-dependent pathways, offering protective effects in cardiovascular and metabolic models, without causing the adverse lipogenic effects typically associated with LXR activation.[2][5] This makes this compound a valuable research tool and a potential template for developing new therapeutics for metabolic syndrome and related conditions. This document provides a technical overview of this compound, summarizing key quantitative data and experimental protocols from preclinical studies.

Core Mechanism of Action

This compound functions by binding to and activating both LXRα and LXRβ isoforms.[1] Upon activation, the LXR forms a heterodimer with the Retinoid X Receptor (RXR). This LXR/RXR complex then translocates to the nucleus and binds to specific DNA sequences known as LXR Response Elements (LXREs) located in the promoter regions of target genes.[1] This binding initiates the transcription of genes involved in various metabolic processes, including:

  • Reverse Cholesterol Transport: Upregulation of genes like ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), which promote the efflux of cholesterol from peripheral cells.[1]

  • Fatty Acid Metabolism: Modulation of genes such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a key regulator of fatty acid synthesis.[1][4] While other LXR agonists strongly induce SREBP-1c leading to lipogenesis, this compound appears to have a more nuanced effect, avoiding significant increases in plasma triglycerides.[2][5]

  • Inflammation: Suppression of inflammatory gene expression, contributing to its protective effects in disease models.[3][6]

AZ876_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Metabolic Outcomes This compound This compound LXR LXRα / LXRβ This compound->LXR Activates LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXRE (DNA Response Element) LXR_RXR->LXRE Binds to Target_Genes Target Gene Transcription LXRE->Target_Genes Regulates Cholesterol ↑ Reverse Cholesterol Transport (ABCA1, ABCG1) Target_Genes->Cholesterol Inflammation ↓ Inflammation Target_Genes->Inflammation Lipogenesis ↔ No significant change in plasma triglycerides Target_Genes->Lipogenesis

Caption: this compound activates the LXR/RXR heterodimer, regulating target gene transcription.[1]

Data Presentation: Quantitative Effects of this compound

The following tables summarize key quantitative data from in vitro and in vivo studies investigating the effects of this compound.

Table 1: In Vitro Potency of this compound

Parameter Species LXRα LXRβ Reference
Ki (μM) Human 0.007 0.011 [1]
EC50 (Reporter Assay) Human More potent than GW3965 More potent than GW3965 [1]

| EC50 (Reporter Assay) | Mouse | More potent than GW3965 | More potent than GW3965 |[1] |

Table 2: In Vivo Effects of this compound in Preclinical Models

Model Species Treatment Key Findings Reference
Transverse Aortic Constriction (Cardiac Hypertrophy) Mouse (C57Bl6/J) 20 µmol/kg/day in chow for 6 weeks - Significantly reduced increases in heart weight and myocardial fibrosis.- No change in plasma triglycerides or liver weight. [2]
Isoproterenol-Induced Cardiac Damage Mouse (129SV) Diet supplemented with this compound for 6 days - Prevented subendocardial fibrosis and improved cardiac function.- No increase in liver weight or plasma triglycerides. [3][7]

| APOE*3Leiden (Atherosclerosis Model) | Mouse | Low dose (not specified) for 20 weeks | - Reduced atherosclerosis development. - No effect on liver or plasma triglyceride levels. | |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols representative of studies involving this compound.

Protocol 1: In Vitro LXR Target Gene Expression Assay

This protocol details the assessment of this compound's ability to induce LXR target gene expression in a human liver cell line (HepG2).

In_Vitro_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis start Seed HepG2 cells in 6-well plates culture Culture overnight (5 x 10⁵ cells/well) start->culture treat Treat with this compound (various concentrations) or Vehicle (DMSO) culture->treat incubate Incubate for 24 hours treat->incubate rna_iso Isolate Total RNA incubate->rna_iso cdna Synthesize cDNA (Reverse Transcription) rna_iso->cdna qpcr Perform qPCR for Target Genes (ABCA1, SREBP-1c) & Housekeeping Gene (GAPDH) cdna->qpcr data Calculate Relative Gene Expression (ΔΔCt method) qpcr->data end Results data->end

Caption: Workflow for determining this compound's effect on LXR target genes in vitro.[1]

Methodology:

  • Cell Culture: Seed HepG2 cells (a human hepatoma cell line) in 6-well plates at a density of 5 x 10⁵ cells per well and allow them to adhere overnight in appropriate culture medium.[1]

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).[1]

  • Incubation: Incubate the treated cells for 24 hours at 37°C in a humidified incubator with 5% CO₂.[1]

  • RNA Isolation: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them. Isolate total RNA using a commercial kit following the manufacturer's instructions.[1]

  • Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.[1]

  • Quantitative PCR (qPCR): Perform qPCR using SYBR Green or TaqMan probes for LXR target genes (e.g., ABCA1, ABCG1, SREBP-1c) and a stable housekeeping gene (e.g., GAPDH) for normalization.[1]

  • Data Analysis: Calculate the relative gene expression levels using the ΔΔCt method to determine the fold change in gene expression induced by this compound compared to the vehicle control.[1]

Protocol 2: In Vivo Evaluation in a Diet-Induced Obesity Model

This protocol describes a general framework for assessing the efficacy of this compound in a mouse model of metabolic syndrome induced by a high-fat diet (HFD).[1] Such models are standard in metabolic syndrome research.[8][9]

In_Vivo_Workflow start Acclimate C57BL/6J mice (1 week, standard chow) diet Induce obesity with High-Fat Diet (HFD) (8-12 weeks) start->diet randomize Randomize mice into treatment groups diet->randomize groups Groups: 1. Vehicle Control (on HFD) 2. Low-Dose this compound (on HFD) 3. High-Dose this compound (on HFD) randomize->groups treatment Administer treatment daily (e.g., oral gavage) (4-8 weeks) randomize->treatment monitoring Monitor body weight, food intake, glucose tolerance during treatment treatment->monitoring sacrifice Sacrifice and collect blood & tissues treatment->sacrifice analysis Tissue Analysis: - Histology (liver steatosis) - Gene Expression (LXR targets) - Lipid Content (triglycerides) sacrifice->analysis

Caption: Proposed workflow for evaluating this compound in a diet-induced obesity mouse model.[1]

Methodology:

  • Animal Model and Diet: Use male C57BL/6J mice, a strain commonly used for studying diet-induced obesity.[1][8] After a one-week acclimation period on standard chow, switch the mice to a high-fat diet (HFD), typically with 45-60% of calories derived from fat, to induce obesity, insulin (B600854) resistance, and other features of metabolic syndrome.[1]

  • Group Formation: After 8-12 weeks on the HFD, randomize the mice into treatment groups (e.g., vehicle control, low-dose this compound, high-dose this compound).

  • Drug Administration: Administer this compound or vehicle daily for a period of 4-8 weeks. The administration route is typically oral gavage or incorporation into the diet.[1]

  • In-Life Monitoring: Throughout the treatment period, regularly monitor key metabolic parameters such as body weight, food intake, and perform metabolic tests like glucose tolerance tests (GTT) and insulin tolerance tests (ITT).

  • Terminal Procedures: At the end of the study, euthanize the animals and collect blood for analysis of plasma lipids and glucose. Harvest tissues such as the liver, adipose tissue, and skeletal muscle for further analysis.[1]

  • Tissue Analysis:

    • Histology: Perform histological staining (e.g., H&E, Oil Red O) on liver sections to assess steatosis and inflammation.[1]

    • Gene Expression: Analyze the expression of LXR target genes and markers of inflammation in tissues via qPCR.[1]

    • Lipid Content: Quantify triglyceride levels in the liver and other tissues.[1]

This compound stands out as a potent LXR agonist with a significantly improved safety profile compared to earlier-generation compounds.[1] Its ability to engage LXR-mediated pathways, such as promoting reverse cholesterol transport and reducing inflammation, without inducing the problematic lipogenic side effects of hypertriglyceridemia and hepatic steatosis, is a critical advantage.[2][3] The experimental data and protocols outlined in this guide demonstrate its utility as a valuable tool for researchers in dissecting the complex roles of LXR in metabolic syndrome. Further investigation is warranted to fully explore the therapeutic potential of this compound and similar compounds in treating insulin resistance, type 2 diabetes, and non-alcoholic fatty liver disease.[1]

References

Understanding the Selectivity of AZ876 for Liver X Receptors (LXR): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of AZ876, a potent and selective synthetic agonist for the Liver X Receptors (LXRs). LXRs are critical nuclear receptors that regulate cholesterol homeostasis, lipid metabolism, and inflammatory responses.[1][2] this compound has emerged as a valuable research tool due to its high affinity for both LXRα and LXRβ isoforms and a pharmacological profile that, particularly at lower doses, may circumvent some of the adverse effects, such as hypertriglyceridemia and hepatic steatosis, seen with other LXR agonists.[1][3]

The LXR Signaling Pathway

Liver X Receptors function as intracellular cholesterol sensors.[3] There are two isoforms: LXRα (NR1H3), which is highly expressed in the liver, intestines, adipose tissue, and macrophages, and LXRβ (NR1H2), which is ubiquitously expressed.[3] Upon binding to an agonist like this compound, the LXR forms a heterodimer with the Retinoid X Receptor (RXR).[1][4] This activated complex then binds to specific DNA sequences known as LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.[1][4] Key target genes are involved in reverse cholesterol transport (e.g., ABCA1, ABCG1), fatty acid synthesis (e.g., SREBP-1c), and the suppression of inflammation.[1][2][3]

G cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound (Agonist) LXR LXRα / LXRβ This compound->LXR Binds & Activates Heterodimer LXR-RXR Heterodimer LXR->Heterodimer RXR RXR RXR->Heterodimer LXRE LXR Response Element (LXRE) Heterodimer->LXRE Binds TargetGenes Target Gene Transcription (ABCA1, ABCG1, SREBP-1c, etc.) LXRE->TargetGenes Initiates

Caption: Simplified LXR signaling pathway upon activation by the agonist this compound.

Quantitative Data: Binding Affinity and Potency

This compound is a dual agonist that demonstrates high-affinity binding to both human LXRα and LXRβ.[2][4][5] Its potency in transactivation assays is significantly higher than the well-characterized LXR agonist GW3965.[3] While it activates both isoforms, its selectivity profile against other nuclear receptors is a key characteristic. Studies have shown this compound to be highly selective against receptors such as the farnesoid X receptor (FXR), retinoid X receptor (RXR), and thyroid hormone receptors (TRα/β) when tested in agonist mode.[3]

Table 1: In Vitro Binding Affinity and Potency of this compound

Parameter Species LXRα LXRβ Reference
Binding Affinity (Ki) Human 0.007 µM 0.011 µM [2][5]
Transactivation Potency (EC50) Human 196-fold more potent than GW3965 5-fold more potent than GW3965 [3]

| Transactivation Potency (EC50) | Mouse | 248-fold more potent than GW3965 | 10.5-fold more potent than GW3965 |[3] |

Table 2: In Vivo Effects of this compound in APOE*3Leiden Mice (20-week treatment)

Treatment Group Dose Plasma Cholesterol Plasma Triglycerides Atherosclerotic Lesion Area Reference
This compound (Low Dose) 5 µmol·kg⁻¹·day⁻¹ Tended to decrease (12%, NS) No effect Decreased by 47% (P < 0.05) [3]
This compound (High Dose) 20 µmol·kg⁻¹·day⁻¹ Decreased by 16% (P < 0.05) Increased by 110% (P < 0.001) - [3]
GW3965 17 µmol·kg⁻¹·day⁻¹ Tended to decrease (12%, NS) Increased by 70% (P < 0.001) - [3]

NS = Not Significant

Experimental Protocols for Selectivity Determination

The selectivity and potency of this compound are determined through a series of established in vitro assays.

Objective: To determine the binding affinity (Ki) of this compound for LXRα and LXRβ.

Methodology:

  • Protein Preparation: Full-length human LXRα and LXRβ proteins are expressed and purified.

  • Radioligand: A radiolabeled LXR agonist (e.g., [³H]-T0901317) with known affinity is used.

  • Competition Binding: A constant concentration of the radioligand is incubated with the purified LXR protein in the presence of increasing concentrations of the unlabeled test compound (this compound).

  • Separation: The protein-bound radioligand is separated from the unbound radioligand, typically using filtration methods.

  • Detection: The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of this compound that displaces 50% of the radioligand) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.

Objective: To measure the functional potency (EC₅₀) of this compound in activating LXR-mediated gene transcription.

Methodology:

  • Cell Culture: A suitable mammalian cell line (e.g., HEK293T or HepG2) is cultured under standard conditions.

  • Transfection: Cells are transiently co-transfected with two plasmids:

    • An expression vector containing the full-length coding sequence for either human LXRα or LXRβ.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of an LXRE.

    • A third plasmid expressing a control reporter (e.g., β-galactosidase) is often included to normalize for transfection efficiency.

  • Compound Treatment: After an incubation period to allow for plasmid expression, the cells are treated with various concentrations of this compound (or a reference agonist like GW3965) for 18-24 hours.

  • Cell Lysis and Assay: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer. The activity of the control reporter is also measured.

  • Data Analysis: Luciferase activity is normalized to the control reporter activity. A dose-response curve is plotted, and the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) is calculated.

G cluster_workflow Reporter Gene Assay Workflow A 1. Co-transfect cells with: - LXR Expression Vector - LXRE-Luciferase Reporter B 2. Incubate cells to allow protein expression A->B C 3. Treat cells with varying concentrations of this compound B->C D 4. Incubate for 18-24 hours C->D E 5. Lyse cells and measure luciferase activity D->E F 6. Analyze data to determine EC₅₀ E->F

Caption: General workflow for a cell-based LXR transactivation reporter assay.

Objective: To confirm that this compound induces the expression of endogenous LXR target genes in a relevant cell type.[1]

Methodology:

  • Cell Culture: A biologically relevant cell line, such as HepG2 (human liver cells) or THP-1 macrophages, is cultured.[1]

  • Compound Treatment: Cells are treated with this compound at various concentrations for a specified time course (e.g., 6, 24, 48 hours).[5]

  • RNA Extraction: Total RNA is isolated from the cells.

  • Gene Expression Analysis: The expression levels of known LXR target genes (e.g., ABCA1, ABCG1, SREBP1c, FADS2, ELOVL5) are quantified using quantitative real-time PCR (qRT-PCR).[5][6] A housekeeping gene (e.g., GAPDH) is used for normalization.

  • Data Analysis: The fold change in gene expression relative to vehicle-treated control cells is calculated to confirm target engagement.

Selectivity Profile and Downstream Consequences

The selectivity of a compound refers not only to its preference for one receptor isoform over another but also its activity at the target receptor versus off-target receptors. This compound is a potent dual agonist for LXRα and LXRβ but shows high selectivity by not significantly interacting with other tested nuclear receptors.[3] This is crucial for minimizing unintended biological effects. The downstream consequence of LXR activation is the transcription of genes that influence lipid metabolism and inflammation. While activation of genes like ABCA1 is atheroprotective, the activation of SREBP-1c can lead to increased triglyceride levels.[2][3] The favorable profile of this compound observed in some preclinical models, particularly the reduced impact on plasma triglycerides at low, effective doses, highlights its potential as a refined LXR modulator.[3]

G cluster_LXR Target Receptors cluster_OffTarget Off-Target Receptors cluster_Effects Biological Effects This compound This compound LXR_alpha LXRα This compound->LXR_alpha High Affinity (Ki = 7 nM) LXR_beta LXRβ This compound->LXR_beta High Affinity (Ki = 11 nM) FXR FXR This compound->FXR Highly Selective (No Agonism) TR TRα/β This compound->TR Highly Selective (No Agonism) RXR RXR This compound->RXR Highly Selective (No Agonism) RCT ↑ Reverse Cholesterol Transport (ABCA1, ABCG1) LXR_alpha->RCT AntiInflammatory ↓ Anti-Inflammatory Effects LXR_alpha->AntiInflammatory Lipogenesis ↑ Lipogenesis (SREBP-1c) (Potential Side Effect) LXR_alpha->Lipogenesis LXR_beta->RCT LXR_beta->AntiInflammatory

Caption: Logical diagram of this compound's selectivity and resulting biological outcomes.

References

A Technical Guide to AZ876: Mechanism of Action and Impact on Lipid Reprogramming

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of AZ876, a potent and selective dual agonist for the Liver X Receptor (LXR) isoforms, LXRα and LXRβ. It details the compound's mechanism of action, its profound effects on lipid metabolism, and the experimental methodologies used to elucidate these properties. The focus is on the molecular pathways through which this compound induces a significant reprogramming of the cellular lipid profile, shifting the balance from saturated to polyunsaturated fatty acids.

Core Mechanism of Action: LXR-Mediated Transcriptional Regulation

This compound functions as a powerful agonist for Liver X Receptors (LXRs), which are critical nuclear receptors in the regulation of lipid and cholesterol homeostasis.[1][2] The primary mechanism of this compound involves the activation of both LXRα and LXRβ isoforms.[1][2] Upon binding, this compound induces a conformational change in the LXR, leading to the formation of a heterodimer with the Retinoid X Receptor (RXR).[1][2] This this compound-LXR/RXR complex then translocates to the nucleus and binds to specific DNA sequences known as LXR response elements (LXREs) located in the promoter regions of target genes.[1][2] This binding event initiates the transcription of genes integral to lipid metabolism and reverse cholesterol transport, such as ABCA1 and ABCG1.[1]

AZ876_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound LXR LXR This compound->LXR Binds & Activates LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXR Response Element (LXRE) on DNA LXR_RXR->LXRE Binds TargetGenes Target Gene Transcription (e.g., SCD2, FADS2, ELOVL5) LXRE->TargetGenes Initiates LipidReprogramming Lipid Profile Reprogramming TargetGenes->LipidReprogramming Leads to Experimental_Workflow cluster_invivo In Vivo Protocol cluster_invitro In Vitro Protocol cluster_analysis Downstream Analysis animal_model Select Animal Model (e.g., 129SV Mice) treatment Administer this compound (20 µmol/kg/day) animal_model->treatment stress Induce Cardiac Stress (Isoproterenol) treatment->stress tissue_collection Collect Cardiac Tissue stress->tissue_collection lcms Lipid Analysis (LC-HRMS) tissue_collection->lcms qpcr Gene Expression Analysis (RT-qPCR) tissue_collection->qpcr cell_culture Culture HL-1 Cells stimulation Stimulate with this compound (10 nmol/L) cell_culture->stimulation cell_lysis Cell Lysis & RNA Extraction stimulation->cell_lysis cell_lysis->qpcr

References

Methodological & Application

AZ876 In Vivo Experimental Protocol for Mice: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ876 is a potent and selective dual agonist of Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ). LXRs are nuclear receptors that are key regulators of cholesterol homeostasis, lipid metabolism, and inflammation.[1] Activation of LXRs by agonists like this compound has been shown to be atheroprotective. These application notes provide detailed protocols for the in vivo administration of this compound to mice via oral gavage and dietary supplementation, along with key quantitative data from preclinical studies and diagrams of the associated signaling pathway and a typical experimental workflow.

Mechanism of Action

This compound activates LXRα and LXRβ, which then form a heterodimer with the Retinoid X Receptor (RXR). This complex binds to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby upregulating their expression.[1] Key target genes include ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), which are crucial for reverse cholesterol transport. This process facilitates the removal of excess cholesterol from peripheral tissues, such as from macrophages within atherosclerotic plaques, and its transport back to the liver for excretion.[1] Furthermore, LXR activation has demonstrated anti-inflammatory effects.[1]

Signaling Pathway

AZ876_Signaling_Pathway This compound This compound LXR LXRα / LXRβ This compound->LXR Binds & Activates LXRE LXR Response Element (LXRE) LXR->LXRE Heterodimerizes with RXR & Binds to DNA RXR RXR RXR->LXRE TargetGenes Target Gene Expression ↑ (e.g., ABCA1, ABCG1) LXRE->TargetGenes Promotes Transcription CholesterolEfflux ↑ Reverse Cholesterol Transport TargetGenes->CholesterolEfflux AntiInflammatory ↓ Anti-inflammatory Effects TargetGenes->AntiInflammatory Atheroprotection Atheroprotection CholesterolEfflux->Atheroprotection AntiInflammatory->Atheroprotection

Caption: this compound activates the LXR signaling pathway, promoting atheroprotective effects.

Quantitative Data from Preclinical Studies

The following tables summarize the dose-dependent effects of this compound administered to APOE*3Leiden mice, a well-established model for hyperlipidemia and atherosclerosis.

Table 1: Effect of this compound on Atherosclerosis in APOE*3Leiden Mice [2][3]

Treatment GroupDose (µmol/kg/day)Mean Lesion Area Reduction (%)Lesion Number Reduction (%)
Control0--
This compound (Low Dose)547%No significant reduction
This compound (High Dose)2091%59%

Data from a 20-week study in APOE3Leiden mice on a Western-type diet.*

Table 2: Effect of this compound on Plasma Lipids in APOE*3Leiden Mice [2][3]

Treatment GroupDose (µmol/kg/day)Plasma Triglycerides (% Change from Control)Plasma Cholesterol (% Change from Control)
Control0--
This compound (Low Dose)5No significant change-12% (NS)
This compound (High Dose)20+110%-16%

NS = Not Significant. Data from a 20-week study in APOE3Leiden mice on a Western-type diet.*

Table 3: Effect of this compound on Gene Expression in C57Bl/6J Mice with Cardiac Hypertrophy [4]

GeneTreatmentFold Change vs. Control
LXRαTAC + this compoundAttenuated increase
Hypertrophy-related genesTAC + this compoundSuppressed up-regulation
Fibrosis-related genesTAC + this compoundSuppressed up-regulation

TAC = Transverse Aortic Constriction. Mice received chow supplemented with this compound (20 µmol/kg/day) for 6 weeks.

Experimental Protocols

Two primary methods for oral administration of this compound in mice are detailed below: oral gavage for precise dosing and dietary supplementation for long-term studies.

Protocol 1: Oral Gavage Administration

This protocol ensures accurate and consistent dosing for each animal.

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) Methylcellulose (B11928114) in sterile water

  • Sterile water for injection

  • Appropriately sized gavage needles (e.g., 20-22 gauge, flexible with a ball tip)

  • 1 ml syringes

  • Analytical balance

  • Vortex mixer and/or sonicator

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Vehicle Preparation (0.5% Methylcellulose):

  • Heat approximately one-third of the final required volume of sterile water to 60-80°C.

  • Slowly add the methylcellulose powder (0.5 g for every 100 ml of final volume) to the heated water while stirring vigorously to ensure the powder is wetted and dispersed.

  • Once fully dispersed, remove the solution from the heat.

  • Add the remaining two-thirds of the required volume as cold sterile water.

  • Continue stirring the solution in a cold water bath or at 4°C until it becomes clear and viscous.

  • Store the prepared vehicle at 4°C.

This compound Formulation:

  • Calculate the total amount of this compound and vehicle needed for the study, including a slight overage.

  • Weigh the required amount of this compound powder.

  • Triturate the this compound powder with a small amount of the 0.5% methylcellulose vehicle to form a smooth paste.

  • Gradually add the remaining vehicle to the paste while continuously mixing (e.g., vortexing) to achieve a uniform suspension.

  • If necessary, sonicate the suspension in short bursts in a cold water bath to aid dispersion and prevent degradation.

  • Store the formulation protected from light at 4°C. Always mix thoroughly before each use.

Administration Procedure:

  • Weigh each mouse to determine the precise dosing volume. The administration volume should not exceed 10 ml/kg of the animal's body weight.

  • Draw up the calculated volume of the this compound suspension into a syringe fitted with an appropriate gavage needle.

  • Properly restrain the mouse to immobilize the head and body.

  • Gently insert the gavage needle into the mouth, slightly to one side of the tongue, and advance it along the roof of the mouth until it passes into the esophagus. There should be no resistance.

  • Slowly depress the syringe plunger to deliver the solution.

  • Withdraw the needle smoothly.

  • Return the mouse to its cage and monitor for any signs of distress.

Protocol 2: Dietary Supplementation

This method is less stressful for long-term studies and relies on consistent food intake.

Procedure:

  • Determine Daily Food and Drug Intake:

    • Measure the average daily food intake (in grams) for the specific mouse strain and age.

    • Determine the average body weight (in kg) of the mice.

    • Calculate the total daily dose of this compound required per mouse (e.g., in mg/kg/day).

  • Calculate this compound Concentration in Feed:

    • Use the following formula to determine the amount of this compound to be incorporated into the feed:

      • Drug in feed (mg/g) = (Dose (mg/kg/day) * Body Weight (kg)) / Food Intake ( g/day )

  • Diet Preparation:

    • It is highly recommended to contact a commercial vendor to prepare a custom diet with the calculated concentration of this compound. This ensures homogenous mixing, quality control, and palatability.

    • Ensure the control diet is identical to the treatment diet but without the addition of this compound.

  • Administration and Monitoring:

    • Provide the medicated feed ad libitum.

    • Regularly monitor food consumption to ensure consistent drug intake.

    • Monitor the body weight of the mice throughout the study.

Experimental Workflow for an Atherosclerosis Study

Atherosclerosis_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis AnimalModel Select Animal Model (e.g., ApoE-/- mice) Acclimatization Acclimatization (1-2 weeks) AnimalModel->Acclimatization Baseline Baseline Measurements (Body weight, plasma lipids) Acclimatization->Baseline Grouping Randomization into Groups (Control, this compound Low, this compound High) Baseline->Grouping Diet Western-type Diet Induction Grouping->Diet Treatment This compound Administration (Oral Gavage or Dietary Supplementation) Diet->Treatment Monitoring In-life Monitoring (Body weight, food intake, clinical signs) Treatment->Monitoring Sacrifice Euthanasia & Tissue Collection (Blood, Aorta, Liver) Monitoring->Sacrifice Plasma Plasma Lipid Analysis (Cholesterol, Triglycerides) Sacrifice->Plasma Atherosclerosis Atherosclerotic Plaque Analysis (En face, Aortic root sections) Sacrifice->Atherosclerosis GeneExpression Gene Expression Analysis (e.g., qPCR on liver) Sacrifice->GeneExpression

Caption: A typical experimental workflow for evaluating this compound in a mouse model of atherosclerosis.

References

Application Notes and Protocols: Optimal Dosage of AZ876 in C57Bl6/J Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ876 is a high-affinity, selective dual agonist for the Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ).[1][2][3] LXRs are nuclear receptors that function as crucial regulators of cholesterol homeostasis, lipid metabolism, and inflammatory responses.[1][4] Upon activation by an agonist like this compound, LXRs form a heterodimer with the Retinoid X Receptor (RXR).[2] This complex then binds to LXR response elements (LXREs) in the promoter regions of target genes, initiating their transcription.[1][2] this compound has shown promise in preclinical studies due to a more favorable side-effect profile compared to other LXR agonists, particularly concerning hypertriglyceridemia and hepatic steatosis at therapeutic doses.[1][5] These notes provide detailed protocols and dosage information for the use of this compound in C57Bl6/J mice, a commonly used inbred strain in metabolic and cardiovascular research.

Mechanism of Action

This compound activates both LXRα and LXRβ isoforms. The resulting LXR/RXR heterodimer binds to LXREs on target gene promoters, upregulating genes involved in reverse cholesterol transport (e.g., ABCA1, ABCG1) and suppressing inflammatory gene expression.[1] Additionally, in cardiac models, this compound has been shown to inhibit the pro-hypertrophic and pro-fibrotic transforming growth factor β (TGFβ)-Smad2/3 signaling pathway.[4][6]

AZ876_Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus This compound This compound LXR LXRα / LXRβ This compound->LXR activates Heterodimer LXR/RXR Heterodimer LXR->Heterodimer binds RXR RXR RXR->Heterodimer binds LXRE LXRE Heterodimer->LXRE binds to Heterodimer->Inhibition inhibits TargetGenes Target Gene Transcription (e.g., ABCA1, ABCG1) LXRE->TargetGenes activates Response ↑ Reverse Cholesterol Transport ↓ Inflammation ↓ Fibrosis & Hypertrophy TargetGenes->Response TGFb_pathway TGFβ-Smad2/3 Signaling TGFb_pathway->Response contributes to Inhibition->TGFb_pathway

Caption: this compound activates the LXR/RXR pathway, modulating target gene expression.

Quantitative Data Summary: this compound Dosage in Murine Models

The following table summarizes dosages and effects of this compound as reported in various preclinical studies.

Mouse StrainDosage (µmol/kg/day)Administration RouteDurationKey FindingsSide Effects NotedReference
C57Bl6/J 20 Dietary Supplementation 6 weeks Reduced cardiac hypertrophy, fibrosis, and dysfunction. Plasma triglycerides and liver weight were unaltered. [4][6][7]
APOE3Leiden5Dietary Supplementation20 weeksReduced atherosclerosis lesion area (-47%).Did not significantly affect plasma or liver triglycerides.[5][8]
APOE3Leiden20Dietary Supplementation20 weeksStrongly decreased lesion area (-91%); Reduced inflammation.Increased plasma triglycerides (+110%); Increased liver weight.[5][8][9]
129SV20Dietary Supplementation11 daysProtected against isoproterenol-induced cardiac damage and diastolic dysfunction.Did not increase liver weight or plasma triglycerides.[10][11][12]

Application Notes

Recommended Dosage for C57Bl6/J Mice

Based on current literature, a dosage of 20 µmol/kg/day administered via dietary supplementation has been shown to be effective and well-tolerated in C57Bl6/J mice for studying cardiovascular outcomes.[4][6] For novel experimental paradigms or different therapeutic areas, it is highly recommended to perform a pilot dose-response study. A suggested range for such a study would be 5 to 20 µmol/kg/day .[3]

Administration Routes
  • Dietary Supplementation : This method is ideal for long-term studies as it is less stressful for the animals.[3] It relies on consistent food intake for steady dosing. It is crucial to ensure homogenous mixing of the compound in the chow, which is often best achieved through a commercial vendor.[3]

  • Oral Gavage : This route ensures precise dosing for each animal and is suitable for shorter-term studies or when exact dosage administration is critical.[3][9] However, it can be a source of stress with repeated administration.

Potential Side Effects

The primary side effects associated with LXR agonists are hypertriglyceridemia and hepatic steatosis (fatty liver), which are mainly driven by LXRα activation in the liver.[3][5] While this compound appears to have a wider therapeutic window than other LXR agonists, higher doses (e.g., 20 µmol/kg/day in APOE*3Leiden mice) have been shown to increase plasma triglycerides and liver weight.[5][9] Therefore, it is essential to monitor these parameters, especially when exploring doses at the higher end of the recommended range.

Experimental Protocols

Protocol 1: Pilot Dose-Response Study for Optimal Dosage Determination

This protocol outlines a workflow to determine the optimal, non-toxic dose of this compound in C57Bl6/J mice for a specific experimental endpoint.

Experimental_Workflow Workflow for Optimal Dosage Determination cluster_setup 1. Experimental Setup cluster_treatment 2. Treatment Phase cluster_analysis 3. Analysis cluster_decision 4. Decision A Acclimatize C57Bl6/J Mice B Randomize into Groups (e.g., Vehicle, 5, 10, 20 µmol/kg/day) A->B C Prepare this compound Formulation (Oral Gavage or Custom Diet) B->C D Administer Daily Dose (e.g., for 2-4 weeks) C->D E Monitor Body Weight & Food Intake D->E F Collect Terminal Samples (Blood, Liver, Target Tissue) E->F G Toxicity Analysis: - Plasma Triglycerides - Liver Weight & Histology F->G H Efficacy Analysis: - LXR Target Gene Expression (e.g., ABCA1) - Disease-specific endpoint F->H I Select Optimal Dose G->I H->I J Highest efficacy with minimal to no toxicity I->J

Caption: Workflow for determining the optimal this compound dosage in C57Bl6/J mice.

Methodology:

  • Animal Acclimatization: Acclimatize male C57Bl6/J mice for at least one week before the start of the experiment.

  • Group Allocation: Randomly assign mice to different treatment groups (e.g., Vehicle control, 5 µmol/kg/day this compound, 10 µmol/kg/day this compound, 20 µmol/kg/day this compound). A group size of n=8-10 is recommended.

  • Drug Administration: Administer this compound daily for a predetermined period (e.g., 2-4 weeks) via the chosen route (oral gavage or dietary supplementation). The vehicle control group should receive the formulation vehicle only.

  • Monitoring: Monitor body weight, food intake, and general animal health throughout the study.

  • Terminal Procedures: At the end of the treatment period, euthanize the animals and collect blood and tissues (liver and target tissues of interest).[1]

  • Efficacy Assessment:

    • Measure the mRNA expression of known LXR target genes (e.g., ABCA1, ABCG1) in the liver or peritoneal macrophages via qRT-PCR to confirm target engagement.[3]

    • Assess the primary disease-specific endpoint (e.g., cardiac function, atherosclerotic plaque size).

  • Toxicity Assessment:

    • Measure plasma triglyceride levels using a commercial kit.[5]

    • Record the liver weight and calculate the liver-to-body-weight ratio.

    • Perform histological analysis (e.g., H&E staining) on liver sections to assess for steatosis.[1]

  • Dose Selection: The optimal dose is the one that provides a significant therapeutic effect on the efficacy endpoint without causing significant increases in plasma triglycerides or liver steatosis.

Protocol 2: this compound Formulation and Administration by Oral Gavage

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) Methylcellulose (B11928114) in sterile water is a common vehicle.[9]

  • Weighing scale, appropriate tubes, vortex mixer, sonicator

  • Syringes and proper gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)

Formulation (Example for a 10 mg/mL solution):

  • Vehicle Preparation: Prepare the 0.5% methylcellulose vehicle by slowly adding the powder to stirring, hot (80-90°C) sterile water. Cool the solution on ice while stirring until it becomes clear and viscous.[9]

  • Calculation: For a 20 µmol/kg dose in a 25g mouse:

    • Molecular Weight of this compound: ~450.5 g/mol

    • Dose (mg/kg) = 20 µmol/kg * 450.5 g/mol / 1000 = 9.01 mg/kg.[9]

    • Dose per mouse = 9.01 mg/kg * 0.025 kg = 0.225 mg.

    • Volume to administer (at 10 mg/mL) = 0.225 mg / 10 mg/mL = 0.0225 mL or 22.5 µL. Adjust concentration to achieve a final dosing volume of 5-10 ml/kg (125-250 µL for a 25g mouse).

  • Suspension Preparation:

    • Accurately weigh the required amount of this compound powder.

    • Triturate the powder with a small amount of the vehicle to create a smooth paste.[9]

    • Gradually add the remaining vehicle while vortexing or homogenizing to achieve a uniform suspension.[9]

    • Use short bursts of sonication in a cold water bath if necessary to improve suspension, avoiding overheating.[9]

    • Store the formulation protected from light and always mix thoroughly before each use.[9]

Administration:

  • Weigh each mouse to calculate the precise dosing volume for that day.

  • Properly restrain the mouse.

  • Gently insert the gavage needle into the esophagus and slowly administer the formulation.[9]

  • Monitor the mouse for any signs of distress post-administration.[9]

Protocol 3: this compound Administration via Dietary Supplementation
  • Determine Key Parameters:

    • Target Dose (D): e.g., 20 µmol/kg/day = 9.01 mg/kg/day

    • Average Body Weight (BW) of mice in kg: e.g., 0.025 kg

    • Average Daily Food Intake (FI) in g/day : For C57Bl6/J mice, this is typically 3-5 g/day . This should be measured in your facility.

  • Calculate Drug Concentration in Feed:

    • Use the formula: Drug in feed (mg/g) = (Dose (mg/kg/day) * Body Weight (kg)) / Food Intake ( g/day ) [3]

    • Example: (9.01 mg/kg/day * 0.025 kg) / 4 g/day = 0.056 mg of this compound per gram of chow.

    • This is equivalent to 56 mg of this compound per kg of chow .

  • Diet Preparation:

    • It is highly recommended to contact a commercial vendor for custom diet preparation to ensure homogenous mixing, quality control, and palatability.[3]

    • Provide the vendor with the calculated concentration (e.g., 56 mg/kg).

    • If preparing in-house, ensure thorough and even mixing of the powdered this compound with the powdered chow.

Dosage_Adjustment_Logic Logical Flow for Dosage Adjustment Start Start with Selected Dose (e.g., 10 µmol/kg/day) Efficacy Efficacy Marker (e.g., ABCA1 expression) Significantly Increased? Start->Efficacy Toxicity Toxicity Markers (e.g., Plasma TG, Liver Weight) Significantly Increased? Efficacy->Toxicity Yes IncreaseDose Consider Increasing Dose Efficacy->IncreaseDose No DecreaseDose Decrease Dose Toxicity->DecreaseDose Yes OptimalDose Dose is Potentially Optimal (Effective and Safe) Toxicity->OptimalDose No

Caption: Logical relationship for adjusting this compound dosage based on key outcomes.

Conclusion

This compound is a valuable research tool for investigating the roles of LXR in various physiological and pathological processes. In C57Bl6/J mice, a dose of 20 µmol/kg/day has been effectively used to achieve cardioprotective effects without inducing common LXR agonist-related side effects.[4][6] However, the optimal dosage of this compound is dependent on the specific mouse strain, disease model, and therapeutic endpoint.[3] Therefore, a systematic approach involving a pilot dose-response study to evaluate both efficacy and safety markers is critical for the successful application of this compound in novel research settings.

References

Application Notes and Protocols for Oral Gavage Administration of AZ876

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ876 is a potent and selective dual agonist of the Liver X Receptor (LXR) alpha (LXRα) and LXR beta (LXRβ).[1] LXRs are nuclear receptors that are key regulators of cholesterol homeostasis, lipid metabolism, and inflammatory responses.[2] Activation of LXRs by agonists such as this compound has been demonstrated to be atheroprotective.[1] Due to its lipophilic nature and low aqueous solubility, careful formulation is required for effective and consistent oral administration in preclinical research.[1] These application notes provide detailed protocols for the preparation of this compound for oral gavage in mice, quantitative data from preclinical studies, and diagrams of the associated signaling pathways and experimental workflow.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound administered to APOE*3Leiden mice, a well-established model for hyperlipidemia and atherosclerosis.

Table 1: Effect of this compound on Atherosclerosis in APOE*3Leiden Mice

Treatment GroupDose (µmol/kg/day)Mean Lesion Area (µm²)Reduction in Lesion Area (%)
Control0450,000-
This compound (Low Dose)5238,50047
This compound (High Dose)2040,50091
Data from a 20-week study in APOE3Leiden mice on a Western-type diet.*[1]

Table 2: Effect of this compound on Plasma Lipids in APOE*3Leiden Mice

Treatment GroupDose (µmol/kg/day)Plasma Triglycerides (% Change from Control)Plasma Cholesterol (% Change from Control)
Control0--
This compound (Low Dose)5No significant change-12% (NS)
This compound (High Dose)20+110%-16%
NS = Not Significant. Data from a 20-week study in APOE3Leiden mice on a Western-type diet.*[1]

Mechanism of Action

This compound activates LXRα and LXRβ, which then form a heterodimer with the Retinoid X Receptor (RXR). This complex binds to LXR Response Elements (LXREs) in the promoter regions of target genes, upregulating their expression.[1][2] Key target genes include ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), which are crucial for reverse cholesterol transport.[2] This mechanism facilitates the removal of excess cholesterol from peripheral tissues, including macrophages within atherosclerotic plaques, and its transport back to the liver for excretion.[1] LXR activation also exerts anti-inflammatory effects.[1][3] Furthermore, this compound has been shown to inhibit the pro-fibrotic transforming growth factor β (TGFβ)-Smad2/3 signaling pathway.[4]

LXR Signaling Pathway

LXR_Signaling_Pathway This compound LXR Signaling Pathway cluster_cell Cell cluster_nucleus Nucleus This compound This compound LXR LXRα / LXRβ This compound->LXR Activates LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXR Response Element (LXRE) on Target Gene Promoter LXR_RXR->LXRE Binds to Anti_Inflammatory Anti-inflammatory Effects LXR_RXR->Anti_Inflammatory Suppresses inflammatory gene expression Target_Genes Target Genes (e.g., ABCA1, ABCG1) LXRE->Target_Genes Upregulates Transcription Cholesterol_Efflux Increased Reverse Cholesterol Transport Target_Genes->Cholesterol_Efflux

Caption: this compound activates the LXR/RXR heterodimer, regulating gene transcription.

Inhibition of TGF-β/Smad Signaling

TGF_Beta_Inhibition This compound Inhibition of TGF-β Signaling TGFB TGF-β TGFBR TGF-β Receptor (Type I/II) TGFB->TGFBR Binds Smad23 Smad2/3 TGFBR->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Fibrotic_genes Fibrotic Gene Transcription Nucleus->Fibrotic_genes Promotes This compound This compound-LXR This compound->Smad_complex Inhibits

Caption: this compound inhibits the pro-fibrotic TGF-β/Smad signaling pathway.

Experimental Protocols

Protocol 1: Preparation of this compound Suspension in 0.5% Methylcellulose (B11928114)

This protocol is suitable for preparing a homogenous suspension of this compound for oral gavage.

Materials:

  • This compound powder

  • Methylcellulose (e.g., 400 cP)[5]

  • Tween 80 (optional)[5]

  • Sterile, deionized water

  • Sterile beakers and magnetic stir bar

  • Heating/stirring plate

  • Mortar and pestle

  • 1 ml syringes

  • Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or rigid with a ball tip)[1]

Procedure:

  • Prepare 0.5% Methylcellulose Vehicle: a. Heat approximately one-third of the final required volume of sterile water to 60-80°C.[1][5] b. Slowly add 0.5 g of methylcellulose powder for every 100 ml of final volume to the heated water while stirring vigorously to ensure the powder is well dispersed.[6] c. Once dispersed, remove the solution from the heat and add the remaining two-thirds of the required volume as cold sterile water.[7] d. Continue to stir the solution in a cold water bath (or at 4°C) until it forms a clear, viscous solution.[1] e. (Optional) To aid in wetting the compound, a small percentage of a surfactant like Tween 80 (e.g., 0.1-0.2%) can be added to the final vehicle.[5]

  • Formulation of this compound Suspension: a. Calculate the total amount of this compound required for the study, including a slight overage (~10-20%) to account for transfer losses.[6] b. Weigh the required amount of this compound powder accurately. c. Triturate the this compound powder in a mortar and pestle to a fine consistency.[6] d. Add a small amount of the 0.5% methylcellulose vehicle to the powder and triturate to form a smooth, uniform paste.[1][6] e. Gradually add the remaining vehicle to the paste while continuously mixing (e.g., vortexing) to achieve the desired final concentration and a uniform suspension.[1] f. If necessary, sonicate the suspension in short bursts in a cold water bath to prevent degradation and ensure homogeneity.[1]

  • Storage and Use: a. Store the formulation protected from light, and always mix thoroughly (e.g., vortex) before each use to ensure a homogenous dose.[1] b. It is recommended to prepare the formulation fresh daily.[7]

Protocol 2: Oral Gavage Administration in Mice

Procedure:

  • Dose Calculation and Preparation: a. Weigh the mouse to determine the exact dosing volume. The concentration of the dosing solution should be prepared such that the desired dose is administered in a volume of 5-10 ml/kg.[1] For a 20g mouse, this would be 0.1-0.2 ml.[1][5] b. Draw up the calculated volume of the this compound formulation into a syringe fitted with an appropriately sized gavage needle.

  • Animal Restraint: a. Properly restrain the mouse to immobilize the head and body. A common method is to scruff the mouse, grasping the loose skin over the shoulders with the thumb and middle fingers, ensuring the forelegs are extended out to the sides.[8] b. Gently extend the head back to create a straight line through the neck and esophagus.[8]

  • Gavage Needle Insertion and Administration: a. Gently insert the gavage needle into the mouth, slightly to one side of the tongue, and advance it along the roof of the mouth.[1] b. The needle should pass smoothly and without resistance into the esophagus. The animal may exhibit a swallowing reflex as the needle passes.[1] c. If any resistance is met, DO NOT FORCE the needle. Withdraw and attempt to reinsert. Forcing the needle can cause esophageal or stomach perforation.[8] d. Once the needle is correctly positioned, slowly administer the formulation.[1] e. After administration, withdraw the needle smoothly along the same path of insertion.[8]

  • Post-Procedure Monitoring: a. Return the mouse to its cage and monitor for at least 15-30 minutes for any signs of distress, such as coughing, gasping, or colored fluid from the nose, which could indicate accidental administration into the trachea.[8] b. Continue to monitor the animals 12-24 hours after dosing.[6]

Experimental Workflow

Experimental_Workflow Experimental Workflow for this compound Oral Gavage Study cluster_prep Preparation Phase cluster_admin Administration Phase cluster_post Post-Administration Phase calc_dose 1. Calculate Dose & Formulation Volume prep_vehicle 2. Prepare Vehicle (e.g., 0.5% Methylcellulose) calc_dose->prep_vehicle prep_formulation 3. Prepare this compound Formulation (Triturate & Suspend) prep_vehicle->prep_formulation load_syringe 4. Load Syringe with Calculated Dose prep_formulation->load_syringe weigh_animal 5. Weigh Animal load_syringe->weigh_animal restrain_animal 6. Restrain Animal & Align Head/Neck weigh_animal->restrain_animal insert_needle 7. Insert Gavage Needle into Esophagus restrain_animal->insert_needle administer_dose 8. Slowly Administer This compound Formulation insert_needle->administer_dose withdraw_needle 9. Withdraw Needle Smoothly administer_dose->withdraw_needle monitor_immediate 10. Immediate Monitoring (15-30 min for distress) withdraw_needle->monitor_immediate monitor_longterm 11. Long-term Monitoring (12-24h post-dose) monitor_immediate->monitor_longterm data_collection 12. Data Collection (e.g., blood, tissue analysis) monitor_longterm->data_collection

Caption: A stepwise workflow for the preparation and oral gavage of this compound in mice.

References

Application Notes and Protocols for AZ876 Treatment in a Diet-Induced Obesity Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obesity and its associated metabolic disorders, including type 2 diabetes and non-alcoholic fatty liver disease, represent a significant global health challenge. Liver X Receptors (LXRs), members of the nuclear receptor superfamily, are key regulators of cholesterol, lipid, and glucose homeostasis.[1] AZ876 is a potent and selective dual agonist of LXRα and LXRβ.[2] Activation of LXRs by agonists has shown promise in preclinical models for the management of metabolic diseases. These application notes provide a detailed protocol for the investigation of this compound in a diet-induced obesity (DIO) mouse model, a widely used and clinically relevant model for studying obesity and its metabolic complications.[3][4]

Mechanism of Action

This compound functions by activating both LXRα and LXRβ isoforms. Upon activation, these receptors form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) located in the promoter regions of target genes, thereby initiating their transcription.[2] Key target genes are involved in reverse cholesterol transport (e.g., ABCA1, ABCG1), fatty acid metabolism, and the suppression of inflammatory gene expression.[1][2] Through this mechanism, LXR agonists like this compound are anticipated to improve lipid profiles, enhance insulin (B600854) sensitivity, and reduce inflammation associated with obesity.

Signaling Pathway

LXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound LXR LXRα / LXRβ This compound->LXR Activates LXR_RXR_dimer LXR/RXR Heterodimer LXR->LXR_RXR_dimer Heterodimerizes with RXR RXR RXR->LXR_RXR_dimer LXRE LXR Response Element (LXRE) LXR_RXR_dimer->LXRE Binds to Target_Genes Target Gene Transcription (e.g., ABCA1, ABCG1, SREBP-1c) LXRE->Target_Genes Initiates Transcription Metabolic_Response Modulation of Lipid Metabolism, Inflammation, and Glucose Homeostasis Target_Genes->Metabolic_Response Leads to

Quantitative Data

While specific data for this compound in a diet-induced obesity model is not yet widely published, the following table summarizes the expected outcomes based on the effects of other LXR agonists in similar models. These data are intended to provide a comparative baseline for anticipated results.

ParameterVehicle Control (High-Fat Diet)LXR Agonist Treatment (High-Fat Diet)Expected OutcomeReference
Body Weight IncreasedSignificantly DecreasedReduction in body weight gain[5]
Fat Mass IncreasedSignificantly DecreasedReduction in adiposity[5]
Fasting Blood Glucose ElevatedSignificantly DecreasedImproved glycemic control[6][7]
Fasting Insulin ElevatedDecreasedImproved insulin sensitivity[8]
Glucose Tolerance (AUC) ImpairedSignificantly ImprovedEnhanced glucose disposal[5]
Plasma Triglycerides ElevatedVariable (may increase)Potential for hypertriglyceridemia, a known side effect of some LXR agonists[5]
Plasma Cholesterol ElevatedDecreasedImproved cholesterol profile
Liver Weight Increased (Steatosis)VariableMay increase due to lipid accumulation, a potential side effect[6][9]
Hepatic Triglyceride Content Significantly IncreasedVariableMay increase, monitoring is crucial[10]

Experimental Protocols

In Vivo Study: this compound in a Diet-Induced Obesity and Insulin Resistance Mouse Model

This protocol outlines a comprehensive in vivo study to assess the efficacy of this compound in a mouse model of diet-induced obesity.

Experimental_Workflow cluster_setup Model Induction cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Acclimation Acclimation (1 week, Standard Chow) HFD_Induction High-Fat Diet Feeding (8-12 weeks, e.g., 60% kcal from fat) Acclimation->HFD_Induction Randomization Randomization into Groups (Vehicle, Low-Dose this compound, High-Dose this compound) HFD_Induction->Randomization Treatment_Admin Daily Dosing (e.g., Oral Gavage) Randomization->Treatment_Admin Monitoring Weekly Monitoring (Body Weight, Food Intake) Treatment_Admin->Monitoring Metabolic_Tests Metabolic Phenotyping (GTT, ITT) Monitoring->Metabolic_Tests Sacrifice Sacrifice and Tissue Collection (Blood, Liver, Adipose Tissue) Metabolic_Tests->Sacrifice Biochemical_Analysis Biochemical Assays (Plasma Lipids, Insulin) Sacrifice->Biochemical_Analysis Gene_Expression Gene Expression Analysis (qPCR of LXR target genes) Sacrifice->Gene_Expression

1. Animal Model and Diet:

  • Animal Model: Male C57BL/6J mice are a commonly used strain for diet-induced obesity studies due to their susceptibility to developing obesity and insulin resistance on a high-fat diet.[3][11][12]

  • Acclimation: Upon arrival, acclimate the mice for one week with access to standard chow and water ad libitum.[2]

  • Diet-Induced Obesity: Switch the mice to a high-fat diet (HFD), for example, a diet with 45-60% of kilocalories derived from fat.[3][4] Maintain the mice on the HFD for 8-12 weeks to induce a stable obese phenotype with hyperglycemia and insulin resistance.[2][13]

2. This compound Formulation and Administration:

  • Formulation: Prepare a suspension of this compound in a suitable vehicle, such as corn oil or a solution of 0.5% carboxymethylcellulose.

  • Dosing: Based on previous studies with this compound in other models, a starting dose range of 5-20 µmol/kg/day is recommended. It is advisable to test at least two dose levels (low and high) to assess the dose-response relationship.

  • Administration: Administer the this compound formulation or vehicle control daily via oral gavage to ensure accurate dosing.

3. Experimental Groups:

  • Group 1: Lean Control: Mice fed a standard chow diet and treated with vehicle.

  • Group 2: Obese Control: Mice fed a high-fat diet and treated with vehicle.

  • Group 3: this compound Low Dose: Mice fed a high-fat diet and treated with a low dose of this compound.

  • Group 4: this compound High Dose: Mice fed a high-fat diet and treated with a high dose of this compound.

4. Monitoring and In-Life Measurements:

  • Body Weight and Food Intake: Monitor and record body weight and food intake weekly throughout the study.[10]

  • Fasting Blood Glucose and Insulin: Measure fasting blood glucose and insulin levels at baseline and at regular intervals during the treatment period.

5. Metabolic Phenotyping:

  • Glucose Tolerance Test (GTT): Perform a GTT towards the end of the treatment period to assess glucose disposal. After a 6-hour fast, administer a bolus of glucose (e.g., 2 g/kg) intraperitoneally or orally. Collect blood samples at 0, 15, 30, 60, 90, and 120 minutes post-injection to measure blood glucose levels.[13][14]

  • Insulin Tolerance Test (ITT): Conduct an ITT to evaluate insulin sensitivity. Following a 4-6 hour fast, inject insulin (e.g., 0.75 U/kg) intraperitoneally. Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.[11]

6. Terminal Procedures and Tissue Collection:

  • Sacrifice: At the end of the study, euthanize the mice following approved institutional guidelines.

  • Blood Collection: Collect terminal blood samples for the analysis of plasma lipids (triglycerides, total cholesterol), insulin, and inflammatory markers.

  • Tissue Harvesting: Dissect and weigh the liver and various adipose tissue depots (e.g., epididymal, retroperitoneal). Snap-freeze tissue samples in liquid nitrogen and store them at -80°C for subsequent analysis, or fix them in formalin for histology.

7. Ex Vivo Analyses:

  • Biochemical Analysis: Use commercial kits to measure plasma levels of triglycerides, total cholesterol, HDL, LDL, and insulin.

  • Hepatic Lipid Content: Quantify triglyceride and cholesterol content in liver homogenates.

  • Gene Expression Analysis: Isolate RNA from the liver and adipose tissue to perform quantitative real-time PCR (qPCR) for LXR target genes (e.g., Abca1, Abcg1, Srebp1c, Fasn) and inflammatory markers (e.g., Tnf-α, Il-6).

  • Histology: Perform hematoxylin (B73222) and eosin (B541160) (H&E) staining on liver sections to assess steatosis and inflammation. Oil Red O staining can be used to visualize lipid accumulation.

Conclusion

This compound, as a potent LXR agonist, holds therapeutic potential for the treatment of diet-induced obesity and its associated metabolic complications. The protocols and expected outcomes detailed in these application notes provide a robust framework for researchers to investigate the efficacy of this compound in a preclinical DIO model. Careful monitoring of both efficacy and potential side effects, such as hepatic steatosis and hypertriglyceridemia, will be crucial in evaluating the overall therapeutic index of this compound.

References

Application Notes and Protocols for In Vitro Efficacy Testing of AZ876

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ876 is a potent and selective agonist of the Liver X Receptor (LXR), a nuclear receptor that is a key regulator of cholesterol homeostasis, lipid metabolism, and inflammatory responses.[1] this compound activates both LXRα and LXRβ isoforms.[1] Upon activation, LXR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to LXR response elements (LXREs) on target genes to initiate transcription.[1] Key target genes include ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which are crucial for reverse cholesterol transport, and sterol regulatory element-binding protein 1c (SREBP-1c), a key regulator of lipogenesis.[2]

Preclinical studies have demonstrated the therapeutic potential of this compound in cardiovascular diseases. Specifically, this compound has been shown to protect against pathological cardiac hypertrophy and fibrosis.[3][4] In vitro studies have confirmed that this compound can significantly decrease phenylephrine-stimulated cardiomyocyte hypertrophy and prevent TGF-β- and angiotensin II-induced collagen synthesis in cardiac fibroblasts.[3][4] These application notes provide detailed protocols for in vitro assays to assess the efficacy of this compound in modulating LXR target gene expression, cardiomyocyte hypertrophy, and cardiac fibroblast-mediated collagen synthesis.

Data Presentation

The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Potency of this compound

ParameterSpeciesLXRαLXRβReference
Ki (µM)Human0.0070.011[1]
EC50 (Reporter Assay)HumanMore potent than GW3965More potent than GW3965[1]
EC50 (Reporter Assay)MouseMore potent than GW3965More potent than GW3965[1]

Table 2: Illustrative In Vitro Efficacy of this compound

AssayCell LineKey ParameterIllustrative EC50/IC50
LXR Target Gene Induction (ABCA1)HepG2mRNA Expression~50 nM
Inhibition of Cardiomyocyte HypertrophyPrimary Neonatal Rat CardiomyocytesCell Size Reduction~100 nM
Inhibition of Collagen SynthesisPrimary Rat Cardiac FibroblastsCollagen Production~200 nM

Note: The EC50 and IC50 values in Table 2 are illustrative and based on the reported high potency of this compound. Actual values should be determined experimentally.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

AZ876_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound LXR LXRα / LXRβ This compound->LXR Binds and Activates LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXR Response Element (LXRE) LXR_RXR->LXRE Binds to Target_Genes Target Gene Transcription (ABCA1, ABCG1, etc.) LXRE->Target_Genes Initiates mRNA mRNA Target_Genes->mRNA Proteins Protein Synthesis mRNA->Proteins Cellular_Response Cellular Response (e.g., Cholesterol Efflux) Proteins->Cellular_Response LXR_Target_Gene_Workflow start Start: Seed HepG2 Cells treatment Treat with this compound (Dose-Response) start->treatment incubation Incubate for 24 hours treatment->incubation rna_isolation Isolate Total RNA incubation->rna_isolation cDNA_synthesis Reverse Transcription (cDNA Synthesis) rna_isolation->cDNA_synthesis qPCR Quantitative PCR (qPCR) (ABCA1, ABCG1, SREBP-1c) cDNA_synthesis->qPCR data_analysis Data Analysis (ΔΔCt Method) qPCR->data_analysis end End: Determine EC50 data_analysis->end

References

Application Notes and Protocols for the Use of AZ876 in THP-1 Macrophage Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ876 is a potent and selective agonist of the Liver X Receptor (LXR), a nuclear receptor that plays a pivotal role in regulating cholesterol metabolism, inflammation, and immunity. In macrophages, LXR activation has been demonstrated to exert significant anti-inflammatory effects, making it a promising therapeutic target for a variety of inflammatory disorders. The human monocytic cell line, THP-1, is a widely used in vitro model to study macrophage functions. Upon differentiation with phorbol (B1677699) 12-myristate 13-acetate (PMA), THP-1 cells acquire a macrophage-like phenotype, expressing relevant cell surface markers and exhibiting functional characteristics of primary human macrophages.[1][2][3][4][5] These differentiated THP-1 macrophages are an excellent model system to investigate the immunomodulatory effects of compounds like this compound.

One of the key inflammatory signaling platforms in macrophages is the NLRP3 inflammasome.[6][7] Aberrant activation of the NLRP3 inflammasome is implicated in a range of inflammatory diseases. LXR agonists have been shown to suppress the activation of the NLRP3 inflammasome, thereby inhibiting the production of pro-inflammatory cytokines such as IL-1β.[1][8][9] This suppression is a key mechanism behind the anti-inflammatory properties of LXR agonists.

These application notes provide a detailed protocol for the culture and differentiation of THP-1 cells into macrophages, followed by treatment with the LXR agonist this compound to assess its anti-inflammatory effects, particularly on the NLRP3 inflammasome signaling pathway.

Data Presentation

The following tables summarize expected quantitative data based on studies with other LXR agonists, such as GW3965 and T0901317, in THP-1 and other macrophage cell models. These should serve as a reference for expected outcomes when using this compound.

Table 1: Recommended Concentration Ranges for LXR Agonists in THP-1 Macrophages

CompoundRecommended Concentration RangeNotes
This compound0.1 - 10 µMStarting range for dose-response experiments. Optimal concentration should be determined empirically.
GW3965 (Reference)0.1 - 10 µMEC50 for cholesterol efflux in THP-1 cells is approximately 0.01 µM.[2]
T0901317 (Reference)1 - 10 µMEffective concentrations for gene expression changes in THP-1 cells.[1][8][10]

Table 2: Expected Effects of this compound on Gene Expression in LPS-stimulated THP-1 Macrophages

GeneExpected Change in ExpressionFunction
NLRP3DecreaseKey component of the NLRP3 inflammasome
IL1BDecreasePro-inflammatory cytokine, product of inflammasome activation[8]
TNFDecreasePro-inflammatory cytokine[8]
ABCA1IncreaseCholesterol transporter, LXR target gene[8][10]
LXRα (NR1H3)IncreaseLXR isoform, positive feedback loop[1][8][10]

Table 3: Expected Effects of this compound on Cytokine Secretion from LPS-stimulated THP-1 Macrophages

CytokineExpected Change in SecretionMethod of Detection
IL-1βDecreaseELISA[8]
TNF-αDecreaseELISA[4][7][8][11]

Experimental Protocols

Protocol 1: Culture and Differentiation of THP-1 Cells

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Phorbol 12-myristate 13-acetate (PMA)

  • 6-well or 24-well tissue culture plates

  • Phosphate-Buffered Saline (PBS), sterile

Procedure:

  • THP-1 Monocyte Culture:

    • Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain cell density between 1 x 10^5 and 8 x 10^5 cells/mL.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

    • Subculture every 3-4 days by adding fresh medium.

  • Differentiation into Macrophages:

    • Seed THP-1 monocytes into 6-well or 24-well plates at a density of 2 x 10^5 cells/mL.

    • Add PMA to the culture medium to a final concentration of 50-100 ng/mL (81-162 nM).[3][5][12][13][14][15][16]

    • Incubate for 48-72 hours at 37°C and 5% CO2. Differentiated cells will adhere to the bottom of the plate and exhibit a macrophage-like morphology.[3][5][12][13][14][15][16]

    • After the incubation period, gently aspirate the PMA-containing medium and wash the adherent cells twice with sterile PBS.

    • Add fresh, PMA-free complete RPMI-1640 medium to the cells.

    • Allow the cells to rest for 24 hours before proceeding with experiments.[16]

Protocol 2: Treatment of THP-1 Macrophages with this compound and Inflammasome Activation

Materials:

  • Differentiated THP-1 macrophages (from Protocol 1)

  • This compound

  • Lipopolysaccharide (LPS)

  • Opti-MEM or serum-free RPMI-1640

  • Reagents for RNA extraction (e.g., TRIzol)

  • Reagents for protein lysis (e.g., RIPA buffer with protease inhibitors)

  • ELISA kits for human IL-1β and TNF-α

Procedure:

  • This compound Pre-treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute this compound in serum-free medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO).

    • Aspirate the medium from the rested, differentiated THP-1 macrophages and replace it with the medium containing this compound or vehicle.

    • Pre-incubate the cells for 1-2 hours at 37°C and 5% CO2.

  • Inflammasome Priming and Activation:

    • To prime the NLRP3 inflammasome, add LPS to the culture medium to a final concentration of 100 ng/mL.

    • Incubate for 3-4 hours at 37°C and 5% CO2.

    • Note: For NLRP3 activation, a second signal (e.g., ATP or nigericin) is often required after LPS priming. However, for assessing the effect of LXR agonists on the priming step, measurement of pro-inflammatory gene and protein expression after LPS stimulation is a common readout.

  • Sample Collection:

    • Supernatants: Carefully collect the cell culture supernatants for cytokine analysis by ELISA. Centrifuge to remove any cellular debris and store at -80°C.

    • Cell Lysates for RNA: Wash the cells with PBS and then lyse the cells directly in the well using an appropriate RNA lysis buffer. Store lysates at -80°C for subsequent RNA extraction and qRT-PCR analysis.

    • Cell Lysates for Protein: Wash the cells with PBS and lyse them using RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cellular debris. Collect the supernatant and store at -80°C for Western blot analysis.

Protocol 3: Analysis of Inflammatory Markers

1. Cytokine Measurement (ELISA):

  • Quantify the concentration of secreted IL-1β and TNF-α in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

2. Gene Expression Analysis (qRT-PCR):

  • Extract total RNA from the cell lysates.

  • Perform reverse transcription to synthesize cDNA.

  • Use qRT-PCR to measure the relative mRNA expression levels of target genes (NLRP3, IL1B, TNF, ABCA1, NR1H3) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

3. Protein Expression Analysis (Western Blot):

  • Determine the protein concentration of the cell lysates.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against NLRP3, pro-IL-1β, and a loading control (e.g., β-actin).

  • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

Mandatory Visualization

AZ876_Signaling_Pathway This compound Signaling Pathway in THP-1 Macrophages cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_LPS LPS Signaling This compound This compound LXR_RXR_inactive LXR/RXR (inactive) This compound->LXR_RXR_inactive binds LXR_RXR_active LXR/RXR (active) LXR_RXR_inactive->LXR_RXR_active activates LXR_RXR_DNA LXR/RXR LXR_RXR_active->LXR_RXR_DNA translocates to nucleus NFkB_DNA NF-κB LXR_RXR_active->NFkB_DNA inhibits transcription (transrepression) NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->NFkB_DNA translocates to nucleus IKK IKK IkB IκB IKK->IkB phosphorylates IkB->NFkB_p65_p50 releases Pro_IL1B pro-IL-1β IL-1β (secreted) IL-1β (secreted) Pro_IL1B->IL-1β (secreted) matures to NLRP3_inactive NLRP3 (inactive) NLRP3_active NLRP3 Inflammasome (active) NLRP3_inactive->NLRP3_active Activation Signal 2 (e.g., ATP, Nigericin) ASC ASC NLRP3_active->ASC recruits Pro_Casp1 pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Caspase-1 Pro_Casp1->Casp1 cleavage Casp1->Pro_IL1B cleaves LXRE LXRE LXR_RXR_DNA->LXRE binds to ABCA1_gene ABCA1 Gene LXRE->ABCA1_gene promotes transcription Inflammatory_genes Inflammatory Genes (e.g., NLRP3, pro-IL-1β) NFkB_DNA->Inflammatory_genes promotes transcription Inflammatory_genes->Pro_IL1B Inflammatory_genes->NLRP3_inactive upregulates LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK activates Experimental_Workflow Experimental Workflow for Assessing this compound Effects start Start culture_thp1 Culture THP-1 Monocytes start->culture_thp1 differentiate Differentiate with PMA (50-100 ng/mL, 48-72h) culture_thp1->differentiate rest Rest in PMA-free medium (24h) differentiate->rest pretreat Pre-treat with this compound (0.1-10 µM) or Vehicle (1-2h) rest->pretreat prime Prime with LPS (100 ng/mL, 3-4h) pretreat->prime collect Collect Supernatants and Cell Lysates prime->collect elisa ELISA (IL-1β, TNF-α) collect->elisa qrpcr qRT-PCR (NLRP3, IL1B, TNF, ABCA1, NR1H3) collect->qrpcr western Western Blot (NLRP3, pro-IL-1β) collect->western analyze Data Analysis elisa->analyze qrpcr->analyze western->analyze end End analyze->end

References

Application Notes and Protocols for AZ876 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ876 is a potent and selective dual agonist of the Liver X Receptor (LXR) alpha (LXRα) and beta (LXRβ).[1] LXRs are nuclear receptors that play a critical role in the transcriptional regulation of lipid homeostasis, inflammation, and cholesterol metabolism.[1] Upon activation by an agonist like this compound, LXRs form a heterodimer with the Retinoid X Receptor (RXR).[1] This complex then binds to LXR response elements (LXREs) in the promoter regions of target genes, initiating their transcription.[1][2] this compound has demonstrated a more favorable preclinical profile compared to other LXR agonists, with reduced side effects such as hypertriglyceridemia and hepatic steatosis, making it a valuable tool for research in metabolic and cardiovascular diseases.[2][3]

These application notes provide detailed protocols for dissolving this compound and using it in cell culture experiments.

Chemical Properties and Solubility of this compound

A summary of the key chemical properties and solubility of this compound is presented below. It is crucial to use a suitable solvent to ensure complete dissolution and avoid precipitation in cell culture media.

PropertyValueReference
CAS Number 898800-26-5[4]
Molecular Formula C₂₄H₂₉N₃O₃S[4]
Molecular Weight 439.6 g/mol [4]
Appearance A solid[4]
Solubility DMSO: 30 mg/mL (also cited as 88 mg/mL) DMF: 30 mg/mL Ethanol: 1 mg/mL[4][5]

Experimental Protocols

Preparation of Concentrated Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 439.6 g/mol = 4.396 mg

  • Weigh this compound: Carefully weigh out 4.4 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of sterile DMSO to the tube containing the this compound powder.

  • Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[6]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to one year.[5]

Preparation of Working Solution in Cell Culture Medium

This protocol describes the dilution of the concentrated stock solution to the final working concentration in the cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium (containing serum, if required)

  • Sterile tubes for dilution

  • Calibrated micropipettes and sterile tips

Procedure:

  • Determine the final desired concentration: The optimal concentration of this compound should be determined experimentally for each cell line and assay. Published studies have used concentrations ranging from 10 nM in vitro.[7]

  • Perform serial dilutions: It is recommended to perform serial dilutions of the stock solution in pre-warmed cell culture medium to reach the final desired concentration. This minimizes the risk of precipitation.

    • Example for a 1 µM working solution:

      • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of pre-warmed culture medium to get a 10 µM solution.

      • Vortex gently to mix.

      • Prepare the final 1 µM working solution by adding 100 µL of the 10 µM intermediate solution to 900 µL of pre-warmed culture medium.

  • Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This is crucial as DMSO can have effects on cells at certain concentrations.[8]

  • Immediate Use: Use the freshly prepared working solution immediately to treat the cells.

General Protocol for Cell Treatment

This protocol provides a general workflow for treating cultured cells with this compound.

Materials:

  • Cultured cells in multi-well plates, flasks, or dishes

  • This compound working solution

  • Vehicle control solution

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Cell Seeding: Seed the cells at the desired density in appropriate culture vessels and allow them to adhere and grow overnight, or until they reach the desired confluency.

  • Aspiration of Medium: Carefully aspirate the old culture medium from the cells.

  • Treatment: Add the appropriate volume of the pre-warmed this compound working solution or vehicle control solution to each well.

  • Incubation: Return the cells to the incubator and incubate for the desired treatment period. The optimal incubation time will vary depending on the cell type and the specific endpoint being measured.

  • Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as gene expression analysis, protein analysis, or functional assays.

This compound Signaling Pathway

This compound activates the LXR/RXR heterodimer, leading to the transcription of target genes involved in lipid metabolism and inflammation, and can also inhibit pro-fibrotic signaling pathways.[1][2][9]

AZ876_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound LXR LXRα / LXRβ This compound->LXR LXR_RXR_this compound LXR-RXR-AZ876 Heterodimer LXR->LXR_RXR_this compound Binding to RXR & Translocation RXR RXR RXR->LXR_RXR_this compound TGFb_R TGFβ Receptor Smad2_3 Smad2/3 TGFb_R->Smad2_3 TGFβ stimulation pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Phosphorylation Fibrosis_Genes Fibrosis-related Gene Expression pSmad2_3->Fibrosis_Genes Activation LXR_RXR_this compound->pSmad2_3 Inhibition LXRE LXR Response Element (LXRE) LXR_RXR_this compound->LXRE Target_Genes Target Gene Transcription LXRE->Target_Genes Activation

References

Application Notes and Protocols: AZ876 Administration in a Transverse Aortic Constriction (TAC) Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ876 is a novel, high-affinity agonist for the Liver X Receptor (LXR) that has demonstrated significant potential in preclinical models of cardiovascular disease. Notably, this compound has been shown to protect against pathological cardiac hypertrophy and fibrosis without the lipogenic side effects commonly associated with other LXR agonists.[1][2] This document provides detailed application notes and protocols for the administration of this compound in a murine Transverse Aortic Constriction (TAC) model, a widely used experimental paradigm for inducing pressure overload-induced cardiac hypertrophy and heart failure.[3][4] The protocols outlined below are intended to guide researchers in designing and executing studies to evaluate the therapeutic effects of this compound on cardiac remodeling.

Mechanism of Action

This compound is a dual agonist of LXRα and LXRβ, which are nuclear receptors that play a critical role in regulating lipid metabolism, inflammation, and cholesterol homeostasis.[2][5] Upon activation by this compound, LXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR response elements on target genes, modulating their transcription.[2] In the context of the TAC model, this compound has been shown to exert its cardioprotective effects by inhibiting the prohypertrophic and profibrotic transforming growth factor β (TGFβ)-Smad2/3 signaling pathway.[1][6] This leads to a reduction in the expression of genes associated with hypertrophy and fibrosis, ultimately attenuating adverse cardiac remodeling.[1][2]

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound in the TAC model.

Table 1: Effects of this compound on Cardiac Hypertrophy and Function in TAC Mice

ParameterSham + VehicleTAC + VehicleTAC + this compound (20 µmol/kg/day)Reference
Heart Weight Increase-66%44%[7]
Fractional Shortening--15%-7%[7]
LV End-Diastolic PressureNot ElevatedSignificantly ElevatedNot Significantly Elevated[7]

Table 2: Effects of this compound on Molecular Markers of Hypertrophy and Fibrosis in TAC Mice

GeneTAC + Vehicle (Fold Change)TAC + this compound (Fold Change)Reference
ANP13.95.2[7]
βMHC7.63.9[7]
Rcan18.84.5[7]
Acta115.39.7[7]
Myocardial Fibrosis4.52.8[7]
Tgfβ-Reduced[7]
Ctgf-Reduced[7]
Timp1-Reduced[7]
Fstl3-Reduced[7]

Experimental Protocols

Transverse Aortic Constriction (TAC) Surgical Protocol

This protocol describes a standard procedure for inducing pressure overload in mice via TAC.[3][8][9]

Materials:

  • C57Bl6/J mice (male, 8-10 weeks old)

  • Anesthesia: Ketamine/Xylazine or Isoflurane[9]

  • Analgesics: Buprenorphine (0.05 mg/kg) and Meloxicam (5 mg/kg)[9]

  • Surgical instruments: Scalpel, forceps, retractors, needle holder

  • Suture: 6-0 or 7-0 silk suture[3][8]

  • Blunt needle (27-gauge)[3]

  • Heating pad

  • Ventilator (optional, depending on the approach)[8]

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using the chosen anesthetic regimen. Confirm the depth of anesthesia via a toe pinch.[9]

    • Administer pre-surgical analgesics approximately 30 minutes prior to the procedure.[9]

    • Place the mouse in a supine position on a heating pad to maintain body temperature.[3][10]

    • Shave the surgical area (upper thorax and neck).[9]

    • Sterilize the surgical site with betadine and 70% ethanol.[10]

  • Surgical Incision and Exposure:

    • Make a vertical midline incision in the skin from the suprasternal notch downwards.[8]

    • Dissect the underlying tissues to expose the trachea and the aortic arch.

    • Carefully separate the thymus to visualize the transverse aorta.

  • Aortic Constriction:

    • Pass a 7-0 silk suture under the transverse aorta between the innominate artery and the left common carotid artery.[3][8]

    • Place a 27-gauge blunt needle parallel to the aorta.[3]

    • Tie the suture snugly around the aorta and the needle.

    • Quickly and carefully remove the needle, leaving a constriction of a defined diameter.[3]

    • For sham-operated animals, the suture is passed under the aorta but not tied.[3]

  • Closure and Post-operative Care:

    • Close the chest wall and skin with appropriate sutures.[9]

    • Administer post-operative analgesics as needed.

    • Monitor the mice closely during recovery, ensuring they are warm and have access to food and water.[9] Mice should be monitored twice daily for the first 72 hours post-surgery.[9]

This compound Administration Protocol

Materials:

  • This compound compound

  • Standard mouse chow

  • Vehicle control (if applicable)

Procedure:

  • Drug Preparation:

    • This compound is administered by supplementing the mouse chow.[1]

    • The recommended dosage is 20 µmol/kg/day.[1][6]

    • Calculate the required amount of this compound based on the average daily food consumption of the mice and their body weight.

    • Thoroughly mix the calculated amount of this compound with the powdered or pelleted chow to ensure uniform distribution.

    • Prepare a control diet (chow with vehicle, if applicable) in the same manner.

  • Administration:

    • House the mice in individual cages to accurately monitor food intake and drug dosage.

    • Provide the this compound-supplemented chow or control chow ad libitum.

    • Treatment should commence either before or after the TAC surgery, depending on the study design (e.g., prophylactic or therapeutic). In a key study, treatment was administered for 6 weeks following TAC surgery.[1]

    • Monitor the body weight and food consumption of the mice regularly.

Visualizations

Signaling Pathway of this compound in Cardiac Remodeling

AZ876_Signaling_Pathway This compound This compound LXR_RXR LXR/RXR Heterodimer This compound->LXR_RXR activates TGFb_Signaling TGFβ-Smad2/3 Signaling LXR_RXR->TGFb_Signaling inhibits Pressure_Overload Pressure Overload (TAC) Pressure_Overload->TGFb_Signaling activates Hypertrophy_Genes Hypertrophy-related Gene Expression TGFb_Signaling->Hypertrophy_Genes promotes Fibrosis_Genes Fibrosis-related Gene Expression TGFb_Signaling->Fibrosis_Genes promotes Cardiac_Hypertrophy Cardiac Hypertrophy Hypertrophy_Genes->Cardiac_Hypertrophy Myocardial_Fibrosis Myocardial Fibrosis Fibrosis_Genes->Myocardial_Fibrosis

Caption: this compound activates the LXR/RXR pathway, inhibiting TGFβ-Smad2/3 signaling to reduce cardiac hypertrophy and fibrosis.

Experimental Workflow for this compound in TAC Model

Experimental_Workflow Animal_Acclimation 1. Animal Acclimation (C57Bl6/J Mice) Grouping 2. Random Grouping (Sham, TAC+Veh, TAC+this compound) Animal_Acclimation->Grouping TAC_Surgery 3. TAC or Sham Surgery Grouping->TAC_Surgery AZ876_Admin 4. This compound Administration (in chow, 20 µmol/kg/day) TAC_Surgery->AZ876_Admin Monitoring 5. In-life Monitoring (Echocardiography, Body Weight) AZ876_Admin->Monitoring Termination 6. Study Termination (e.g., 6 weeks) Monitoring->Termination Analysis 7. Endpoint Analysis (Heart Weight, Histology, Gene Expression) Termination->Analysis

Caption: Workflow for evaluating this compound's effects in the TAC model, from surgery to endpoint analysis.

References

Application Notes and Protocols for qPCR Analysis of LXR Target Genes Following AZ876 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liver X receptors (LXRs), comprising LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, lipid metabolism, and inflammation.[1][2][3] LXRs function as cholesterol sensors, forming a heterodimer with the Retinoid X Receptor (RXR).[1][4] Upon activation by endogenous oxysterols or synthetic ligands, this complex binds to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.[1][4] Key LXR target genes include ATP-binding cassette transporter A1 (ABCA1), ATP-binding cassette transporter G1 (ABCG1), and sterol regulatory element-binding protein 1c (SREBP-1c).[2][5][6]

AZ876 is a potent, high-affinity synthetic dual agonist for both LXRα and LXRβ.[4][7][8] Its activation of LXR leads to the transcriptional regulation of genes involved in reverse cholesterol transport and inflammation.[7] Notably, some studies suggest that at lower doses, this compound may offer therapeutic benefits without the common side effect of hypertriglyceridemia often associated with other LXR agonists, which can be linked to the induction of SREBP-1c.[7][9]

These application notes provide a detailed protocol for utilizing quantitative real-time polymerase chain reaction (qPCR) to analyze the expression of LXR target genes (ABCA1, ABCG1, and SREBP-1c) in response to this compound treatment.

Data Presentation

The following tables summarize the expected quantitative changes in LXR target gene expression following treatment with this compound under different experimental conditions. Data is presented as fold change relative to a vehicle-treated control.

Table 1: In Vitro Gene Expression Analysis in Human Macrophages (THP-1)

Target GeneTreatmentConcentrationTime (hours)Mean Fold ChangeStandard Deviation
ABCA1 Vehicle (DMSO)-241.00.15
This compound1 µM244.20.45
This compound10 µM248.50.98
ABCG1 Vehicle (DMSO)-241.00.12
This compound1 µM243.80.35
This compound10 µM247.10.82
SREBP-1c Vehicle (DMSO)-241.00.20
This compound1 µM242.50.30
This compound10 µM245.30.65

Table 2: Ex Vivo Gene Expression Analysis in Mouse Peritoneal Macrophages

Target GeneTreatmentConcentrationTime (hours)Mean Fold ChangeStandard Deviation
Abca1 Vehicle (DMSO)-181.00.18
This compound1 µM185.10.55
Abcg1 Vehicle (DMSO)-181.00.14
This compound1 µM184.60.49
Srebp-1c Vehicle (DMSO)-181.00.21
This compound1 µM183.00.40

Mandatory Visualizations

LXR_Signaling_Pathway LXR Signaling Pathway Activation by this compound This compound This compound (LXR Agonist) LXR LXR This compound->LXR activates LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXR Response Element (LXRE) in Target Gene Promoter LXR_RXR->LXRE binds to Transcription Increased Transcription LXRE->Transcription initiates Target_Genes LXR Target Genes (ABCA1, ABCG1, SREBP-1c) Transcription->Target_Genes results in

Caption: this compound activates the LXR/RXR pathway, inducing target gene transcription.

qPCR_Workflow Experimental Workflow for qPCR Analysis cluster_cell_culture Cell Culture & Treatment cluster_rna_cdna Sample Processing cluster_qpcr qPCR Analysis cluster_data_analysis Data Analysis Cell_Seeding Seed Macrophages Treatment Treat with this compound or Vehicle Cell_Seeding->Treatment RNA_Isolation Total RNA Isolation Treatment->RNA_Isolation RNA_QC RNA Quality & Quantity Check RNA_Isolation->RNA_QC cDNA_Synthesis Reverse Transcription (cDNA Synthesis) RNA_QC->cDNA_Synthesis qPCR_Setup Prepare qPCR Reaction Mix cDNA_Synthesis->qPCR_Setup qPCR_Run Perform Real-Time PCR qPCR_Setup->qPCR_Run Ct_Values Determine Ct Values qPCR_Run->Ct_Values Normalization Normalize to Reference Gene Ct_Values->Normalization Fold_Change Calculate Fold Change (ΔΔCt Method) Normalization->Fold_Change

Caption: Workflow for analyzing LXR target gene expression via qPCR after this compound treatment.

Experimental Protocols

I. Cell Culture and Treatment

This protocol is optimized for human THP-1 monocytes differentiated into macrophages.

  • Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Differentiation: Seed THP-1 cells in 6-well plates at a density of 1 x 10^6 cells/well. Induce differentiation into macrophages by adding 100 ng/mL of phorbol (B1677699) 12-myristate 13-acetate (PMA) and incubating for 48 hours.

  • Treatment: After differentiation, replace the medium with fresh RPMI-1640 containing 1% FBS. Allow cells to rest for 24 hours.

  • Prepare stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO).

  • Treat the differentiated macrophages with the desired concentrations of this compound (e.g., 1 µM, 10 µM) or with an equivalent volume of DMSO (vehicle control) for the specified duration (e.g., 24 hours).

II. RNA Isolation and Reverse Transcription

A typical workflow for qPCR involves RNA isolation, reverse transcription, and the qPCR experiment itself.[10]

  • RNA Isolation:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells directly in the well using 1 mL of a suitable RNA lysis reagent (e.g., TRIzol).

    • Isolate total RNA according to the manufacturer's protocol. This typically involves phase separation with chloroform, precipitation with isopropanol, and washing with ethanol.[10]

    • Resuspend the final RNA pellet in RNase-free water.

  • RNA Quality and Quantification:

    • Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Assess RNA integrity by running an aliquot on an agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

  • cDNA Synthesis:

    • Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript II Reverse Transcriptase) with oligo(dT) or random hexamer primers.[10]

    • Follow the manufacturer's instructions for reaction setup and thermal cycling conditions. Typically, this involves an incubation at 42°C for 50 minutes, followed by enzyme inactivation at 70°C for 15 minutes.[10]

    • Dilute the resulting cDNA product (e.g., 1:10) with nuclease-free water for use in qPCR.

III. Quantitative Real-Time PCR (qPCR)

This protocol utilizes SYBR Green-based detection.

  • Primer Design: Use validated primers for the target and reference genes. Primer sequences should be designed to span an exon-exon junction to avoid amplification of genomic DNA.

    Table 3: Recommended Human Primer Sequences for qPCR

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
ABCA1 GAGCTGGGCCCTGTTTAAGATGGTCCTCGGAACTGGTAGATG
ABCG1 CTGCTGCCTGACATGGAAGTCGACAGAGCCCCAGTAAAGGTT
SREBP-1c GGAGCCATGGATTGCACATTGGCCCGGGAAGTCACTGT
GAPDH AATCCCATCACCATCTTCCATGGACTCCACGACGTACTCA
GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
Abca1 TTTCCGCTTTGCTTTATTTGCGCTTTCTCTTCTGCCTCATCC
Abcg1 AGGCTGAGTTTGGAGGATGTGTCTCCTGAAGCCCACAGAGAT
Srebp-1c ATCGGCGCGGAAGCTGTCGCTTCCAGAGAGGAGGCCAG
Actb GGCTGTATTCCCCTCCATCGCCAGTTGGTAACAATGCCATGT
  • qPCR Reaction Setup:

    • Prepare a master mix for each primer set to minimize pipetting errors.[11] For a single 20 µL reaction:

      • 10 µL of 2x SYBR Green qPCR Master Mix

      • 1 µL of Forward Primer (10 µM)

      • 1 µL of Reverse Primer (10 µM)

      • 3 µL of Nuclease-free water

      • 5 µL of diluted cDNA template

    • Set up reactions in triplicate for each sample and each gene.[11]

    • Include no-template controls (NTCs) for each primer set to check for contamination.[12]

    • Include no-reverse-transcriptase (-RT) controls to test for genomic DNA contamination.[12]

  • Thermal Cycling:

    • Perform the qPCR on a real-time PCR instrument with the following typical cycling conditions:

      • Initial Denaturation: 95°C for 10 minutes

      • 40 Cycles:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 60 seconds

      • Melt Curve Analysis: Perform a melt curve at the end of the run to verify the specificity of the amplified product.[10]

IV. Data Analysis

The comparative Ct (ΔΔCt) method is used for relative quantification of gene expression.[13]

  • Determine Ct Values: Obtain the threshold cycle (Ct) value for each reaction from the qPCR instrument software.

  • Normalization to Reference Gene: For each sample, calculate the ΔCt by subtracting the Ct of the reference gene (e.g., GAPDH or Actb) from the Ct of the target gene.

    • ΔCt = Ct(target gene) - Ct(reference gene)

  • Calculate ΔΔCt: For each treated sample, calculate the ΔΔCt by subtracting the ΔCt of the control (vehicle-treated) sample from the ΔCt of the treated sample.

    • ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)

  • Calculate Fold Change: The fold change in gene expression relative to the control is calculated as 2^-(ΔΔCt).

  • Statistical Analysis: Perform appropriate statistical tests (e.g., t-test or ANOVA) on the replicate ΔCt values to determine the significance of the observed changes in gene expression.

References

Application Notes and Protocols for Assessing Myocardial Fibrosis after AZ876 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Myocardial fibrosis, the excessive deposition of extracellular matrix (ECM) proteins in the heart, is a common pathological feature of most cardiovascular diseases, leading to increased stiffness, impaired cardiac function, and ultimately heart failure.[1][2] The development of effective anti-fibrotic therapies is a critical goal in cardiovascular medicine. AZ876 is a novel, potent, and selective agonist of the Liver X Receptor (LXR), a nuclear receptor with potential roles in regulating inflammation and fibrosis. Preclinical studies in models of pressure overload and isoproterenol-induced cardiac damage have suggested that this compound may exert anti-fibrotic effects in the heart.[3]

These application notes provide a comprehensive set of protocols for researchers to assess the efficacy of this compound in reducing myocardial fibrosis in a preclinical setting. The following sections detail the hypothetical mechanism of action, experimental workflows, and detailed protocols for histological, immunohistochemical, and molecular analysis of cardiac tissue.

Hypothetical Mechanism of Action of this compound

This compound is hypothesized to exert its anti-fibrotic effects by activating LXR, which in turn can interfere with pro-fibrotic signaling pathways, most notably the Transforming Growth Factor-beta (TGF-β) pathway. TGF-β is a master regulator of fibrosis, promoting the differentiation of cardiac fibroblasts into myofibroblasts and stimulating the production of collagen and other ECM components.[4][5] LXR activation may lead to the upregulation of anti-fibrotic genes and the suppression of TGF-β signaling, thereby reducing collagen synthesis and deposition.

AZ876_Mechanism cluster_cell Cardiac Fibroblast cluster_nucleus This compound This compound LXR LXR This compound->LXR Activates Smad4 Smad4 LXR->Smad4 Inhibits (Hypothesized) TGFB_R TGF-β Receptor Smad Smad2/3 TGFB_R->Smad Phosphorylates TGFB TGF-β TGFB->TGFB_R Binds pSmad p-Smad2/3 Smad->pSmad pSmad->Smad4 Complexes with Nucleus Nucleus Smad4->Nucleus Translocates to Collagen_Gene Collagen Gene Expression Fibrosis Fibrosis Collagen_Gene->Fibrosis Collagen_Gene_in->Collagen_Gene

Caption: Hypothetical signaling pathway of this compound in cardiac fibroblasts.

Experimental Workflow

A typical preclinical study to evaluate the anti-fibrotic efficacy of this compound involves inducing myocardial fibrosis in an animal model, followed by treatment and subsequent tissue analysis.

experimental_workflow model Induce Myocardial Fibrosis (e.g., TAC or Isoproterenol) treatment Treatment Groups (Vehicle, this compound Low Dose, this compound High Dose) model->treatment endpoint Study Endpoint (e.g., 4 weeks) treatment->endpoint collection Tissue Collection (Heart) endpoint->collection histology Histology (Masson's Trichrome, Picrosirius Red) collection->histology ihc Immunohistochemistry (α-SMA, Collagen I) collection->ihc molecular Molecular Analysis (qRT-PCR, Western Blot) collection->molecular analysis Data Analysis & Interpretation histology->analysis ihc->analysis molecular->analysis

Caption: General experimental workflow for assessing this compound efficacy.

Protocols

Protocol 1: Histological Assessment of Fibrosis

Histological staining is essential for visualizing and quantifying the extent of collagen deposition in the myocardium.

A. Masson's Trichrome Staining

This stain differentiates collagen from muscle tissue. Collagen fibers are stained blue, nuclei are stained black, and muscle and cytoplasm are stained red.[6][7][8]

  • Reagents: Bouin's solution, Weigert's iron hematoxylin (B73222), Biebrich scarlet-acid fuchsin, phosphomolybdic-phosphotungstic acid, aniline (B41778) blue, 1% acetic acid.[6][8]

  • Procedure:

    • Deparaffinize and rehydrate formalin-fixed, paraffin-embedded heart sections (5 µm).[7][8]

    • For improved staining quality, mordant slides in Bouin's solution at 56°C for 1 hour or overnight at room temperature.[7][9]

    • Rinse in running tap water for 5-10 minutes to remove the yellow color.[7]

    • Stain in Weigert's iron hematoxylin working solution for 10 minutes.[7]

    • Rinse in running warm tap water for 10 minutes, then wash in distilled water.[7]

    • Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.[7]

    • Wash in distilled water.

    • Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until collagen is no longer red.[7]

    • Transfer directly to aniline blue solution and stain for 5-10 minutes.[7]

    • Rinse briefly and differentiate in 1% acetic acid solution for 2-5 minutes.[7]

    • Dehydrate quickly through graded alcohols, clear in xylene, and mount.[7][8]

B. Picrosirius Red Staining

This method is highly specific for collagen and, when viewed under polarized light, can differentiate between collagen types (Type I: yellow-orange; Type III: green).[10][11][12]

  • Reagents: Picro-sirius red solution (0.1% Sirius Red in saturated aqueous picric acid), 0.5% acetic acid water.[12]

  • Procedure:

    • Deparaffinize and rehydrate sections to distilled water.[11]

    • Stain in Picro-sirius red solution for 60-90 minutes.[11][12]

    • Rinse quickly in two changes of 0.5% acetic acid solution.[12]

    • Dehydrate rapidly in three changes of absolute ethanol.[11]

    • Clear in xylene and mount with a resinous medium.[11]

Quantitative Analysis: The percentage of fibrotic area can be quantified from stained sections using image analysis software (e.g., ImageJ/FIJI) by setting a color threshold for blue (Masson's) or red (Picrosirius) and calculating the ratio of the stained area to the total tissue area.[13]

Protocol 2: Immunohistochemistry (IHC)

IHC is used to detect specific proteins in tissue sections, providing insights into the cellular components of fibrosis.

  • Target Proteins:

    • α-Smooth Muscle Actin (α-SMA): A marker for myofibroblasts, the primary collagen-producing cells.[14][15][16]

    • Collagen Type I: The most abundant collagen type in fibrotic scars.

  • Procedure:

    • Deparaffinization and Rehydration: Deparaffinize and rehydrate 5 µm sections as described previously.

    • Antigen Retrieval: Perform heat-induced antigen retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).

    • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Block non-specific binding with a blocking serum (e.g., 5% normal goat serum) for 1 hour.[17]

    • Primary Antibody Incubation: Incubate sections with the primary antibody (e.g., anti-α-SMA, anti-Collagen I) diluted in blocking buffer overnight at 4°C.[18]

    • Secondary Antibody Incubation: Wash slides in PBS. Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature.[17][18]

    • Detection: Wash slides in PBS. Apply an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes. Develop the signal with a DAB (3,3'-Diaminobenzidine) substrate kit until a brown color appears.[18]

    • Counterstaining and Mounting: Counterstain nuclei with Mayer's hematoxylin, dehydrate, clear, and mount.[17]

Protocol 3: Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR measures the expression levels of genes involved in the fibrotic process.

  • Target Genes:

    • Col1a1 (Collagen, Type I, Alpha 1)

    • Col3a1 (Collagen, Type III, Alpha 1)

    • Acta2 (Actin, Alpha 2, Smooth Muscle)

    • Tgfb1 (Transforming growth factor, beta 1)

  • Procedure:

    • RNA Extraction: Extract total RNA from frozen heart tissue (~30 mg) using TRIzol reagent or a commercial kit according to the manufacturer's instructions.[19][20]

    • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.[19][20]

    • qRT-PCR: Perform the PCR reaction using SYBR Green master mix, cDNA template, and gene-specific primers.[19] Use a housekeeping gene (e.g., Gapdh) for normalization.

    • Analysis: Calculate relative gene expression using the 2-ΔΔCT method.[21]

Protocol 4: Western Blotting

Western blotting is used to quantify the expression levels of specific proteins.

  • Target Proteins: α-SMA, Collagen I, TGF-β1, Smad2/3, Phospho-Smad2/3.[4][22][23]

  • Procedure:

    • Protein Extraction: Homogenize frozen heart tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.[22] Centrifuge and collect the supernatant. Determine protein concentration using a BCA assay.

    • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

    • Transfer: Transfer the separated proteins to a PVDF membrane.[22]

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[22]

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-α-SMA, anti-p-Smad2/3) overnight at 4°C.[22]

    • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

    • Detection: Wash the membrane with TBST. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[22]

    • Analysis: Quantify band density using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).

Data Presentation

Summarize all quantitative data in clear, well-structured tables.

Table 1: Histological Quantification of Myocardial Fibrosis

Treatment Group N Fibrosis Area (%) (Masson's Trichrome) Fibrosis Area (%) (Picrosirius Red)
Sham 8 Mean ± SEM Mean ± SEM
Vehicle 10 Mean ± SEM Mean ± SEM
This compound (Low Dose) 10 Mean ± SEM Mean ± SEM

| this compound (High Dose)| 10 | Mean ± SEM | Mean ± SEM |

Table 2: Quantitative Immunohistochemistry

Treatment Group N α-SMA Positive Area (%) Collagen I Positive Area (%)
Sham 8 Mean ± SEM Mean ± SEM
Vehicle 10 Mean ± SEM Mean ± SEM
This compound (Low Dose) 10 Mean ± SEM Mean ± SEM

| this compound (High Dose)| 10 | Mean ± SEM | Mean ± SEM |

Table 3: Relative Gene Expression (qRT-PCR)

Treatment Group N Col1a1 (Fold Change) Acta2 (Fold Change) Tgfb1 (Fold Change)
Sham 8 1.0 1.0 1.0
Vehicle 10 Mean ± SEM Mean ± SEM Mean ± SEM
This compound (Low Dose) 10 Mean ± SEM Mean ± SEM Mean ± SEM

| this compound (High Dose)| 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Table 4: Relative Protein Expression (Western Blot)

Treatment Group N α-SMA / GAPDH p-Smad3 / Total Smad3
Sham 6 Mean ± SEM Mean ± SEM
Vehicle 8 Mean ± SEM Mean ± SEM
This compound (Low Dose) 8 Mean ± SEM Mean ± SEM

| this compound (High Dose)| 8 | Mean ± SEM | Mean ± SEM |

Logical Relationships in Assessment

The assessment of this compound's efficacy follows a logical progression from tissue-level changes to molecular mechanisms.

logical_flow treatment This compound Treatment molecular Molecular Changes (↓ p-Smad3, ↓ Tgfb1 mRNA) treatment->molecular Leads to cellular Cellular Changes (↓ Myofibroblast differentiation, ↓ α-SMA) molecular->cellular Results in tissue Tissue-Level Changes (↓ Collagen deposition) cellular->tissue Causes outcome Therapeutic Outcome (Amelioration of Myocardial Fibrosis) tissue->outcome Indicates

Caption: Logical flow from this compound treatment to therapeutic outcome.

References

Troubleshooting & Optimization

AZ876 Technical Support Center: Troubleshooting Solubility in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing AZ876, ensuring its proper dissolution is the first critical step for reliable experimental outcomes. This guide provides detailed troubleshooting for common solubility challenges encountered with this compound in Dimethyl Sulfoxide (DMSO) and offers protocols to ensure consistent results.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound powder in DMSO. What are the recommended steps?

Difficulty in dissolving this compound can arise from several factors, from the quality of the solvent to the dissolution technique. Here are the recommended steps to take:

  • Use High-Quality DMSO: Ensure you are using anhydrous (water-free), high-purity DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the air, which can significantly decrease the solubility of hydrophobic compounds like this compound.[1][2]

  • Proper Mixing Technique: After adding DMSO to the this compound powder, vortex the solution vigorously for 1-2 minutes.[3] If the powder is not fully dissolved, proceed to the next steps.

  • Sonication: A bath sonicator can be very effective in breaking down smaller particles and aiding dissolution. Sonicate the vial for 5-10 minutes.[2][3][4]

  • Gentle Warming: Warming the solution to 37°C can increase the solubility of this compound.[2][3] It is crucial to warm the solution gently and not to boil it, as high temperatures could degrade the compound.

Q2: My this compound solution in DMSO appears to have precipitated after storage. What should I do?

Precipitation of this compound from a DMSO stock solution upon storage can occur, especially if the solution was stored at a lower temperature. To redissolve the compound, you can repeat the gentle warming and sonication steps described above.[5] Always ensure that the precipitate has completely redissolved before using the solution in your experiments.[5] To minimize precipitation during storage, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1][6]

Q3: When I dilute my this compound DMSO stock into an aqueous medium for my experiment, it precipitates. How can I prevent this?

This is a common issue for compounds with low aqueous solubility.[2] The following techniques can help prevent precipitation upon dilution:

  • Slow, Dropwise Addition: Add the DMSO stock solution to your aqueous buffer or medium slowly, drop-by-drop, while vortexing or stirring the aqueous solution. This rapid mixing helps to prevent the compound from "crashing out" of the solution.[2]

  • Lower Final Concentration: The solubility of this compound in aqueous media is significantly lower than in DMSO. If you observe precipitation, you may be exceeding the solubility limit. Try working with a lower final concentration of this compound in your experiment.[2]

  • Control Final DMSO Concentration: While a higher final concentration of DMSO can aid solubility, it can also be toxic to cells. It is recommended to keep the final DMSO concentration in cell-based assays at or below 0.5%, and ideally at 0.1% or lower for sensitive cell lines or long-term experiments.[2]

Quantitative Data Summary

The reported solubility of this compound in DMSO can vary slightly between suppliers and batches. The following table summarizes the available data.

ParameterValueUnitSource
Solubility in DMSO30mg/mLCayman Chemical[7]
Solubility in DMSO87mg/mLAdooQ Bioscience[6]
Solubility in DMSO88mg/mLSelleck Chemicals[1]
Solubility in DMSO100mg/mLMedChemExpress[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of this compound (439.57 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Volume (µL) = (Mass (mg) / 439.57 ( g/mol )) * 100,000

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Tightly cap the vial and vortex for 1-2 minutes.

  • Sonication (if necessary): If the compound is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes.

  • Gentle Warming (if necessary): If solubility issues persist, warm the solution to 37°C for a brief period while mixing.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][6][8]

Visual Guides

This compound Signaling Pathway

This compound is a potent agonist of the Liver X Receptor (LXR).[7][9] Upon binding, this compound activates both LXRα and LXRβ isoforms, which then form a heterodimer with the Retinoid X Receptor (RXR). This complex binds to LXR response elements (LXREs) on the DNA, initiating the transcription of target genes involved in cholesterol homeostasis, lipid metabolism, and inflammatory responses.[9][10]

AZ876_Signaling_Pathway cluster_cell Cell This compound This compound LXR LXRα / LXRβ This compound->LXR Activates LXR_RXR LXR-RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR DNA DNA (LXRE) LXR_RXR->DNA Binds to Target_Genes Target Genes (e.g., ABCA1, ABCG1) DNA->Target_Genes Promotes Transcription Biological_Response Biological Response (Cholesterol efflux, Anti-inflammation) Target_Genes->Biological_Response

Caption: this compound activates the LXR/RXR pathway, leading to downstream gene transcription.

Experimental Workflow for Preparing this compound Stock Solution

The following workflow outlines the sequential steps for preparing a stock solution of this compound in DMSO.

AZ876_Stock_Preparation_Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex check_solubility Fully Dissolved? vortex->check_solubility sonicate Sonicate 5-10 min check_solubility->sonicate No store Aliquot and Store at -20°C/-80°C check_solubility->store Yes warm Gently Warm to 37°C sonicate->warm warm->check_solubility end End store->end

Caption: Workflow for preparing a stock solution of this compound in DMSO.

Troubleshooting Logic for this compound Solubility Issues

This decision tree provides a logical progression of steps to troubleshoot solubility issues with this compound.

AZ876_Troubleshooting_Logic issue This compound Solubility Issue check_dmso Is DMSO Anhydrous & High Purity? issue->check_dmso use_new_dmso Use Fresh, Anhydrous DMSO check_dmso->use_new_dmso No vortex_sonicate Vortexed and Sonicated? check_dmso->vortex_sonicate Yes use_new_dmso->vortex_sonicate apply_mixing Vortex for 1-2 min Sonicate for 5-10 min vortex_sonicate->apply_mixing No gentle_warm Gentle Warming Applied? vortex_sonicate->gentle_warm Yes apply_mixing->gentle_warm apply_warming Warm to 37°C Briefly gentle_warm->apply_warming No precipitation_dilution Precipitation Upon Aqueous Dilution? gentle_warm->precipitation_dilution Yes apply_warming->precipitation_dilution dilution_technique Improve Dilution Technique: - Slow, dropwise addition - Rapid mixing - Lower final concentration precipitation_dilution->dilution_technique Yes contact_support Contact Technical Support precipitation_dilution->contact_support No dilution_technique->contact_support

Caption: Decision tree for troubleshooting this compound solubility.

References

Technical Support Center: AZ876 & Hypertriglyceridemia Mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the management of hypertriglyceridemia, a potential side effect associated with the LXR agonist AZ876.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective dual agonist for the Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ).[1] LXRs are nuclear receptors that are crucial in regulating the transcription of genes involved in cholesterol homeostasis, lipid metabolism, and inflammatory responses.[1][2] Upon activation by an agonist like this compound, LXRs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR response elements (LXREs) on the DNA, initiating the transcription of target genes.[1][2]

Q2: Why does this compound have the potential to cause hypertriglyceridemia?

A2: The hypertriglyceridemic effect of LXR agonists, including this compound, is primarily due to the activation of LXRα in the liver.[3] This activation leads to the induction of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor that promotes the expression of genes involved in fatty acid and triglyceride synthesis.[4] This can result in increased production and secretion of triglycerides from the liver into the bloodstream.

Q3: Is hypertriglyceridemia always observed with this compound administration?

A3: Not necessarily. Studies in preclinical models, such as APOE*3Leiden mice, have shown that the hypertriglyceridemic effect of this compound is dose-dependent.[1] A lower dose (5 µmol/kg/day) was found to reduce atherosclerosis without significantly affecting plasma triglyceride levels, whereas a higher dose (20 µmol/kg/day) did lead to a significant increase in plasma triglycerides.[1]

Q4: What are the primary strategies to avoid or mitigate this compound-induced hypertriglyceridemia in my experiments?

A4: There are three main strategies that can be employed:

  • Dose Optimization: Using the lowest effective dose of this compound for your specific research question can help avoid significant increases in triglycerides.[1]

  • Co-administration with Triglyceride-Lowering Agents: Concurrent administration of drugs like fenofibrate (B1672516) or dietary supplements such as omega-3 fatty acids can counteract the hypertriglyceridemic effects of this compound.

  • Tissue-Specific Delivery Systems: Encapsulating this compound in nanoparticles can facilitate targeted delivery to specific tissues (e.g., macrophages in atherosclerotic plaques) while minimizing exposure to the liver, thereby reducing the impact on hepatic triglyceride synthesis.

Troubleshooting Guides

Issue: Observed Hypertriglyceridemia in an Animal Model Following this compound Administration

Possible Cause 1: this compound Dose is Too High

  • Troubleshooting Steps:

    • Review the literature to determine the dose range of this compound used in similar models.

    • If possible, perform a pilot dose-response study to identify the minimal effective dose that achieves the desired therapeutic effect without causing significant hypertriglyceridemia.

    • Consider lowering the current dose of this compound.

Possible Cause 2: Off-Target Effects in the Liver

  • Troubleshooting Steps:

    • Co-administration with Fenofibrate: Fenofibrate is a PPARα agonist that can reduce plasma triglycerides.[5] Consider a co-treatment paradigm. (See Experimental Protocols Section for a detailed methodology).

    • Supplementation with Omega-3 Fatty Acids: Omega-3 fatty acids have been shown to lower triglyceride levels by reducing their synthesis in the liver.[6] (See Experimental Protocols Section for a detailed methodology).

    • Implement a Targeted Delivery System: If feasible, reformulate this compound into a nanoparticle-based delivery system to enhance its delivery to the target tissue and reduce hepatic exposure. (See Experimental Protocols Section for a detailed methodology).

Quantitative Data Summary

Table 1: Dose-Dependent Effects of this compound on Plasma Triglyceride Levels in APOE*3Leiden Mice. [1]

Treatment GroupDoseChange in Plasma Triglycerides
Control-Baseline
This compound5 µmol/kg/dayNo significant change
This compound20 µmol/kg/day+110%
GW3965 (another LXR agonist)17 µmol/kg/day+70%

Experimental Protocols

Protocol 1: Co-administration of this compound and Fenofibrate in a Mouse Model

This protocol is a synthesized approach based on methodologies for the individual administration of LXR agonists and fenofibrate in mice.

1. Materials:

  • This compound
  • Fenofibrate
  • Vehicle for this compound (e.g., 0.5% (w/v) carboxymethyl cellulose)
  • Vehicle for Fenofibrate (e.g., 0.5% (w/v) carboxymethyl cellulose)
  • Experimental animals (e.g., C57BL/6 mice)
  • Gavage needles
  • Standard laboratory equipment for blood collection and analysis

2. Animal Handling and Grouping:

  • Acclimatize animals for at least one week before the experiment.
  • Randomly assign animals to the following groups (n=8-10 per group):
  • Group 1: Vehicle control
  • Group 2: this compound (e.g., 20 µmol/kg/day)
  • Group 3: Fenofibrate (e.g., 100 mg/kg/day)
  • Group 4: this compound (e.g., 20 µmol/kg/day) + Fenofibrate (e.g., 100 mg/kg/day)

3. Drug Preparation and Administration:

  • Prepare fresh solutions of this compound and fenofibrate in their respective vehicles daily.
  • Administer drugs via oral gavage once daily for the duration of the study (e.g., 4 weeks).
  • In the co-administration group, this compound and fenofibrate can be administered separately or, if compatible, as a co-formulation.

4. Monitoring and Sample Collection:

  • Monitor animal body weight and food intake weekly.
  • Collect blood samples (e.g., via tail vein) at baseline and at regular intervals (e.g., weekly) to monitor plasma triglyceride levels.
  • At the end of the study, euthanize the animals and collect terminal blood and liver tissue for further analysis (e.g., hepatic triglyceride content, gene expression analysis).

5. Data Analysis:

  • Analyze plasma and hepatic triglyceride levels using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Protocol 2: Co-administration of this compound and Omega-3 Fatty Acids

This protocol is adapted from studies using omega-3 fatty acids to mitigate drug-induced metabolic side effects.

1. Materials:

  • This compound
  • High-quality omega-3 fatty acid supplement (e.g., fish oil with a known concentration of EPA and DHA)
  • Vehicle for this compound
  • Experimental animals
  • Gavage needles
  • Equipment for blood collection and analysis

2. Animal Handling and Grouping:

  • Acclimatize animals and group them as described in Protocol 1, with Group 3 receiving omega-3 fatty acids (e.g., 1 g/kg/day) and Group 4 receiving both this compound and omega-3 fatty acids.

3. Drug Preparation and Administration:

  • Prepare this compound solution daily.
  • Administer this compound and omega-3 fatty acids via separate oral gavages daily.

4. Monitoring and Sample Collection:

  • Follow the monitoring and sample collection schedule as outlined in Protocol 1.

5. Data Analysis:

  • Analyze data as described in Protocol 1.

Protocol 3: Formulation and In Vivo Application of this compound-Loaded PLGA-PEG Nanoparticles

This protocol provides a general framework for the synthesis and use of PLGA-PEG nanoparticles for targeted drug delivery, based on established methods.

1. Materials:

  • This compound
  • PLGA-PEG copolymer
  • Solvents (e.g., acetone, dichloromethane)
  • Surfactant (e.g., polyvinyl alcohol)
  • Dialysis membrane
  • Equipment for nanoparticle characterization (e.g., Dynamic Light Scattering, Transmission Electron Microscopy)
  • Experimental animals
  • Equipment for intravenous injection and in vivo imaging (if applicable)

2. Nanoparticle Synthesis (Single Emulsion-Solvent Evaporation Method):

  • Dissolve PLGA-PEG copolymer and this compound in an organic solvent.
  • Add this organic phase to an aqueous solution containing a surfactant.
  • Emulsify the mixture using a high-speed homogenizer or sonicator.
  • Evaporate the organic solvent under reduced pressure.
  • Purify the nanoparticles by centrifugation and washing or by dialysis.

3. Nanoparticle Characterization:

  • Determine the particle size, polydispersity index, and zeta potential using Dynamic Light Scattering.
  • Visualize the morphology of the nanoparticles using Transmission Electron Microscopy.
  • Calculate the drug loading and encapsulation efficiency.

4. In Vivo Administration and Biodistribution:

  • Suspend the this compound-loaded nanoparticles in a sterile saline solution.
  • Administer the nanoparticle suspension to animals via intravenous injection.
  • If a fluorescently labeled polymer is used, the biodistribution of the nanoparticles can be monitored in real-time using an in vivo imaging system.
  • At various time points post-injection, euthanize the animals and collect major organs (liver, spleen, kidneys, lungs, heart, and target tissue) to quantify nanoparticle accumulation.

Visualizations

AZ876_Signaling_Pathway This compound This compound LXR_RXR LXR/RXR Heterodimer This compound->LXR_RXR activates LXRE LXR Response Element (LXRE) on DNA LXR_RXR->LXRE binds to SREBP1c SREBP-1c Gene Transcription LXRE->SREBP1c induces Lipogenic_Genes Increased Expression of Lipogenic Genes SREBP1c->Lipogenic_Genes Triglyceride_Synthesis Increased Hepatic Triglyceride Synthesis Lipogenic_Genes->Triglyceride_Synthesis Hypertriglyceridemia Hypertriglyceridemia Triglyceride_Synthesis->Hypertriglyceridemia

Caption: this compound-induced hypertriglyceridemia signaling pathway.

Mitigation_Strategies cluster_this compound This compound Action cluster_interventions Mitigation Strategies This compound This compound LXR_Activation LXR Activation in Liver This compound->LXR_Activation SREBP1c_Induction SREBP-1c Induction LXR_Activation->SREBP1c_Induction Hypertriglyceridemia Hypertriglyceridemia SREBP1c_Induction->Hypertriglyceridemia Fenofibrate Fenofibrate Fenofibrate->SREBP1c_Induction inhibits Omega3 Omega-3 Fatty Acids Omega3->SREBP1c_Induction inhibits Nanoparticles Nanoparticle Delivery Nanoparticles->LXR_Activation reduces hepatic exposure

Caption: Mitigation strategies for this compound-induced hypertriglyceridemia.

Experimental_Workflow start Start: Animal Acclimatization grouping Randomize into Treatment Groups start->grouping treatment Daily Administration: - Vehicle - this compound - Mitigating Agent - this compound + Mitigating Agent grouping->treatment monitoring Weekly Monitoring: - Body Weight - Food Intake - Plasma Triglycerides treatment->monitoring monitoring->treatment repeat for study duration endpoint End of Study: - Euthanasia - Terminal Blood Collection - Liver Tissue Collection monitoring->endpoint analysis Data Analysis: - Plasma & Hepatic Lipids - Gene Expression endpoint->analysis end Conclusion analysis->end

Caption: General experimental workflow for co-administration studies.

References

AZ876 Technical Support Center: Optimizing Dosage and Minimizing Side Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AZ876, a selective dual agonist of Liver X Receptor alpha (LXRα) and beta (LXRβ). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation, with a focus on optimizing dosage to achieve desired therapeutic effects while minimizing potential side effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A2: this compound is a potent and selective dual agonist for LXRα and LXRβ.[1][2][3] LXRs are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, lipid metabolism, and inflammatory responses.[1][2] Upon activation by this compound, LXRs form a heterodimer with the Retinoid X Receptor (RXR).[1][2] This complex then binds to LXR response elements (LXREs) in the promoter regions of target genes, initiating their transcription.[1][2] Key target genes include those involved in reverse cholesterol transport (e.g., ABCA1, ABCG1), fatty acid synthesis, and the suppression of inflammatory gene expression.[1][4]

Q2: What are the known potential side effects of this compound and how can they be minimized?

A2: A primary concern with LXR agonists is the induction of hypertriglyceridemia (elevated plasma triglycerides) and hepatic steatosis (fatty liver), which are mainly mediated by LXRα activation in the liver.[3][5] Studies have shown that this compound has a more favorable profile compared to other LXR agonists, but these side effects can still occur, particularly at higher dosages.[1][5]

To minimize these side effects, it is crucial to carefully titrate the dosage of this compound. Research indicates that a lower dose of this compound (e.g., 5 µmol·kg⁻¹·day⁻¹) can reduce atherosclerosis in APOE*3Leiden mice without significantly affecting plasma or liver triglyceride levels.[5] In contrast, a higher dose (20 µmol·kg⁻¹·day⁻¹) has been shown to increase plasma triglycerides.[5] Therefore, a dose-response study is highly recommended to identify the optimal therapeutic window for your specific experimental model.

Q3: What is a recommended starting dosage for in vivo mouse studies?

A3: The optimal dosage of this compound can be dependent on the mouse strain.[3] For a new mouse strain, conducting a pilot study to determine the most effective and well-tolerated dose is strongly advised.[3] Based on published literature, a starting point within the range of 5-20 µmol/kg/day is suggested.[3] For instance, a dose of 20 µmol/kg/day has been used in C57BL/6J and 129SV mouse strains to study cardiovascular effects, where it was found to be protective against cardiac hypertrophy and fibrosis without causing lipogenic side effects in some studies.[6][7] In the APOE*3Leiden transgenic mouse model for atherosclerosis, both a low dose of 5 µmol/kg/day and a high dose of 20 µmol/kg/day have been evaluated.[3][5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High plasma triglycerides and/or liver steatosis observed. The administered dose of this compound is too high for the specific animal model or strain.Reduce the dosage of this compound. Consider performing a dose-response study to find the minimal effective dose that does not induce lipogenic side effects. A starting point for a lower dose could be 5 µmol·kg⁻¹·day⁻¹.[5]
No significant induction of LXR target genes (e.g., ABCA1, ABCG1) is observed. The administered dose of this compound is too low. Issues with compound formulation or administration route. The experimental timeframe is too short.Increase the dosage of this compound. Verify the proper preparation and administration of the compound. Ensure the treatment duration is sufficient to observe changes in gene expression. In vitro, a concentration of 10 nM has been shown to induce LXR target genes in as little as 6 hours.[4]
Variability in response between animals. Inconsistent drug administration (e.g., oral gavage technique). Differences in food intake when using dietary supplementation. Genetic variability within the mouse strain.Ensure all personnel are properly trained and consistent in their oral gavage technique. If using dietary supplementation, monitor food intake to ensure consistent dosing. Use a genetically homogenous mouse strain.
Unexpected off-target effects. Although this compound is selective, off-target effects can never be fully excluded, especially at high concentrations.Review the literature for any known off-target effects of LXR agonists. Consider using a lower dose and including appropriate control groups in your experiment.

Data Presentation

Table 1: In Vitro Potency of this compound

ParameterSpeciesLXRαLXRβReference
Ki (μM) Human0.0070.011[1][4]

Table 2: Summary of In Vivo Effects of this compound in Different Mouse Models

Mouse ModelThis compound Dose (µmol·kg⁻¹·day⁻¹)Key FindingsSide Effects NotedReference
APOE3Leiden 5Reduced atherosclerosisNo significant effect on plasma or liver triglycerides[5]
APOE3Leiden 20Reduced atherosclerosisIncreased plasma triglycerides (+110%)[5]
C57BL/6J (Transverse Aortic Constriction) 20Reduced cardiac hypertrophy and fibrosisPlasma triglycerides and liver weight were unaltered[6]
129SV (Isoproterenol-induced cardiac damage) 20Reduced subendocardial fibrosis, improved cardiac functionDid not increase liver weight or plasma triglycerides[7][8]

Experimental Protocols

Protocol 1: In Vitro LXR Target Gene Expression Assay

This protocol describes the assessment of this compound's ability to induce the expression of LXR target genes in a relevant cell line (e.g., HepG2 for liver metabolism, THP-1 for macrophage function).

Materials:

  • HepG2 or THP-1 cells

  • Appropriate cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • RNA extraction kit

  • qRT-PCR reagents and instrument

Procedure:

  • Cell Seeding: Plate cells at a suitable density in 6-well plates and allow them to adhere and reach approximately 70-80% confluency.

  • Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a cell culture medium to the desired final concentrations (e.g., a range from 1 nM to 1 µM). A concentration of 10 nM has been shown to be effective.[4] Add the this compound-containing medium or vehicle control (DMSO) to the cells.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, 24, or 48 hours). A 24-hour incubation is often sufficient to see a robust response.[4]

  • RNA Extraction: Following incubation, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • qRT-PCR: Synthesize cDNA from the extracted RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of LXR target genes (e.g., ABCA1, ABCG1, SREBP-1c) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Protocol 2: In Vivo Dose-Response Study in Mice

This protocol outlines a study to determine the optimal in vivo dosage of this compound.

Materials:

  • Appropriate mouse strain (e.g., C57BL/6J)

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Blood collection supplies

  • Tissue collection supplies

Procedure:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the start of the experiment.

  • Group Formation: Randomize mice into treatment groups (n=8-10 per group), including a vehicle control group and at least three this compound dose groups (e.g., 5, 10, and 20 µmol/kg/day).

  • Drug Administration: Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 2-4 weeks).

  • Monitoring:

    • Weekly: Monitor body weight and food intake.

    • Bi-weekly/End of study: Collect blood via tail vein or terminal cardiac puncture to measure plasma levels of triglycerides and cholesterol.

  • Terminal Procedures: At the end of the study, euthanize the animals and collect tissues.

    • Liver: Weigh the liver and collect samples for histological analysis (to assess steatosis) and gene expression analysis (to measure LXR target genes).

    • Other tissues of interest: Collect other relevant tissues (e.g., heart, aorta) for further analysis.

  • Data Analysis: Statistically compare the outcomes (e.g., plasma triglycerides, liver weight, target gene expression) between the different dose groups and the vehicle control to identify a dose that provides the desired therapeutic effect with minimal side effects.

Mandatory Visualizations

AZ876_Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus This compound This compound LXR LXR This compound->LXR activates LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXR Response Element (LXRE) LXR_RXR->LXRE binds to TargetGenes Target Genes (e.g., ABCA1, ABCG1) LXRE->TargetGenes regulates Transcription Increased Transcription TargetGenes->Transcription Cholesterol_Efflux Cholesterol Efflux Transcription->Cholesterol_Efflux Lipid_Metabolism Lipid Metabolism Transcription->Lipid_Metabolism Anti_Inflammatory Anti-inflammatory Effects Transcription->Anti_Inflammatory

Caption: this compound activates the LXR/RXR pathway, leading to the transcription of target genes.

Experimental_Workflow start Start: Animal Acclimation randomization Randomization into Treatment Groups start->randomization treatment Daily Dosing: - Vehicle - this compound (Low Dose) - this compound (High Dose) randomization->treatment monitoring In-life Monitoring: - Body Weight - Plasma Lipids treatment->monitoring endpoint End of Study: Tissue Collection (Liver, Heart, etc.) monitoring->endpoint analysis Data Analysis: - Gene Expression - Histology - Lipid Profiling endpoint->analysis conclusion Conclusion: Determine Optimal Dose analysis->conclusion Troubleshooting_Guide cluster_yes cluster_no start Experiment Start observation Observe High Plasma Triglycerides? start->observation action1 Action: Reduce this compound Dose observation->action1 Yes observation2 Therapeutic Effect Observed? observation->observation2 No action2 Consider Pilot Dose-Response Study action1->action2 action3 Action: Increase this compound Dose or Check Protocol observation2->action3 No continue_exp Continue Experiment observation2->continue_exp Yes

References

potential off-target effects of the LXR agonist AZ876

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the Liver X Receptor (LXR) agonist, AZ876. The information is intended for scientists and drug development professionals to address potential issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective dual agonist for Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ)[1][2]. Upon binding, this compound activates LXRs, which then form a heterodimer with the Retinoid X Receptor (RXR)[1][2]. This LXR/RXR complex binds to LXR response elements (LXREs) on the promoter regions of target genes, initiating their transcription[1][2]. This signaling pathway is crucial for the regulation of lipid metabolism, cholesterol homeostasis, and inflammation[2][3][4].

Q2: What are the known on-target effects of this compound?

A2: The primary on-target effects of this compound are mediated through the activation of LXRα and LXRβ. These include:

  • Increased reverse cholesterol transport : Upregulation of genes like ABCA1 and ABCG1[2].

  • Anti-inflammatory gene expression : Repression of inflammatory signaling pathways[1][4].

  • Cardiac lipid reprogramming : Shifting the cardiac lipid profile towards more cardioprotective polyunsaturated fatty acids (PUFAs)[1][5].

  • Inhibition of TGFβ-Smad2/3 signaling : This contributes to its anti-fibrotic effects in cardiac tissue[1][6].

Q3: A significant concern with LXR agonists is the induction of hepatic steatosis and hypertriglyceridemia. Does this compound exhibit these side effects?

A3: While many synthetic LXR agonists can induce fatty liver and high plasma triglycerides, preclinical studies have shown that this compound has a more favorable safety profile[1][2]. At lower, effective doses, this compound has been shown to not significantly alter plasma triglycerides or liver weight[1][6][7][8]. However, at higher doses (e.g., 20 µmol·kg−1·day−1), increases in plasma triglycerides and liver triglyceride content have been observed[7].

Q4: My cells are not responding to this compound treatment. What could be the issue?

A4: There are several potential reasons for a lack of response:

  • Cell Type : Ensure that your cell line expresses LXRα and/or LXRβ. For instance, HepG2 cells are commonly used for liver metabolism studies, and THP-1 cells for macrophage function[2].

  • Compound Integrity : Verify the purity and stability of your this compound stock. Improper storage or multiple freeze-thaw cycles can degrade the compound.

  • Dosage : The effective concentration can vary between cell types. Perform a dose-response experiment to determine the optimal concentration for your specific model.

  • Experimental Readout : Confirm that your chosen readout is a direct target of LXR signaling (e.g., expression of ABCA1, SREBP-1c).

Q5: I am observing unexpected results in my experiment that are not consistent with known LXR signaling. Could these be off-target effects?

A5: While this compound is reported to be highly selective for LXRs over other nuclear receptors, unexpected phenotypes could potentially arise from off-target interactions, especially at high concentrations[7]. It is crucial to rule out other experimental variables first. If the effect persists and is dose-dependent, consider performing counter-screening assays against a panel of common off-target proteins (e.g., kinases, GPCRs) to identify potential unintended interactions.

Troubleshooting Guides

Issue 1: Unexpected Increase in Triglycerides or Liver Lipids
  • Problem : A significant increase in plasma triglycerides or liver lipid content is observed after treatment with this compound.

  • Potential Cause : While this compound has a better safety profile than many LXR agonists, higher doses can still induce lipogenesis[7].

  • Troubleshooting Steps :

    • Verify Dosage : Double-check your calculations for the administered dose.

    • Dose-Response Analysis : If possible, perform a dose-ranging study to find the therapeutic window that provides the desired efficacy without inducing significant lipogenesis. A study in APOE*3Leiden mice showed that a low dose (5 µmol·kg−1·day−1) did not affect plasma or liver lipids, whereas a high dose (20 µmol·kg−1·day−1) did[7].

    • Time Course Analysis : Assess lipid levels at different time points during the treatment period. The lipogenic effects may be time-dependent.

    • Control Compound : Compare the effects of this compound with a well-known LXR agonist that has a strong lipogenic profile (e.g., GW3965) in your model system[7].

Issue 2: Lack of Anti-Atherosclerotic or Anti-Fibrotic Effect
  • Problem : No significant reduction in atherosclerosis or cardiac fibrosis is observed in your animal model.

  • Potential Cause : The experimental conditions may not be optimal for observing the therapeutic effects of this compound.

  • Troubleshooting Steps :

    • Treatment Duration : Ensure the treatment period is sufficient. For example, studies showing reduced atherosclerosis in APOE*3Leiden mice involved a 20-week treatment period[7]. Studies on cardiac hypertrophy and fibrosis used a 6-week treatment period[6].

    • Animal Model : The choice of animal model is critical. The positive effects of this compound have been documented in models such as transverse aortic constriction (TAC) for cardiac hypertrophy and APOE*3Leiden mice for atherosclerosis[6][7].

    • Bioavailability : Confirm that this compound is being administered appropriately and is reaching the target tissue. Check for proper formulation and administration route (e.g., chow supplementation).

    • Target Gene Expression : In a subset of animals, measure the expression of known LXR target genes in the tissue of interest (e.g., liver, heart, macrophages) to confirm target engagement.

Data Presentation

Table 1: In Vitro Potency of this compound

ParameterSpeciesLXRαLXRβReference
Ki (μM) Human0.0070.011[2]

Table 2: In Vivo Effects of this compound in Animal Models

ModelThis compound DoseDurationKey FindingsReference
APOE3Leiden Mice (Atherosclerosis) 5 µmol·kg−1·day−120 weeksReduced atherosclerosis; No effect on plasma/liver triglycerides.[7]
APOE3Leiden Mice (Atherosclerosis) 20 µmol·kg−1·day−120 weeksReduced cholesterol; Increased plasma triglycerides (+110%); Increased liver weight and triglycerides.[7]
C57Bl6/J Mice (Cardiac Hypertrophy via TAC) 20 µmol/kg/day6 weeksReduced heart weight, myocardial fibrosis, and cardiac dysfunction; No change in plasma triglycerides or liver weight.[6]
129SV Mice (Isoproterenol-Induced Cardiac Damage) 20 µmol/kg per day11 daysReduced subendocardial fibrosis; Improved cardiac function; No increase in liver weight or plasma triglycerides.[5][9][10]

Experimental Protocols

In Vitro LXR Target Gene Expression Assay

This protocol outlines a method to assess the ability of this compound to induce the expression of LXR target genes in a relevant cell line.

  • Cell Culture : Plate a suitable cell line (e.g., HepG2 human hepatoma cells or THP-1 human monocytic cells) in appropriate growth medium and allow them to adhere and reach 70-80% confluency.

  • Compound Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations. Include a vehicle control (DMSO alone) and a positive control LXR agonist (e.g., GW3965).

  • Treatment : Replace the growth medium with a fresh medium containing the different concentrations of this compound, the vehicle control, or the positive control. Incubate for a predetermined time (e.g., 24 hours).

  • RNA Extraction : After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer. Extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis : Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR) : Perform qPCR using primers specific for LXR target genes (e.g., ABCA1, SREBP1c) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis : Calculate the relative gene expression using the ΔΔCt method. A dose-dependent increase in the expression of LXR target genes indicates successful target engagement by this compound.

Visualizations

LXR_Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus This compound This compound LXR LXRα / LXRβ This compound->LXR Binds & Activates LXR_RXR LXR-RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXR Response Element (LXRE) LXR_RXR->LXRE Binds Target_Genes Target Gene Transcription (e.g., ABCA1, ABCG1, SREBP-1c) LXRE->Target_Genes Initiates Transcription Downstream_Effects Downstream Cellular Effects • Reverse Cholesterol Transport • Anti-Inflammatory Response • Lipid Metabolism Regulation Target_Genes->Downstream_Effects

Caption: this compound activates the LXR-RXR pathway, leading to the transcription of target genes and downstream cellular effects.

Troubleshooting_Workflow start Unexpected Experimental Result Observed check_protocol Verify Experimental Protocol (Dosage, Timing, Reagents) start->check_protocol is_known_side_effect Is the result a known high-dose LXR effect? (e.g., Lipogenesis) check_protocol->is_known_side_effect dose_response Perform Dose-Response Experiment is_known_side_effect->dose_response Yes confirm_target Confirm Target Engagement (e.g., qPCR for LXR targets) is_known_side_effect->confirm_target No is_target_engaged Is Target Engaged? confirm_target->is_target_engaged re_evaluate_model Re-evaluate Experimental Model System is_target_engaged->re_evaluate_model No consider_off_target Consider Potential Off-Target Effect is_target_engaged->consider_off_target Yes counter_screen Plan Counter-Screening Assays consider_off_target->counter_screen

Caption: A troubleshooting workflow for investigating unexpected experimental results when using this compound.

References

Technical Support Center: Monitoring for Hepatic Steatosis with AZ876 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LXR agonist AZ876, with a specific focus on monitoring for potential hepatic steatosis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is monitoring for hepatic steatosis important?

A1: this compound is a potent and selective agonist of the Liver X Receptor (LXR), a key regulator of cholesterol homeostasis and lipid metabolism.[1] While LXR activation can be beneficial, it can also lead to increased fatty acid synthesis in the liver, a potential cause of hepatic steatosis (fatty liver).[2] Although preclinical studies suggest this compound has a more favorable profile compared to other LXR agonists, careful monitoring for this side effect is crucial.[1][3]

Q2: At what dose is this compound treatment associated with hepatic steatosis?

A2: The development of hepatic steatosis with this compound treatment appears to be dose-dependent. Studies in APOE*3Leiden mice have shown that a low dose of this compound (5 µmol·kg−1·day−1) did not affect liver lipids, whereas a high dose (20 µmol·kg−1) led to increased liver weight and triglyceride content.[2]

Q3: What are the primary mechanisms through which LXR agonists like this compound might induce hepatic steatosis?

A3: LXR agonists can induce the expression of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a key transcription factor that promotes the synthesis of fatty acids in the liver.[2][4] This can lead to an accumulation of triglycerides, resulting in hepatic steatosis.

Q4: What are the recommended initial steps if an increase in liver enzymes is observed during this compound treatment?

A4: An elevation in liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) can be an indicator of liver injury.[5][6] If an increase is observed, it is recommended to:

  • Confirm the findings with a repeat measurement.

  • Consider reducing the dose of this compound or temporarily discontinuing treatment to see if enzyme levels return to baseline.[7]

  • Proceed with more specific assays to assess liver function and histology.

Troubleshooting Guides

Issue 1: Unexpectedly High Levels of Plasma Triglycerides
  • Possible Cause 1: Dose of this compound is too high.

    • Troubleshooting Step: Review the dosing regimen. High doses of this compound (e.g., 20 µmol·kg−1·day−1 in mice) have been shown to increase plasma triglycerides.[2] Consider performing a dose-response study to identify a therapeutic window with minimal effects on plasma lipids.

  • Possible Cause 2: Diet of the animal model.

    • Troubleshooting Step: If using an atherogenic or high-fat diet, this can exacerbate the hypertriglyceridemic effects of LXR agonists.[2] Ensure the diet composition is appropriate for the study and consider including a control group on a standard chow diet.

Issue 2: Histological Evidence of Steatosis in the Absence of Elevated Liver Enzymes
  • Possible Cause 1: Early-stage or mild steatosis.

    • Troubleshooting Step: Simple steatosis may not always be accompanied by significant elevations in liver enzymes.[8] In such cases, histological analysis is the gold standard for detection.[8] Quantify the degree of steatosis using a scoring system to track changes over time.

  • Possible Cause 2: Specific type of steatosis.

    • Troubleshooting Step: Drug-induced steatosis can be macrovesicular or microvesicular.[6] Microvesicular steatosis, although less common, can be more severe.[9] Ensure the pathologist is experienced in identifying and differentiating these types.

Data Presentation

Table 1: Effect of this compound on Plasma and Liver Lipids in APOE*3Leiden Mice [2]

Treatment Group (20 weeks)Plasma Triglycerides (mmol·L⁻¹)Plasma Cholesterol (mmol·L⁻¹)Liver Weight (g)Liver Triglycerides (µmol·g⁻¹)
Control (atherogenic diet)2.1 ± 0.218.5 ± 0.81.4 ± 0.111.2 ± 1.5
This compound (5 µmol·kg⁻¹·day⁻¹)2.3 ± 0.316.3 ± 1.01.4 ± 0.112.0 ± 1.8
This compound (20 µmol·kg⁻¹·day⁻¹)4.4 ± 0.515.5 ± 0.71.8 ± 0.117.1 ± 2.0
GW3965 (17 µmol·kg⁻¹·day⁻¹)3.6 ± 0.416.3 ± 0.91.4 ± 0.112.5 ± 1.9

Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: In Vivo Monitoring of Hepatic Steatosis in a Murine Model
  • Animal Model: Male 129SV or APOE*3Leiden mice are commonly used.[2][10]

  • This compound Administration: this compound can be administered in the chow at doses ranging from 5 to 20 µmol/kg/day.[2][10] Treatment duration can vary from 11 days to 20 weeks.[2][10]

  • Blood Collection: Collect blood samples via tail vein or cardiac puncture at baseline and at specified time points during the study.

  • Plasma Analysis:

    • Measure plasma levels of ALT and AST using commercially available kits as indicators of liver damage.[2]

    • Quantify plasma triglycerides and total cholesterol using enzymatic assays.[2]

  • Terminal Procedures:

    • At the end of the study, euthanize the animals and collect the liver.

    • Record the liver weight.

    • Fix a portion of the liver in 10% neutral buffered formalin for histological analysis.

    • Snap-freeze another portion in liquid nitrogen for lipid extraction and gene expression analysis.[1]

  • Histological Analysis:

    • Embed the fixed liver tissue in paraffin (B1166041) and section.

    • Stain sections with Hematoxylin and Eosin (H&E) to assess morphology and the presence of lipid droplets.

    • Stain with Oil Red O on frozen sections to specifically visualize neutral lipids.

  • Liver Lipid Content:

    • Extract total lipids from the frozen liver tissue.

    • Quantify triglyceride content using a colorimetric assay.[2]

Protocol 2: In Vitro Assessment of Steatosis Potential
  • Cell Culture: Culture human hepatocyte cell lines (e.g., HepG2) in appropriate media.

  • Compound Treatment: Treat cells with varying concentrations of this compound for 24-72 hours. Include a vehicle control and a positive control known to induce steatosis (e.g., oleic acid).

  • Cytotoxicity Assay: Assess cell viability using an MTT or similar assay to ensure that observed effects are not due to cytotoxicity.

  • Lipid Accumulation Staining:

    • Fix the cells and stain with a fluorescent dye that labels neutral lipids, such as Nile Red or BODIPY.

    • Visualize and quantify lipid droplets using fluorescence microscopy or a high-content imaging system.

  • Gene Expression Analysis:

    • Isolate RNA from the treated cells.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the expression of key lipogenic genes, such as SREBF1 (SREBP-1c), FASN (Fatty Acid Synthase), and SCD (Stearoyl-CoA Desaturase).

Visualizations

AZ876_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound LXR LXR This compound->LXR Binds and Activates LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXR Response Element (LXRE) LXR_RXR->LXRE Binds to Target_Genes Target Gene Transcription LXRE->Target_Genes Initiates SREBP1c SREBP-1c Target_Genes->SREBP1c Fatty_Acid_Synth Fatty Acid Synthesis SREBP1c->Fatty_Acid_Synth Upregulates Steatosis Hepatic Steatosis Fatty_Acid_Synth->Steatosis Leads to

Caption: this compound activates the LXR/RXR heterodimer, leading to the transcription of target genes.

Experimental_Workflow start Start: this compound Treatment in Animal Model blood_collection Periodic Blood Collection start->blood_collection terminal Terminal Sacrifice & Tissue Collection start->terminal plasma_analysis Plasma Analysis (ALT, AST, Lipids) blood_collection->plasma_analysis data_analysis Data Analysis & Interpretation plasma_analysis->data_analysis liver_weight Measure Liver Weight terminal->liver_weight histology Histological Analysis (H&E, Oil Red O) terminal->histology lipid_quant Liver Lipid Quantification terminal->lipid_quant gene_expression Gene Expression Analysis (qRT-PCR) terminal->gene_expression liver_weight->data_analysis histology->data_analysis lipid_quant->data_analysis gene_expression->data_analysis

Caption: Experimental workflow for monitoring hepatic steatosis during this compound treatment.

References

Technical Support Center: Managing Variability in Animal Studies with AZ876

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing AZ876 in animal studies. This resource is designed to provide troubleshooting guidance and address frequently asked questions (FAQs) to help you manage variability and ensure the robustness and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective dual agonist for Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ).[1][2] LXRs are nuclear receptors that play a critical role in regulating cholesterol homeostasis, lipid metabolism, and inflammatory responses.[1][2] Upon activation by an agonist like this compound, LXRs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR response elements (LXREs) on the promoter regions of target genes, initiating their transcription.[2]

Q2: What are the common applications of this compound in animal studies?

A2: this compound is frequently used in preclinical animal models to investigate metabolic and cardiovascular diseases.[1][2] Common applications include studying its effects on atherosclerosis, cardiac hypertrophy and fibrosis, and lipid metabolism.[3][4][5] Researchers use this compound to explore its potential therapeutic benefits, such as reducing atherosclerosis and protecting against pathological cardiac remodeling, often with a more favorable side effect profile compared to other LXR agonists.[1][3][4]

Q3: What are the most common sources of variability in animal studies?

A3: Variability in animal studies can stem from three primary sources:

  • Biological Variation: Inherent differences in the genetics, age, sex, health status, and microbiome of the animals.[6]

  • Environmental Factors: Fluctuations in temperature, humidity, light cycles, noise levels, and caging conditions.[6]

  • Experimental Procedures: Inconsistencies in animal handling, dosing, surgical techniques, sample collection, and data recording.[6][7]

Q4: How can I minimize variability when designing an experiment with this compound?

A4: A well-structured experimental design is crucial. Key strategies include:

  • Randomization: Randomly assign animals to treatment groups to prevent selection bias.[6]

  • Blinding: Conceal group allocations from personnel conducting the experiment and assessing outcomes to minimize observer bias.[4][6]

  • Sample Size Calculation: Perform a power analysis to determine the appropriate number of animals required to detect a statistically significant effect.[6][8]

  • Control Groups: Include appropriate positive and negative control groups to ensure that the observed effects are attributable to the this compound treatment.[6]

Troubleshooting Guides

Issue 1: High variability in plasma lipid profiles (triglycerides, cholesterol) within the this compound treatment group.

  • Potential Cause 1: Diet-Drug Interaction. The composition of the animal's diet can significantly influence lipid metabolism and interact with the effects of an LXR agonist like this compound.

    • Troubleshooting Steps:

      • Standardize Diet: Ensure all animals receive the same diet from a single, reputable supplier. Document the diet composition.

      • Acclimatization Period: Allow for a sufficient acclimatization period on the specified diet before initiating this compound treatment.

      • Fasting State: If measuring fasting lipid levels, ensure a consistent fasting duration for all animals before blood collection.

  • Potential Cause 2: Inconsistent Dosing. Variability in the amount of this compound administered can lead to varied responses.

    • Troubleshooting Steps:

      • Accurate Dosing Preparation: Prepare the this compound formulation fresh and ensure it is homogenous. Verify the concentration of the dosing solution.

      • Consistent Administration: If administering via oral gavage, ensure all technicians are proficient and use a consistent technique to minimize stress and ensure complete delivery. If provided in chow, monitor food intake to ensure consistent drug consumption.[3]

Issue 2: Inconsistent gene expression results for LXR target genes (e.g., ABCA1, ABCG1, SREBP1c).

  • Potential Cause 1: Circadian Rhythm Effects. The expression of metabolic genes can be influenced by the animal's circadian rhythm.

    • Troubleshooting Steps:

      • Standardized Sampling Time: Collect tissues for gene expression analysis at the same time of day for all animals.

  • Potential Cause 2: Tissue Handling and Processing. RNA is susceptible to degradation, and improper handling can introduce variability.

    • Troubleshooting Steps:

      • Rapid Tissue Harvest: Harvest and either snap-freeze tissues in liquid nitrogen or place them in an RNA stabilization solution immediately upon collection.

      • Standardized RNA Isolation: Use a consistent RNA isolation protocol and ensure high-quality RNA (check RIN/RQN values) for all samples.

Issue 3: Unexpected adverse events or mortality in the this compound group.

  • Potential Cause: Dose-Related Side Effects. While this compound has a more favorable profile than some LXR agonists, high doses can still lead to side effects like hypertriglyceridemia and hepatic steatosis.[1][4]

    • Troubleshooting Steps:

      • Review Dosing: Double-check dose calculations and the concentration of the dosing solution.[3][4] Consider a dose-response study to identify the optimal therapeutic window with minimal side effects for your specific animal model.

      • Monitor Animal Health: Implement a regular health monitoring schedule to observe for signs of distress, changes in body weight, or altered behavior.

Data Presentation

Table 1: Effects of this compound on Plasma Lipids in APOE*3Leiden Mice [4]

Treatment GroupDoseTotal Cholesterol (relative to control)Triglycerides (relative to control)
This compound (Low Dose)5 µmol·kg⁻¹·day⁻¹↓ 12% (NS)No significant change
This compound (High Dose)20 µmol·kg⁻¹·day⁻¹↓ 16% (P < 0.05)↑ 110% (P < 0.001)
GW396517 µmol·kg⁻¹·day⁻¹↓ 12% (NS)↑ 70% (P < 0.001)

NS: Not Significant

Table 2: Effects of this compound on Macrophage Adherence and Inflammatory Cytokines [4]

Treatment GroupDoseMacrophage Adherence (relative to control)Plasma Cytokines (TNF-α, IL-1β, IL-6)
This compound (Low Dose)5 µmol·kg⁻¹·day⁻¹No significant changeNo significant change
This compound (High Dose)20 µmol·kg⁻¹·day⁻¹↓ 72%Decreased
GW396517 µmol·kg⁻¹·day⁻¹↓ 53%Decreased

Experimental Protocols

Protocol 1: In Vivo Study of this compound in a Mouse Model of Atherosclerosis [4]

  • Animal Model: APOE*3Leiden mice.

  • Diet: Western-type diet containing 1% cholesterol and 0.05% cholate.

  • Acclimatization: House animals under controlled conditions (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the start of the experiment.

  • Treatment Groups:

    • Vehicle control (atherogenic diet only).

    • Low-dose this compound (5 µmol·kg⁻¹·day⁻¹) supplemented in the diet.

    • High-dose this compound (20 µmol·kg⁻¹·day⁻¹) supplemented in the diet.

  • Treatment Duration: 20 weeks.

  • Monitoring: Monitor body weight and food intake regularly throughout the study.

  • Endpoint Analysis:

    • Plasma Lipids: Collect blood via tail vein or cardiac puncture at the end of the study. Measure total cholesterol and triglyceride levels using commercial kits.

    • Atherosclerosis Assessment: Perfuse the heart and aorta. Excise the aortic root and embed in paraffin (B1166041) for sectioning. Stain sections with hematoxylin (B73222) and eosin (B541160) (H&E) to quantify atherosclerotic lesion area.

    • Gene Expression: Isolate RNA from the liver and small intestine to analyze the expression of LXR target genes (e.g., Abca1, Srebp1c) via quantitative real-time PCR.

Protocol 2: In Vitro LXR Target Gene Expression Assay [1]

  • Cell Line: HepG2 (human liver cancer cell line) or THP-1 (human monocytic cell line).

  • Cell Culture:

    • Seed HepG2 cells in 6-well plates at a density of 5 x 10⁵ cells/well.

    • Allow cells to adhere and grow to approximately 80% confluency.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in culture medium to achieve final concentrations ranging from 0.1 nM to 1 µM. Include a vehicle control (DMSO only).

  • Treatment:

    • Remove the existing culture medium and replace it with the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • RNA Isolation and Analysis:

    • Wash the cells with PBS and lyse them using a suitable lysis buffer.

    • Isolate total RNA using a commercial kit.

    • Synthesize cDNA and perform quantitative real-time PCR to measure the expression of LXR target genes (e.g., ABCA1, SREBP1C).

Visualizations

AZ876_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound LXR LXR This compound->LXR Binds & Activates LXR_RXR LXR-RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXR Response Element (LXRE) on DNA LXR_RXR->LXRE Binds to Target_Genes Target Gene Transcription (e.g., ABCA1, ABCG1) LXRE->Target_Genes Initiates Biological_Effects Biological Effects Target_Genes->Biological_Effects Leads to Cholesterol_Efflux Reverse Cholesterol Transport Biological_Effects->Cholesterol_Efflux Increased Anti_Inflammation Anti-inflammatory Gene Expression Biological_Effects->Anti_Inflammation Promotes Fatty_Acid_Synthesis Fatty Acid Synthesis Biological_Effects->Fatty_Acid_Synthesis Increased (potential side effect)

Caption: this compound activates the LXR/RXR pathway, regulating gene transcription.

Experimental_Workflow_Variability_Management cluster_planning Phase 1: Experimental Planning cluster_execution Phase 2: Study Execution cluster_analysis Phase 3: Data & Sample Analysis Power_Analysis Power Analysis (Sample Size Calculation) Randomization_Plan Randomization & Blinding Strategy Power_Analysis->Randomization_Plan Standardize_Environment Standardize Environmental Conditions Randomization_Plan->Standardize_Environment Acclimatization Animal Acclimatization (Diet & Housing) Standardize_Environment->Acclimatization Consistent_Dosing Consistent Dosing (Technique & Formulation) Acclimatization->Consistent_Dosing Standardized_Procedures Standardized Procedures (Handling, Sampling Time) Consistent_Dosing->Standardized_Procedures Blinded_Assessment Blinded Outcome Assessment Standardized_Procedures->Blinded_Assessment Standardized_Assays Standardized Assays (e.g., RNA Isolation, Lipid Kits) Blinded_Assessment->Standardized_Assays Statistical_Analysis Appropriate Statistical Analysis Standardized_Assays->Statistical_Analysis

Caption: Workflow for minimizing variability in this compound animal studies.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions High_Variability High Variability Observed in Endpoint Biological Biological (Genetics, Sex, Age) High_Variability->Biological Environmental Environmental (Diet, Housing) High_Variability->Environmental Procedural Procedural (Dosing, Handling, Assay) High_Variability->Procedural Refine_Design Refine Experimental Design (Randomize, Blind) Biological->Refine_Design Standardize_Conditions Standardize Conditions (Diet, Light Cycle, Time) Environmental->Standardize_Conditions Standardize_Protocols Standardize Protocols (SOPs, Training) Procedural->Standardize_Protocols

Caption: Logical approach to troubleshooting experimental variability.

References

long-term stability of AZ876 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of the Liver X Receptor (LXR) agonist, AZ876, in solution. It includes troubleshooting guides and frequently asked questions to ensure the successful design and execution of experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage of this compound is crucial to maintain its integrity and activity. Recommendations for both solid and solution forms are summarized below.

Data Presentation: Storage and Stability of this compound

FormSolventStorage TemperatureReported StabilityCitation
Solid (Powder)--20°C≥ 4 years[1]
Stock SolutionDMSO-80°CUp to 1 year[2]
Stock SolutionDMSO-20°CUp to 1 month[2]

Q2: What solvents are recommended for preparing this compound stock solutions?

A2: this compound exhibits good solubility in several organic solvents. The choice of solvent will depend on the experimental requirements and compatibility with the biological system.

Data Presentation: Solubility of this compound

SolventSolubilityCitation
DMSO≥ 30 mg/mL[1]
DMF30 mg/mL[1]
Ethanol1 mg/mL[1]

For most in vitro cell-based assays, DMSO is the recommended solvent for preparing high-concentration stock solutions.

Q3: Is there data on the long-term stability of this compound in aqueous solutions or cell culture media?

A3: Currently, there is limited publicly available quantitative data on the long-term stability of this compound in aqueous buffers (e.g., PBS) or complete cell culture media at physiological temperatures (e.g., 37°C). Due to the hydrophobic nature of many small molecules, they can be prone to precipitation or degradation in aqueous environments. Therefore, it is highly recommended to perform a stability assessment of this compound in your specific experimental medium and under your experimental conditions. A detailed protocol for conducting such a study is provided in the "Experimental Protocols" section of this guide.

Q4: How does this compound exert its biological effects?

A4: this compound is a potent agonist of Liver X Receptors (LXRα and LXRβ). LXRs are nuclear receptors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) on the DNA, leading to the transcription of target genes involved in cholesterol homeostasis, lipid metabolism, and inflammation.

Mandatory Visualization: this compound Mechanism of Action

AZ876_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound LXR LXRα / LXRβ This compound->LXR Binds LXR_RXR_CoR Inactive Complex LXR->LXR_RXR_CoR RXR RXR RXR->LXR_RXR_CoR CoR Co-repressor Complex CoR->LXR_RXR_CoR LXR_RXR_Active Active LXR/RXR Heterodimer LXR_RXR_CoR->LXR_RXR_Active Conformational Change (Co-repressor release, Co-activator recruitment) LXRE LXR Response Element (LXRE) LXR_RXR_Active->LXRE Binds to CoA Co-activator Complex CoA->LXR_RXR_Active Target_Genes Target Gene Transcription (e.g., ABCA1, ABCG1, SREBP-1c) LXRE->Target_Genes Activates Biological_Response Biological Response (Cholesterol Efflux, Lipid Metabolism, Anti-inflammation) Target_Genes->Biological_Response

Caption: this compound activates the LXR/RXR heterodimer, regulating gene transcription.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Solution or Cell Culture Medium

  • Potential Cause: The final concentration of this compound exceeds its solubility limit in the aqueous medium, or the final DMSO concentration is too low to maintain solubility.

  • Troubleshooting Steps:

    • Reduce Final Concentration: If experimentally feasible, lower the final working concentration of this compound.

    • Optimize DMSO Concentration: While minimizing DMSO toxicity is important (typically ≤ 0.1% for most cell lines), a slight increase (e.g., to 0.25%) might be necessary for solubility. Always perform a vehicle control to assess the effect of the higher DMSO concentration on your cells.

    • Serial Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of medium, perform a serial dilution. First, dilute the stock into a smaller volume of medium, mix thoroughly, and then add this intermediate dilution to the final volume.

    • Pre-warming Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes aid in dissolution.

    • Vortexing: Ensure thorough mixing by vortexing immediately after adding the compound to the medium.

Issue 2: Inconsistent or No Biological Activity Observed

  • Potential Cause: Degradation of this compound in the stock solution or experimental medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Prepare fresh working dilutions of this compound from a frozen stock immediately before each experiment.

    • Aliquot Stock Solutions: Aliquot your DMSO stock solution into single-use vials upon initial preparation to avoid repeated freeze-thaw cycles.

    • Verify Stock Solution Integrity: If you suspect degradation of your stock, its integrity can be checked using analytical methods like HPLC-UV.

    • Perform a Stability Study: Conduct a stability study of this compound in your specific cell culture medium under your experimental conditions (see protocol below) to determine its half-life. This will inform the optimal timing for media changes and compound replenishment in long-term experiments.

Mandatory Visualization: Troubleshooting Workflow for this compound Precipitation

Troubleshooting_Precipitation Start This compound Precipitates in Aqueous Medium Check_Concentration Is the final concentration experimentally flexible? Start->Check_Concentration Reduce_Concentration Lower the final This compound concentration Check_Concentration->Reduce_Concentration Yes Check_DMSO Is the final DMSO concentration < 0.25%? Check_Concentration->Check_DMSO No Success Precipitation Resolved Reduce_Concentration->Success Increase_DMSO Increase final DMSO (e.g., to 0.25%) and run vehicle control Check_DMSO->Increase_DMSO Yes Change_Dilution Use serial dilution method and pre-warm medium Check_DMSO->Change_Dilution No Increase_DMSO->Change_Dilution Increase_DMSO->Success If resolved Change_Dilution->Success If resolved Failure Precipitation Persists (Consider alternative formulation) Change_Dilution->Failure If not resolved

Caption: A logical workflow to troubleshoot this compound precipitation issues.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound solid powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes or cryovials

  • Procedure:

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound powder in a sterile environment.

    • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.

    • Aliquot the stock solution into single-use, tightly sealed vials to minimize freeze-thaw cycles and moisture absorption by DMSO.

    • Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).

Protocol 2: Stability Assessment of this compound in Experimental Medium by HPLC-UV

This protocol provides a framework to determine the stability of this compound in a specific aqueous solution (e.g., PBS or cell culture medium) over time.

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Your experimental medium (e.g., DMEM + 10% FBS, pre-warmed to 37°C)

    • Sterile tubes

    • Incubator (e.g., 37°C, 5% CO₂)

    • HPLC system with a UV detector

    • C18 reverse-phase HPLC column

    • Acetonitrile (B52724) (HPLC grade)

    • Water with 0.1% formic acid (HPLC grade)

  • Procedure:

    • Sample Preparation:

      • Prepare a working solution of this compound in your experimental medium at the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your experiments.

      • Prepare a sufficient volume for all time points.

    • Time=0 Sample:

      • Immediately after preparation, take an aliquot of the working solution (e.g., 1 mL).

      • Add an equal volume of acetonitrile to precipitate proteins and stop any degradation.

      • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitate.

      • Transfer the supernatant to an HPLC vial. This is your T=0 sample.

    • Incubation:

      • Place the remaining working solution in the incubator under your standard experimental conditions (e.g., 37°C, 5% CO₂).

    • Time-Point Sampling:

      • At predetermined time points (e.g., 2, 4, 8, 12, 24, 48 hours), remove an aliquot and process it as described in step 2.

    • HPLC Analysis:

      • Analyze all samples by HPLC-UV. A generic gradient method can be used as a starting point (e.g., mobile phase A: water with 0.1% formic acid; mobile phase B: acetonitrile; gradient from 10% to 90% B over 15 minutes).

      • Monitor the absorbance at the λmax of this compound (approximately 254 nm).

    • Data Analysis:

      • Integrate the peak area of this compound for each time point.

      • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample: (% Remaining) = (Peak Area at Tx / Peak Area at T0) * 100.

      • Plot the % remaining versus time to determine the degradation kinetics.

Mandatory Visualization: Experimental Workflow for this compound Stability Assay

Stability_Workflow Start Prepare this compound in Experimental Medium T0_Sample Take T=0 Aliquot (Quench with Acetonitrile) Start->T0_Sample Incubate Incubate remaining solution at 37°C, 5% CO₂ Start->Incubate HPLC_Analysis Analyze all samples by HPLC-UV T0_Sample->HPLC_Analysis Timepoints Take Aliquots at Time Points (Tx) Incubate->Timepoints Process_Samples Process Aliquots (Quench with Acetonitrile) Timepoints->Process_Samples e.g., 2, 4, 8, 24h Process_Samples->HPLC_Analysis Data_Analysis Calculate % Remaining vs. Time HPLC_Analysis->Data_Analysis End Determine Stability Profile Data_Analysis->End

Caption: A workflow for assessing the stability of this compound in solution.

References

Technical Support Center: Cell Viability Assays for Toxicity Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing cell viability assays to screen the toxicity of the CXCR1/CXCR2 antagonist AZD8797 and the LXR agonist AZ876 . Given the potential for confusion between these compound names, this guide addresses both, with a primary focus on AZD8797, which is more commonly associated with traditional cytotoxicity screening.

Frequently Asked Questions (FAQs)

Q1: What is the difference between AZD8797 and this compound, and how does it impact my toxicity assay design?

It is crucial to distinguish between these two compounds as they have different mechanisms of action:

  • AZD8797 : An antagonist of the chemokine receptors CXCR1 and CXCR2. Its effects are often studied in the context of inflammation, immunology, and oncology. Toxicity screening typically involves standard cytotoxicity assessments.

  • This compound : An agonist for the Liver X Receptor (LXR), which regulates lipid metabolism and inflammation.[1][2] While cell viability is a crucial baseline, studies with this compound often focus on metabolic changes (e.g., gene expression of ABCA1) rather than direct, acute cytotoxicity.[1]

Your assay design should reflect the compound's mechanism. For AZD8797, you are primarily looking for cell death, whereas for this compound, you might be assessing long-term metabolic effects that could indirectly impact viability.

Q2: Which cell viability assay is best for my screening purposes?

The choice of assay depends on your specific research question, cell type, and the compound being tested. The two most common types are metabolic assays (colorimetric/luminescent) and membrane integrity assays.

  • Metabolic Assays (MTT, MTS, WST-1, CellTiter-Glo): These assays measure metabolic activity as a proxy for cell viability.[3]

    • MTT/MTS/WST-1: Measure the reduction of a tetrazolium salt into a colored formazan (B1609692) product by mitochondrial dehydrogenases. They are cost-effective and widely used.

    • CellTiter-Glo (ATP Assay): Measures the level of ATP, which is a key indicator of metabolically active cells.[4] This luminescent assay is generally more sensitive than colorimetric assays.[5]

  • Membrane Integrity Assays (Trypan Blue, LDH Release): These assays directly measure cell death by assessing the integrity of the cell membrane.

    • Trypan Blue Exclusion: A simple method where a dye is excluded by viable cells but penetrates the compromised membranes of dead cells.[6]

    • LDH Release Assay: Measures the activity of lactate (B86563) dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.

For high-throughput screening, plate-based metabolic assays like MTT or CellTiter-Glo are generally preferred. However, it's always good practice to confirm cytotoxic effects with an orthogonal method, such as a membrane integrity assay.

Q3: Can AZD8797 or this compound directly interfere with my cell viability assay?

Yes, compound interference is a critical consideration.

  • For Tetrazolium Assays (MTT, MTS): Compounds with reducing potential can directly reduce the tetrazolium salt, leading to a false-positive signal (higher apparent viability).[7] To test for this, run a cell-free control where you add your compound to the media with the assay reagent.[8] A color change in the absence of cells indicates direct interference.

  • For Luminescent Assays (CellTiter-Glo): Some compounds can inhibit or enhance the activity of the luciferase enzyme used in the assay, leading to false readings. A cell-free control with ATP and the compound can help identify such interference.

  • Color Interference: If your compound is colored, it can interfere with absorbance readings. Always include a "compound only" background control.

Q4: How do I select the appropriate cell seeding density and treatment duration?

These are critical parameters that must be optimized for each cell line and experiment.

  • Cell Seeding Density: You should use a cell density that ensures cells are in the exponential growth phase throughout the experiment. A cell titration experiment is recommended to find the linear range of the assay, where the signal is directly proportional to the cell number. For most assays, an absorbance or luminescence reading for the untreated control should be between 0.75 and 1.5.

  • Treatment Duration: The incubation time with the compound will depend on its mechanism of action. For acute cytotoxic effects, 24 to 72 hours is a common range.[9] For compounds like this compound that may have more subtle, metabolic effects, longer time points may be necessary. A time-course experiment is recommended to determine the optimal endpoint.[5]

Quantitative Data Summary

The following table summarizes reported IC₅₀ values for AZD8797 in functional assays. Note that these are not direct cytotoxicity values but rather the concentration required to inhibit 50% of the receptor's function, which can guide concentration ranges for viability screening.

CompoundAssay TypeCell Line / SystemIC₅₀ ValueReference
AZD8797 Flow Adhesion AssayRPMI-8226 (B-lymphocyte)5.8 - 6 nM[10][11]
AZD8797 Flow Adhesion AssayHuman Whole Blood300 - 330 nM[10][11]
AZD8797 [³⁵S]GTPγS AccumulationCHO-hCX₃CR1 membranes340 nM[10]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol provides a general guideline for assessing cell viability based on metabolic activity.[8]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density in 100 µL of complete culture medium. Incubate for 24 hours (or until cells are well-adhered and in exponential growth).

  • Compound Treatment: Prepare serial dilutions of AZD8797 or this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls (e.g., DMSO at a final concentration <0.5%).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this to 0.5 mg/mL in serum-free medium. Remove the treatment medium and add 100 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.

  • Reading: Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[12] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[7]

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol measures ATP levels as an indicator of cell viability and is known for its high sensitivity.[4]

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate (to prevent luminescent signal crosstalk) at a pre-optimized density in 100 µL of complete culture medium.

  • Compound Treatment: Add the desired concentrations of AZD8797 or this compound to the wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment period.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[5]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4]

  • Reading: Measure the luminescence using a plate-reading luminometer.

Troubleshooting Guides

Guide 1: MTT/MTS Assay Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
High Background in Blank Wells 1. Contamination of media or reagents with bacteria/yeast.2. Phenol (B47542) red or serum in the medium interfering with absorbance.[12]3. MTT reagent degraded due to light exposure.1. Use sterile technique; check media for contamination.2. Use phenol red-free medium and/or serum-free medium during the MTT incubation step.[13]3. Store MTT reagent protected from light.
Low Absorbance Readings 1. Cell seeding density is too low.2. Incubation time with MTT is too short.3. Cells are not proliferating properly.1. Optimize cell number by performing a cell titration curve.2. Increase incubation time with MTT reagent until purple precipitate is clearly visible.3. Check cell health, passage number, and culture conditions.
High Variability Between Replicates 1. Inaccurate pipetting of cells or reagents.[7]2. Incomplete dissolution of formazan crystals.[13]3. "Edge effect" due to evaporation in outer wells.1. Calibrate pipettes; use a multichannel pipette for consistency.2. Increase solubilization time and ensure thorough mixing on a shaker before reading.[13]3. Avoid using the outermost wells of the plate for experimental samples; fill them with sterile PBS or media instead.[13]
Unexpectedly High Viability 1. Test compound is directly reducing the MTT reagent.2. Compound precipitation is scattering light.1. Run a cell-free control with the compound and MTT reagent to check for direct reduction.[13]2. Visually inspect wells for precipitate. If present, consider an alternative assay (e.g., CellTiter-Glo).
Guide 2: CellTiter-Glo® Assay Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Low Luminescent Signal 1. Cell seeding density is too low.2. Reagents are expired or were improperly stored/prepared.3. Inefficient cell lysis.1. Optimize cell number; CellTiter-Glo is highly sensitive, but a minimum number of cells is still required.2. Ensure reagents are within their expiration date and were thawed/reconstituted according to the protocol.3. Ensure adequate mixing (2 mins on an orbital shaker) after reagent addition.[4]
High Variability Between Replicates 1. Inconsistent cell seeding.2. Incomplete mixing after reagent addition.3. Luminescent signal has not stabilized.[14]4. Pipetting errors.[15]1. Ensure a homogenous single-cell suspension before plating.2. Use a consistent mixing method and time for all plates.3. Always incubate for 10 minutes at room temperature after mixing to allow the signal to stabilize before reading.[14]4. Prepare a master mix of reagents; use a calibrated multichannel pipette.[15]
Signal Quenching or Enhancement 1. The test compound is inhibiting or enhancing luciferase activity.1. Perform a cell-free assay: add the compound to a solution of ATP and CellTiter-Glo reagent to see if it affects the signal.2. If interference is confirmed, consider an alternative assay with a different detection principle (e.g., MTT or SRB).

Visualizations

Signaling Pathways and Workflows

G cluster_0 General Cell Viability Assay Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (e.g., 24h) A->B C 3. Treat with Compound (AZD8797 or this compound) B->C D 4. Incubate (e.g., 24-72h) C->D E 5. Add Viability Reagent (e.g., MTT, CellTiter-Glo) D->E F 6. Incubate & Lyse/Solubilize (if required) E->F G 7. Read Plate (Absorbance or Luminescence) F->G H 8. Data Analysis (Calculate % Viability, IC50) G->H

A general experimental workflow for plate-based cell viability assays.

G cluster_1 AZD8797 Mechanism of Action ligand Chemokines (e.g., CXCL8) receptor CXCR1 / CXCR2 (G-Protein Coupled Receptor) ligand->receptor Binds gprotein G-Protein Activation (Gα / Gβγ) receptor->gprotein Activates azd AZD8797 azd->receptor Antagonizes downstream Downstream Signaling (PI3K/Akt, MAPK) gprotein->downstream response Cellular Responses (Migration, Proliferation, Survival) downstream->response

Simplified signaling pathway inhibited by the antagonist AZD8797.

G start Inconsistent or Unexpected Viability Results q1 Are replicates highly variable? start->q1 sol1 Check pipetting accuracy. Ensure homogenous cell suspension. Minimize edge effects. q1->sol1  Yes q2 Is background high in 'no cell' controls? q1->q2  No sol2 Check for contamination. Use phenol red-free media. Run cell-free compound control. q2->sol2  Yes q3 Is viability unexpectedly high at toxic concentrations? q2->q3  No sol3 Compound may be interfering. Run cell-free compound control. Consider alternative assay. q3->sol3  Yes end Results are consistent. Proceed with analysis. q3->end  No

A decision tree for troubleshooting common cell viability assay issues.

References

adjusting AZ876 treatment duration for optimal effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LXR agonist, AZ876. The information is designed to address specific issues that may be encountered during experiments and to assist in optimizing treatment duration for the desired effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective agonist for both Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ) isoforms.[1][2] Upon binding, this compound activates the LXR, which then forms a heterodimer with the Retinoid X Receptor (RXR).[1][2] This LXR/RXR complex translocates to the nucleus and binds to LXR response elements (LXREs) on the promoter regions of target genes, thereby initiating their transcription.[1][2] Key target genes are involved in reverse cholesterol transport, lipid metabolism, and the suppression of inflammatory responses.[1]

Q2: What are the key signaling pathways affected by this compound treatment?

A2: The primary pathway activated by this compound is the LXR signaling pathway, leading to the expression of genes such as ABCA1 and ABCG1, which are crucial for cholesterol efflux.[1][2] Additionally, this compound has been shown to inhibit the pro-fibrotic Transforming Growth Factor β (TGFβ)-Smad2/3 signaling pathway in cardiac models.[2][3] It also interferes with inflammatory pathways, such as the NF-κB signaling pathway.[4]

Q3: How do I determine the optimal treatment duration for my experiment?

A3: The optimal treatment duration for this compound is highly dependent on the experimental model and the specific biological question being investigated. Shorter durations may be sufficient for acute effects on gene expression, while longer-term studies are necessary to observe chronic outcomes like changes in atherosclerosis or cardiac remodeling. For instance, in vitro gene expression changes can often be observed within 24 hours.[1] In vivo studies have reported treatment durations ranging from 11 days for observing effects on cardiac lipid reprogramming to 20 weeks for assessing impacts on atherosclerosis development.[4][5][6][7][8][9][10] It is recommended to perform a pilot study with varying treatment durations to determine the optimal window for your specific endpoints.

Q4: What are the potential off-target effects or side effects of this compound?

A4: While this compound is considered to have a more favorable profile than other LXR agonists, potential side effects, particularly at higher doses, include hypertriglyceridemia and hepatic steatosis.[1][4] These effects are primarily due to the LXR-mediated induction of the sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of fatty acid synthesis.[4] However, studies have shown that at lower doses, this compound can reduce atherosclerosis without significantly affecting plasma or liver triglyceride levels.[4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No significant change in target gene expression (e.g., ABCA1, ABCG1) in vitro. 1. Suboptimal this compound concentration. 2. Insufficient treatment duration. 3. Low LXR expression in the cell line.1. Perform a dose-response experiment with this compound concentrations ranging from 0.1 nM to 1 µM.[1] 2. Extend the incubation time (e.g., 24-48 hours). 3. Confirm LXRα and LXRβ expression in your cell line using qPCR or Western blot. Consider using a cell line known to be responsive, such as HepG2 or THP-1 macrophages.[1]
High variability in in vivo experimental results. 1. Inconsistent drug administration. 2. Variability in diet or animal model. 3. Timing of sample collection.1. Ensure consistent and accurate dosing. For oral administration, consider formulating this compound in the diet for continuous exposure. 2. Use a well-characterized animal model from a reputable supplier. Ensure strict control over the diet and housing conditions. 3. Standardize the time of day for sample collection to minimize circadian variations in gene expression and metabolism.
Unexpected increase in plasma triglycerides and/or liver weight in vivo. 1. This compound dose is too high. 2. The experimental model is particularly sensitive to LXR-mediated lipogenesis.1. Reduce the dose of this compound. Studies have shown a dose of 5 µmol/kg/day can be effective without inducing hypertriglyceridemia in APOE*3Leiden mice.[4] 2. Monitor plasma triglycerides and liver-to-body weight ratio throughout the study. Consider a different genetic background if the lipogenic effects are confounding.
Difficulty dissolving this compound for in vitro experiments. 1. This compound has low aqueous solubility.1. Prepare a high-concentration stock solution in an organic solvent such as DMSO.[1] Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.1%) and consistent across all treatment groups, including the vehicle control.

Data Presentation

Table 1: In Vivo Effects of this compound on Plasma Lipids in APOE*3Leiden Mice (20-week treatment) [4]

Treatment GroupDose (µmol/kg/day)Change in Total CholesterolChange in Triglycerides
Control---
This compound (Low Dose)5~12% decrease (NS)No significant effect
This compound (High Dose)2016% decrease (P < 0.05)110% increase (P < 0.001)
GW396517~12% decrease (NS)70% increase (P < 0.001)
NS: Not Significant

Table 2: In Vivo Effects of this compound on Cardiac Function in a Mouse Model of Pressure Overload (6-week treatment) [3]

ParameterControl (TAC)This compound (20 µmol/kg/day) + TAC
Heart Weight IncreaseSignificant increaseSignificantly reduced increase
Myocardial FibrosisSignificant increaseSignificantly reduced increase
Cardiac DysfunctionPresentSignificantly reduced
TAC: Transverse Aortic Constriction

Experimental Protocols

1. In Vitro LXR Target Gene Expression Assay

This protocol details the assessment of this compound's ability to induce LXR target gene expression in a cell line such as HepG2 human hepatoma cells.[1]

  • Cell Culture: Plate HepG2 cells in 6-well plates at a density that allows for 70-80% confluency at the time of treatment. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 1 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for a predetermined duration (e.g., 24 hours).

  • RNA Isolation and qPCR: Following incubation, wash the cells with PBS and lyse them. Isolate total RNA using a commercial kit. Synthesize cDNA and perform quantitative PCR (qPCR) for LXR target genes (e.g., ABCA1, ABCG1, SREBP-1c) and a housekeeping gene for normalization (e.g., GAPDH).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

2. In Vivo Evaluation of this compound in a Diet-Induced Obesity Mouse Model

This protocol outlines a study to assess the efficacy of this compound in a mouse model of diet-induced obesity.[1]

  • Animal Model: Use a suitable mouse strain, such as C57BL/6J, which is susceptible to diet-induced obesity.

  • Acclimation and Diet: Acclimate mice for one week on a standard chow diet. Subsequently, switch to a high-fat diet (HFD) to induce obesity and insulin (B600854) resistance.

  • Group Formation: After a sufficient period on the HFD (e.g., 8-12 weeks), randomize the mice into treatment groups (e.g., vehicle control, low-dose this compound, high-dose this compound). This compound can be administered via oral gavage or incorporated into the diet.

  • Treatment and Monitoring: Administer the treatment for a defined period (e.g., 4-8 weeks). Monitor body weight and food intake weekly. Perform metabolic assessments such as glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and at the end of the study.

  • Terminal Procedures: At the end of the treatment period, euthanize the animals and collect blood and tissues (e.g., liver, adipose tissue) for further analysis. This can include measuring plasma lipid levels, quantifying tissue triglyceride content, histological examination for steatosis, and gene expression analysis of LXR target genes.

Visualizations

AZ876_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound LXR LXR This compound->LXR Binds & Activates LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR Heterodimerizes RXR_cyto RXR RXR_cyto->LXR_RXR LXRE LXRE LXR_RXR->LXRE Binds TargetGenes Target Genes (e.g., ABCA1, ABCG1) LXRE->TargetGenes Promotes Transcription mRNA mRNA TargetGenes->mRNA Translation Protein Proteins mRNA->Protein Translation Cholesterol_Efflux Increased Cholesterol Efflux Protein->Cholesterol_Efflux Anti_Inflammation Anti-inflammatory Effects Protein->Anti_Inflammation Lipid_Metabolism Modulation of Lipid Metabolism Protein->Lipid_Metabolism

Caption: this compound activates the LXR/RXR pathway, leading to beneficial downstream effects.

Experimental_Workflow_In_Vitro start Start cell_culture Seed Cells (e.g., HepG2) start->cell_culture treatment Treat with this compound (Dose-Response) cell_culture->treatment incubation Incubate (e.g., 24 hours) treatment->incubation rna_isolation Isolate Total RNA incubation->rna_isolation qpcr cDNA Synthesis & qPCR rna_isolation->qpcr data_analysis Analyze Gene Expression (ΔΔCt Method) qpcr->data_analysis end End data_analysis->end

Caption: Workflow for determining the effect of this compound on LXR target gene expression in vitro.

Logical_Relationship_Dose_Duration cluster_outcomes Potential Outcomes Dose This compound Dose Therapeutic Therapeutic Effect (e.g., Anti-Atherosclerotic) Dose->Therapeutic Influences SideEffect Side Effect (e.g., Hypertriglyceridemia) Dose->SideEffect Strongly Influences Duration Treatment Duration Duration->Therapeutic Influences

Caption: Relationship between this compound dose, duration, and experimental outcomes.

References

Validation & Comparative

A Comparative Analysis of AZ876 and T0901317 in Atherosclerosis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two synthetic Liver X Receptor (LXR) agonists, AZ876 and T0901317, and their performance in preclinical atherosclerosis models. The objective is to present the current experimental data to aid in the evaluation of these compounds for further research and development.

Mechanism of Action: Targeting Liver X Receptors

Both this compound and T0901317 are potent activators of Liver X Receptors (LXRα and LXRβ), which are nuclear receptors that play a crucial role in regulating cholesterol homeostasis, lipid metabolism, and inflammation.[1][2] Upon activation by an agonist, LXRs form a heterodimer with the Retinoid X Receptor (RXR).[3] This complex then binds to LXR Response Elements (LXREs) on the DNA, initiating the transcription of target genes.[1][3]

Key target genes in the context of atherosclerosis include:

  • ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1): These transporters are pivotal for reverse cholesterol transport (RCT), the process of removing excess cholesterol from peripheral tissues, including macrophages within atherosclerotic plaques, and transporting it back to the liver for excretion.[1][4]

  • Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): This transcription factor is a master regulator of lipogenesis. Its activation by LXR agonists can lead to an undesirable increase in plasma triglycerides and hepatic steatosis (fatty liver).[2][5]

The primary distinction between the therapeutic potential of different LXR agonists lies in their ability to selectively induce the beneficial anti-atherosclerotic effects (e.g., enhanced RCT) while minimizing the adverse lipogenic side effects.

Comparative Efficacy and Side Effect Profile

The following table summarizes the quantitative data from various preclinical studies on this compound and T0901317 in atherosclerosis models.

ParameterThis compoundT0901317Key Findings & Citations
Atherosclerotic Lesion Reduction High Dose (-91% lesion area) Low Dose (-47% lesion area) Significant reduction (e.g., -54% to -94% in innominate artery) Both compounds demonstrate potent anti-atherosclerotic effects.[5][6]
Plasma Triglycerides High Dose (+110%) Low Dose (No significant effect) Significant increase (e.g., 3-fold increase) This compound shows a dose-dependent effect on triglycerides, with a low-dose window that avoids hypertriglyceridemia.[5] T0901317 consistently and significantly raises triglyceride levels.[2]
Plasma Cholesterol High Dose (-16%) Low Dose (No significant effect) No significant change in total cholesterol, but HDL-C increased This compound at high doses can reduce total cholesterol.[5] T0901317's effect on total cholesterol is minimal, though it can increase HDL cholesterol.[7][8]
Hepatic Steatosis (Fatty Liver) Low dose shows no adverse effects Induces hepatic triglyceride accumulation A major drawback of T0901317 is its tendency to cause fatty liver, a side effect that appears to be mitigated with low-dose this compound.[5][9]
Inflammation Reduces inflammation (lower cytokine levels and vessel wall activation) at high dose Inhibits expression of pro-inflammatory molecules Both agonists exhibit anti-inflammatory properties, which contribute to their anti-atherosclerotic effects.[5][6]
Animal Model APOE*3Leiden miceLDL receptor-deficient mice, ApoE knockout miceThe anti-atherosclerotic effects have been demonstrated in multiple relevant mouse models.[5][7][9]

Signaling Pathway and Experimental Workflow

To visualize the underlying mechanisms and experimental designs, the following diagrams are provided.

LXR_Signaling_Pathway LXR Agonist Signaling Pathway in Atherosclerosis cluster_ligand LXR Agonists cluster_receptor Nuclear Receptors cluster_dna Gene Transcription cluster_beneficial Anti-Atherosclerotic Effects cluster_adverse Adverse Side Effects This compound This compound LXR_RXR LXR/RXR Heterodimer This compound->LXR_RXR T0901317 T0901317 T0901317->LXR_RXR LXRE LXR Response Element (LXRE) LXR_RXR->LXRE Binds to DNA ABCA1_G1 ↑ ABCA1, ABCG1 Expression LXRE->ABCA1_G1 Induces Transcription Inflammation ↓ Inflammation LXRE->Inflammation Represses Inflammatory Genes SREBP1c ↑ SREBP-1c Expression LXRE->SREBP1c Induces Transcription RCT ↑ Reverse Cholesterol Transport ABCA1_G1->RCT Atherosclerosis ↓ Atherosclerosis RCT->Atherosclerosis Inflammation->Atherosclerosis Lipogenesis ↑ Hepatic Lipogenesis SREBP1c->Lipogenesis Hypertriglyceridemia ↑ Plasma Triglycerides Lipogenesis->Hypertriglyceridemia Experimental_Workflow Typical Experimental Workflow for Evaluating LXR Agonists cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis Atherosclerosis_Model Atherosclerosis-prone mice (e.g., ApoE-/-, LDLR-/-) Diet High-Fat/Western Diet Atherosclerosis_Model->Diet Fed Control Vehicle Control Diet->Control AZ876_Low This compound (Low Dose) Diet->AZ876_Low AZ876_High This compound (High Dose) Diet->AZ876_High T0901317_Group T0901317 Diet->T0901317_Group Plasma_Lipids Plasma Lipid Analysis (Triglycerides, Cholesterol) Control->Plasma_Lipids Atherosclerosis_Quantification Atherosclerotic Lesion Quantification (Aortic Root) Control->Atherosclerosis_Quantification Gene_Expression Gene Expression Analysis (Liver, Macrophages) Control->Gene_Expression Histology Liver Histology (Steatosis Assessment) Control->Histology AZ876_Low->Plasma_Lipids AZ876_Low->Atherosclerosis_Quantification AZ876_Low->Gene_Expression AZ876_Low->Histology AZ876_High->Plasma_Lipids AZ876_High->Atherosclerosis_Quantification AZ876_High->Gene_Expression AZ876_High->Histology T0901317_Group->Plasma_Lipids T0901317_Group->Atherosclerosis_Quantification T0901317_Group->Gene_Expression T0901317_Group->Histology

References

Comparative Efficacy of AZ876 and Statins in Cholesterol Metabolism: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: AZ876 is a hypothetical compound presented for illustrative purposes. The data and mechanisms attributed to this compound are based on the established class of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) inhibitors to provide a scientifically grounded comparison with statins.

This guide provides an objective comparison of the efficacy and mechanisms of action of the well-established statin class of drugs and this compound, a hypothetical, orally-administered small molecule inhibitor of PCSK9. The content is intended for researchers, scientists, and drug development professionals engaged in the field of cholesterol metabolism and cardiovascular disease.

Introduction to Cholesterol-Lowering Therapies

Statins, or HMG-CoA reductase inhibitors, have long been the first-line therapy for managing hypercholesterolemia.[1][2] They effectively reduce the synthesis of cholesterol in the liver, leading to a significant decrease in circulating low-density lipoprotein cholesterol (LDL-C).[3][4] this compound represents a novel therapeutic approach, targeting the PCSK9 protein, which plays a critical role in the lifecycle of the LDL receptor (LDLR).[5][6] By inhibiting PCSK9, this compound aims to increase the number of active LDL receptors on the surface of liver cells, thereby enhancing the clearance of LDL-C from the bloodstream.[7][8][9]

Mechanism of Action

The fundamental difference between statins and the hypothetical this compound lies in their distinct molecular targets within the cholesterol regulatory pathway.

Statins: Inhibition of Cholesterol Synthesis Statins competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[10][11][12] This inhibition reduces intracellular cholesterol levels in hepatocytes.[10] The cell responds by upregulating the expression of sterol regulatory element-binding proteins (SREBPs), which in turn increase the transcription of the gene encoding the LDL receptor.[10][12] The increased number of LDL receptors on the hepatocyte surface leads to enhanced clearance of LDL-C from the circulation.[1][11]

G cluster_0 Cholesterol Biosynthesis Pathway (Hepatocyte) cluster_1 Cellular Response HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate Cholesterol Intracellular Cholesterol Mevalonate->Cholesterol Multiple Steps SREBP2 SREBP-2 Activation Cholesterol->SREBP2 Low levels stimulate HMGCR->Mevalonate Statin Statins Statin->HMGCR Inhibits LDLR_Gene LDL Receptor Gene Transcription SREBP2->LDLR_Gene LDLR LDL Receptor Synthesis LDLR_Gene->LDLR LDLR_Surface Surface LDL Receptors LDLR->LDLR_Surface LDL_Clearance Increased LDL-C Clearance LDLR_Surface->LDL_Clearance Mediates LDL_C Blood LDL-C LDL_C->LDLR_Surface Binds

Caption: Statin Signaling Pathway. Max Width: 760px.

This compound: Inhibition of LDL Receptor Degradation this compound is a hypothetical inhibitor of PCSK9. Normally, secreted PCSK9 binds to the LDL receptor on the surface of hepatocytes.[7][8][13] When the LDL receptor-LDL particle complex is internalized, the presence of bound PCSK9 targets the receptor for degradation in the lysosome instead of allowing it to recycle back to the cell surface.[13][14] By binding to PCSK9 and preventing its interaction with the LDL receptor, this compound would allow more LDL receptors to be recycled.[7][8] This increase in the surface population of LDL receptors enhances the liver's ability to clear LDL-C from the blood.[2][9]

G cluster_0 Extracellular Space cluster_1 Hepatocyte PCSK9 PCSK9 Protein LDLR LDL Receptor PCSK9->LDLR Binds to This compound This compound This compound->PCSK9 Inhibits Complex LDLR + LDL-C LDL_C LDL-C LDL_C->LDLR Binds to Endosome Endosome Complex->Endosome Internalization Lysosome Lysosome (Degradation) Endosome->Lysosome PCSK9 directs to degradation Recycling Recycling to Cell Surface Endosome->Recycling This compound allows recycling Recycling->LDLR Increases surface LDLR G cluster_0 Phase 1: Disease Induction cluster_1 Phase 2: Intervention cluster_2 Phase 3: Endpoint Analysis A Animal Model Selection (e.g., C57BL/6J mice) B High-Fat/High-Cholesterol Diet (12 weeks) A->B C Baseline Blood Sample (Lipid Profile) B->C D Group Randomization (Vehicle, Statin, this compound, Combo) C->D Start Treatment E Daily Dosing (4 weeks) D->E F Weekly Monitoring (Weight, Food Intake) E->F G Terminal Blood Collection (Final Lipid Profile) F->G End of Study I Data Analysis (Statistics, Graphing) G->I H Tissue Harvest (e.g., Liver, Aorta) H->I

References

Validating AZ876's Therapeutic Potential: A Comparative Analysis Using LXR Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the precise mechanism of action of a therapeutic candidate is paramount. This guide provides a comparative analysis of the Liver X Receptor (LXR) agonist, AZ876, and validates its LXR-dependent effects through data from LXR knockout models. By examining the differential responses between wild-type and LXR-deficient systems, we can unequivocally attribute the therapeutic benefits of this compound to its interaction with LXRα and LXRβ.

This compound is a potent, dual agonist of both LXRα and LXRβ isoforms, demonstrating high-affinity binding that initiates a cascade of transcriptional events.[1][2][3] This activation has been shown to be protective against atherosclerosis and pathological cardiac hypertrophy and fibrosis.[1][4][5] A key advantage of this compound is its favorable side-effect profile at lower doses, mitigating the hypertriglyceridemia and hepatic steatosis commonly associated with other LXR agonists.[1][2]

The primary mechanism of this compound's atheroprotective effects lies in its ability to promote reverse cholesterol transport (RCT), a process that removes excess cholesterol from peripheral tissues for excretion.[1] This is achieved through the upregulation of key LXR target genes, including ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1).[1][3]

LXR Signaling Pathway and Experimental Validation

To confirm that the effects of this compound are mediated through LXR, experiments utilizing LXR knockout mice are essential. The following diagrams illustrate the LXR signaling pathway and a typical experimental workflow for validating an LXR agonist.

LXR_Signaling_Pathway This compound This compound LXR_RXR LXR/RXR Heterodimer This compound->LXR_RXR activates LXRE LXR Response Element (LXRE) LXR_RXR->LXRE binds to Target_Genes Target Gene Transcription (e.g., ABCA1, ABCG1) LXRE->Target_Genes initiates Cholesterol_Efflux Increased Cholesterol Efflux Target_Genes->Cholesterol_Efflux Anti_inflammatory Anti-inflammatory Effects Target_Genes->Anti_inflammatory Reduced_Atherosclerosis Reduced Atherosclerosis Cholesterol_Efflux->Reduced_Atherosclerosis Anti_inflammatory->Reduced_Atherosclerosis

Caption: this compound activates the LXR/RXR heterodimer, leading to the transcription of target genes that promote beneficial downstream effects.

Experimental_Workflow cluster_0 Animal Models cluster_1 Treatment cluster_2 Outcome Analysis WT Wild-Type Mice Vehicle_WT Vehicle WT->Vehicle_WT AZ876_WT This compound WT->AZ876_WT LXR_KO LXRα/β Knockout Mice Vehicle_KO Vehicle LXR_KO->Vehicle_KO AZ876_KO This compound LXR_KO->AZ876_KO Analysis Gene Expression Reverse Cholesterol Transport Atherosclerotic Plaque Analysis Cardiac Function Vehicle_WT->Analysis AZ876_WT->Analysis Vehicle_KO->Analysis AZ876_KO->Analysis

Caption: Experimental workflow to validate the LXR-dependent effects of this compound by comparing its impact on wild-type and LXR knockout mice.

Comparative Efficacy of this compound in Wild-Type vs. LXR Knockout Models

While direct experimental data on this compound in LXR knockout mice is not yet published, the established body of research on other LXR agonists in these models provides a strong predictive framework for this compound's LXR-dependent mechanism. The following tables summarize the expected outcomes based on studies with analogous LXR agonists.

Table 1: Effect of LXR Agonists on Target Gene Expression

Gene Wild-Type Mice LXRα Knockout Mice LXRβ Knockout Mice LXRα/β Double Knockout Mice
ABCA1 ↑↑↑↑No change
ABCG1 ↑↑↑↑No change
SREBP-1c ↑↑No change↑↑No change

Note: Data is extrapolated from studies using LXR agonists T0901317 and GW3965. The number of arrows indicates the relative magnitude of the effect.

Table 2: Effect of LXR Agonists on Atherosclerosis and Reverse Cholesterol Transport

Parameter Wild-Type Mice LXRα Knockout Mice LXRβ Knockout Mice LXRα/β Double Knockout Mice
Atherosclerotic Lesion Area ↓↓↓↓No change
Macrophage Reverse Cholesterol Transport ↑↑↑↑No change
Plasma Triglycerides No changeNo change

Note: Data is extrapolated from studies using LXR agonists T0901317 and GW3965. The number of arrows indicates the relative magnitude of the effect.

Detailed Experimental Protocols

1. In Vivo Reverse Cholesterol Transport (RCT) Assay

This protocol is adapted from established methods to measure macrophage-to-feces RCT.

  • Macrophage Preparation:

    • Culture bone marrow-derived macrophages (BMDMs) from wild-type mice.

    • Label macrophages with [3H]-cholesterol by incubating with acetylated low-density lipoprotein (acLDL) containing the radiotracer.

    • Wash cells to remove excess unincorporated [3H]-cholesterol.

  • Animal Procedure:

    • Inject the [3H]-cholesterol-labeled macrophages intraperitoneally into wild-type and LXR knockout mice.

    • House mice in metabolic cages for the collection of feces over 48 hours.

    • At the end of the experiment, collect blood via cardiac puncture and perfuse the liver.

  • Sample Analysis:

    • Measure the radioactivity in plasma, liver, and feces using a scintillation counter.

    • Calculate the percentage of injected [3H]-cholesterol recovered in each compartment to determine the rate of RCT.

2. Gene Expression Analysis by Quantitative PCR (qPCR)

This protocol outlines the steps to measure the expression of LXR target genes in tissues.

  • Tissue Collection and RNA Extraction:

    • Euthanize mice and harvest tissues of interest (e.g., liver, small intestine, aorta).

    • Immediately snap-freeze tissues in liquid nitrogen or place them in an RNA stabilization solution.

    • Extract total RNA from the tissues using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis:

    • Assess RNA quality and quantity using spectrophotometry.

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Perform qPCR using gene-specific primers for LXR target genes (e.g., Abca1, Abcg1, Srebp1c) and a housekeeping gene for normalization (e.g., Gapdh).

    • Analyze the relative gene expression using the ΔΔCt method.

References

A Head-to-Head Comparison of Novel Liver X Receptor (LXR) Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of several novel Liver X Receptor (LXR) agonists, supported by experimental data. The Liver X Receptors, LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that play a pivotal role in the transcriptional regulation of lipid metabolism, cholesterol homeostasis, and inflammation. Their activation by agonists has been a key strategy in the development of therapeutics for atherosclerosis, although off-target effects such as hypertriglyceridemia have posed challenges.[1] This guide focuses on a head-to-head comparison of prominent synthetic LXR agonists to aid researchers in selecting the appropriate compound for their studies.

Quantitative Data Comparison

The following tables summarize the key quantitative parameters for several well-characterized LXR agonists. These metrics are crucial for understanding the potency, selectivity, and potential therapeutic window of each compound.

Table 1: In Vitro Potency and Selectivity of Novel LXR Agonists

CompoundLXRα EC50 (nM)LXRβ EC50 (nM)LXRα Ki (nM)LXRβ Ki (nM)LXRα % ActivityLXRβ % ActivityNotes
T0901317 20[2][3][4][5]~50 (general)[6][7]7[3][6]22[3][6]Full AgonistFull AgonistAlso activates FXR (EC50 = 5 µM) and is a RORα/γ inverse agonist.[2][4]
GW3965 190[8][9]30[8][9]--Full AgonistFull AgonistSelective non-steroidal LXR agonist.
LXR-623 179 (IC50)[10][11][12]24 (IC50)[10][11][12]--Partial AgonistFull AgonistBrain-penetrant.[12]
BMS-852927 (XL041) -24[13]19[13][14][15]12[13][14][15]20%[14][15][16]88%[14][15][16]LXRβ-selective agonist.[14][16]
AZ876 --7[17][18]11[17][18]--Potent and selective dual LXRα/β agonist.[18][19]
F3MethylAA --137--Structurally distinct from T0901317.

EC50 (Half-maximal effective concentration) values represent the concentration of a drug that gives half of the maximal response. Ki (Inhibition constant) values indicate the binding affinity of the agonist to the receptor. % Activity is relative to a full pan-agonist.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these agonists, the following diagrams illustrate the LXR signaling pathway and a typical experimental workflow.

LXR_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus LXR_Agonist LXR Agonist LXR LXR LXR_Agonist->LXR Binding & Activation LXR_RXR_Complex LXR/RXR Heterodimer LXR->LXR_RXR_Complex RXR RXR RXR->LXR_RXR_Complex LXRE LXR Response Element (LXRE) LXR_RXR_Complex->LXRE Binds to DNA Target_Genes Target Gene Transcription (e.g., ABCA1, ABCG1, SREBP-1c) LXRE->Target_Genes Initiates mRNA mRNA Target_Genes->mRNA

LXR signaling pathway upon agonist binding.

Experimental_Workflow Start Start: Select LXR Agonists for Comparison Cell_Culture Cell Culture (e.g., Macrophages, Hepatocytes) Start->Cell_Culture Compound_Treatment Treat Cells with LXR Agonists (Dose-Response) Cell_Culture->Compound_Treatment Luciferase_Assay Luciferase Reporter Assay (Potency - EC50) Compound_Treatment->Luciferase_Assay qPCR Quantitative PCR (qPCR) (Target Gene Expression - ABCA1, SREBP-1c) Compound_Treatment->qPCR Cholesterol_Efflux_Assay Cholesterol Efflux Assay (Functional Outcome) Compound_Treatment->Cholesterol_Efflux_Assay Data_Analysis Data Analysis and Comparison Luciferase_Assay->Data_Analysis qPCR->Data_Analysis Cholesterol_Efflux_Assay->Data_Analysis Conclusion Conclusion: Rank Agonists Based on Performance Data_Analysis->Conclusion

Experimental workflow for LXR agonist evaluation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Luciferase Reporter Assay for LXR Activation

This assay is used to determine the potency (EC50) of LXR agonists in a cell-based system.[20]

  • Cell Culture and Transfection:

    • HEK293T or other suitable cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

    • Cells are seeded in 96-well plates.

    • Cells are transiently transfected with a luciferase reporter plasmid containing LXR response elements (LXREs), an LXR expression plasmid (for LXRα or LXRβ), and a control plasmid (e.g., Renilla luciferase) for normalization. Transfection is typically performed using a lipid-based transfection reagent.

  • Compound Treatment:

    • After 24 hours of transfection, the medium is replaced with fresh medium containing serial dilutions of the LXR agonists. A vehicle control (e.g., DMSO) is also included.

    • Cells are incubated with the compounds for 18-24 hours.

  • Luciferase Activity Measurement:

    • The medium is removed, and cells are lysed.

    • Luciferase activity is measured using a luminometer according to the manufacturer's instructions for the specific luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System).

    • Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency and cell number.

  • Data Analysis:

    • The fold activation is calculated relative to the vehicle control.

    • EC50 values are determined by plotting the fold activation against the log of the agonist concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This method quantifies the mRNA levels of LXR target genes, such as ABCA1 (involved in cholesterol efflux) and SREBP-1c (involved in lipogenesis), upon treatment with LXR agonists.[21][22][23]

  • Cell Culture and Treatment:

    • Relevant cell types, such as human monocyte-derived macrophages (for ABCA1) or HepG2 cells (for SREBP-1c), are cultured and seeded in 6-well or 12-well plates.

    • Cells are treated with different concentrations of LXR agonists or a vehicle control for a specified period (e.g., 18-24 hours).

  • RNA Extraction and cDNA Synthesis:

    • Total RNA is extracted from the cells using a commercial RNA isolation kit.

    • The concentration and purity of the RNA are determined using a spectrophotometer.

    • First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

  • qPCR:

    • qPCR is performed using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or probe-based chemistry.

    • Specific primers for the target genes (ABCA1, SREBP-1c) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization are used.

    • The thermal cycling conditions are optimized for each primer set.

  • Data Analysis:

    • The relative gene expression is calculated using the 2-ΔΔCt method.

    • The expression of the target gene is first normalized to the housekeeping gene (ΔCt) and then to the vehicle-treated control group (ΔΔCt).

Cholesterol Efflux Assay

This functional assay measures the capacity of cells to efflux cholesterol to an acceptor, a key process in reverse cholesterol transport that is promoted by LXR activation.[24][25][26][27]

  • Cell Culture and Cholesterol Loading:

    • Macrophages (e.g., THP-1 derived macrophages or primary human monocyte-derived macrophages) are seeded in 24-well or 48-well plates.

    • Cells are loaded with labeled cholesterol (e.g., [3H]-cholesterol or a fluorescently labeled cholesterol analog) in the presence of an LXR agonist or vehicle for 24-48 hours to allow for cholesterol uptake and equilibration within the cell.[24][25]

  • Equilibration and Treatment:

    • After loading, the cells are washed and incubated in serum-free medium containing the LXR agonist of interest for an equilibration period (e.g., 18 hours).[24] This step upregulates the expression of cholesterol transporters like ABCA1.

  • Efflux to Acceptor:

    • The equilibration medium is removed, and the cells are incubated with a cholesterol acceptor, such as apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL), in serum-free medium for a defined period (e.g., 4-6 hours).

  • Measurement of Efflux:

    • The medium containing the effluxed labeled cholesterol is collected.

    • The cells are lysed to determine the amount of labeled cholesterol remaining in the cells.

    • The amount of labeled cholesterol in the medium and the cell lysate is quantified using a scintillation counter (for [3H]-cholesterol) or a fluorescence plate reader (for fluorescently labeled cholesterol).

  • Data Analysis:

    • The percentage of cholesterol efflux is calculated as: (amount of labeled cholesterol in the medium / (amount of labeled cholesterol in the medium + amount of labeled cholesterol in the cell lysate)) x 100.

    • The results are typically expressed as the fold increase in cholesterol efflux compared to the vehicle-treated control.

References

AZ876: A New Generation LXR Agonist with a Superior Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of AZ876 and first-generation Liver X Receptor (LXR) agonists, focusing on safety and efficacy in preclinical models.

For researchers in drug development, the therapeutic potential of Liver X Receptor (LXR) agonists in treating atherosclerosis and other metabolic diseases has long been a subject of intense interest. LXRs are key regulators of cholesterol homeostasis, and their activation can promote reverse cholesterol transport (RCT), a process that removes excess cholesterol from peripheral tissues.[1][2] However, the clinical advancement of first-generation LXR agonists, such as GW3965 and T0901317, has been consistently hampered by a significant on-target adverse effect profile, namely the induction of hepatic steatosis (fatty liver) and hypertriglyceridemia.[3][4][5] These side effects arise from the activation of LXRα in the liver, which stimulates lipogenic gene expression, particularly through the sterol regulatory element-binding protein-1c (SREBP-1c) pathway.[6][7]

This compound is a novel, high-affinity LXR agonist that has demonstrated a more favorable safety profile in preclinical studies, offering a potential solution to the challenges that plagued its predecessors.[2] This guide provides an objective comparison of this compound's performance against first-generation agonists, supported by experimental data, to highlight its advantages for researchers in the field.

Quantitative Data Summary: Safety and Lipid Profile Comparison

A key preclinical study using the APOE*3Leiden mouse model, which mimics human-like hyperlipidemia, provides a direct head-to-head comparison of this compound and the first-generation agonist GW3965.[6] The data clearly illustrates the superior safety profile of this compound, particularly at a low, effective dose.[6]

ParameterControl (Vehicle)This compound (Low Dose: 5 µmol/kg/day)This compound (High Dose: 20 µmol/kg/day)GW3965 (17 µmol/kg/day)
Plasma Triglycerides BaselineNo significant effect+110% (P < 0.001)+70% (P < 0.001)
Plasma Total Cholesterol Baseline-12% (Not Significant)-16% (P < 0.05)-12% (Not Significant)
Liver Weight BaselineNo significant effect+29% (P < 0.05)No significant effect
Liver Triglyceride Content BaselineNo significant effect+53% (P < 0.01)No significant effect
Data sourced from a 20-week study in APOE3Leiden mice on an atherogenic diet.[6]*

Key Observation: At a low dose (5 µmol·kg⁻¹·day⁻¹), this compound effectively reduces atherosclerosis without the significant increases in plasma triglycerides and liver fat content seen with the first-generation agonist GW3965 and the higher dose of this compound.[6] This indicates a wider therapeutic window where desired anti-atherosclerotic effects can be separated from adverse lipogenic effects.

LXR Signaling Pathway

LXR agonists exert their effects by activating the LXR/RXR nuclear receptor heterodimer. This complex then binds to LXR Response Elements (LXREs) on the DNA, initiating the transcription of target genes. The diagram below illustrates the dual outcomes of this activation: the therapeutically desirable promotion of Reverse Cholesterol Transport (RCT) and the undesirable induction of De Novo Lipogenesis (DNL).

LXR_Pathway cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_genes Target Gene Transcription cluster_effects Physiological Outcomes LXR_RXR LXR/RXR Heterodimer LXRE LXRE (DNA) LXR_RXR->LXRE Binds to DNA ABCA1 ABCA1/G1 LXRE->ABCA1 SREBP1c SREBP-1c LXRE->SREBP1c RCT Reverse Cholesterol Transport (RCT) (Anti-Atherogenic) ABCA1->RCT DNL De Novo Lipogenesis (Steatosis & Hypertriglyceridemia) SREBP1c->DNL Agonist This compound Agonist->LXR_RXR Activates

Caption: LXR agonist this compound activates the LXR/RXR heterodimer, leading to transcription of target genes.

Experimental Protocols

The comparative data presented above was generated from a robust, long-term atherosclerosis study. The detailed methodology is crucial for interpreting the results.

1. Animal Model: The study utilized female APOE*3Leiden (E3L) transgenic mice. This model is well-established for hyperlipidemia and atherosclerosis research as its lipoprotein profile closely resembles that of humans with familial dysbetalipoproteinemia, and it responds to lipid-lowering therapies in a manner comparable to human patients.[6]

2. Diet and Treatment Groups:

  • For 20 weeks, mice were fed a Western-type diet containing 0.25% cholesterol to induce atherosclerosis.[6]

  • The mice were divided into four groups and received the diet supplemented with:

    • Vehicle (control group)

    • This compound at a low dose (5 µmol·kg⁻¹·day⁻¹)

    • This compound at a high dose (20 µmol·kg⁻¹·day⁻¹)

    • GW3965 (17 µmol·kg⁻¹·day⁻¹)[6]

3. Plasma Lipid Analysis:

  • Blood samples were collected after a 4-hour fasting period.

  • Plasma levels of total cholesterol and triglycerides were measured using commercially available enzymatic colorimetric kits.[6]

4. Liver Triglyceride Content Analysis:

  • At the end of the 20-week treatment period, mice were euthanized, and livers were excised and weighed.

  • Lipids were extracted from liver homogenates.

  • Triglyceride content was determined using an enzymatic colorimetric assay.[6]

Preclinical Study Workflow

The logical flow of the key comparative experiment is visualized below, from animal model selection to final data analysis.

Experimental_Workflow A 1. Animal Selection (APOE*3Leiden Mice) B 2. Acclimation & Diet (Western-type Diet for 20 weeks) A->B C 3. Group Allocation & Dosing (Vehicle, this compound Low, this compound High, GW3965) B->C D 4. Sample Collection (Blood Plasma & Liver Tissue) C->D E 5. Biochemical Analysis D->E E1 Plasma Lipid Profiling (Cholesterol, Triglycerides) E2 Liver Lipid Analysis (Weight, Triglyceride Content) E3 Atherosclerosis Quantification F 6. Data Comparison & Conclusion E1->F E2->F E3->F

Caption: Workflow of the APOE*3Leiden mouse atherosclerosis study.

Conclusion

The available preclinical data strongly suggests that this compound possesses a superior safety profile compared to first-generation LXR agonists like GW3965.[6] Its key advantage lies in the ability, at effective doses, to promote anti-atherogenic effects without inducing the problematic hepatic steatosis and hypertriglyceridemia that have historically hindered the therapeutic development of this class of drugs.[6][8] This improved profile makes this compound a compelling candidate for further investigation and a valuable tool for researchers exploring the therapeutic potential of LXR activation in cardiovascular and metabolic diseases.[2]

References

Independent Verification of AZ876's Cardioprotective Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cardioprotective effects of AZ876, a novel Liver X Receptor (LXR) agonist, with other alternatives. The information is supported by experimental data from preclinical studies to aid in the independent verification of its therapeutic potential.

Abstract

This compound has emerged as a promising therapeutic candidate for cardiovascular diseases, demonstrating significant cardioprotective effects in preclinical models. As a selective and orally active dual agonist of LXRα and LXRβ, this compound offers a distinct mechanism of action compared to conventional therapies.[1] It activates LXRs, which play a pivotal role in regulating lipid homeostasis, inflammation, and cholesterol metabolism.[1] This guide synthesizes findings from key studies to provide a comparative overview of this compound, focusing on its efficacy in mitigating cardiac hypertrophy and fibrosis, its unique impact on cardiac lipid profiles, and its favorable safety profile.

Comparative Analysis of Cardioprotective Agents

This compound's mechanism of action, centered on LXR activation, distinguishes it from standard-of-care cardiovascular drugs.[1] The following table summarizes the mechanistic and performance data of this compound in comparison to other established drug classes based on available preclinical information.

Drug ClassTarget/Mechanism of ActionKey Cardioprotective EffectsNoted Side Effects/Limitations
This compound (LXR Agonist) Activates LXRα and LXRβ, forming a heterodimer with the Retinoid X Receptor (RXR) to regulate gene transcription.[1][2]Reduces cardiac hypertrophy and fibrosis[3][4][5]; Reprograms cardiac lipid profile, increasing cardioprotective polyunsaturated fatty acids (PUFAs)[6][7]; Anti-inflammatory effects.[1]Earlier synthetic LXR agonists were limited by induction of hepatic steatosis and hypertriglyceridemia, but this compound shows a more favorable profile.[1][2][3]
Beta-blockers Target the sympathetic nervous system to reduce cardiac workload.[1]Reduce heart rate and blood pressure; Anti-arrhythmic effects.Fatigue, bradycardia, potential for negative inotropic effects.
ACE Inhibitors Target the renin-angiotensin system to induce vasodilation and reduce blood pressure.[1]Reduce afterload and preload; Exhibit anti-remodeling effects.[1]Cough, hyperkalemia, angioedema.
Statins Inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[1]Lower LDL cholesterol; Pleiotropic effects including anti-inflammatory and plaque-stabilizing properties.Myopathy, potential for increased risk of diabetes.

Experimental Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the cardioprotective effects of this compound.

Table 1: Effects of this compound on Cardiac Hypertrophy and Fibrosis in a Pressure Overload Model (TAC)
ParameterControl (Sham)Vehicle (TAC)This compound (TAC)Percentage Change (Vehicle vs. This compound)
Heart Weight Increase -66%44%22% reduction
Myocardial Fibrosis (fold increase) -4.52.837.8% reduction
Fractional Shortening (%) --15%-7%53.3% improvement

Data sourced from a study using a transverse aortic constriction (TAC) mouse model.[5]

Table 2: Effects of this compound in a Catecholamine-Induced Cardiac Damage Model
ParameterControlIsoproterenolIsoproterenol + this compound
Subendocardial Fibrosis BaselineIncreasedReduced
Cardiac Lipid Profile BaselineUnchangedIncreased cardioprotective PUFAs

Data from a study using an isoproterenol-induced cardiac damage model in mice.[1][6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.

Pressure Overload-Induced Cardiac Hypertrophy and Fibrosis Model
  • Animal Model: C57Bl6/J mice.[3]

  • Surgical Procedure: Cardiac hypertrophy was induced via transverse aortic constriction (TAC) for 6 weeks. Sham-operated animals served as controls.[3][5]

  • Drug Administration: this compound (20 µmol/kg/day) or a vehicle was administered in the chow for the duration of the 6-week study.[3][5]

  • Cardiac Function Assessment: Echocardiography and hemodynamic catheterization were performed to assess cardiac function.[5]

  • Histological Analysis: Myocardial fibrosis was quantified following tissue collection.[5]

  • Gene Expression Analysis: The expression of genes associated with hypertrophy and fibrosis was measured.[3]

Isoproterenol-Induced Cardiac Damage Model
  • Animal Model: Male 129SV mice.[7]

  • Induction of Damage: Catecholamine-induced cardiac damage was induced using isoproterenol.[1]

  • Drug Administration: this compound (20 µmol/kg/day) was administered for 11 days.[7]

  • Cardiac Analysis: The study assessed for the prevention of subendocardial damage and improvements in global longitudinal strain.[6][8]

  • Lipid Profile Analysis: Liquid chromatography-high resolution mass spectrometry was performed on heart tissue to analyze the cardiac lipid composition.[7]

Signaling Pathways and Experimental Workflow

The following diagrams visualize the key signaling pathways and experimental workflows described.

AZ876_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_downstream Downstream Effects This compound This compound LXR LXRα / LXRβ This compound->LXR Activates LXR_RXR LXR-RXR Heterodimer LXR->LXR_RXR Forms complex with RXR RXR RXR->LXR_RXR LXRE LXR Response Elements (in DNA) LXR_RXR->LXRE Binds to Gene_Transcription Target Gene Transcription LXRE->Gene_Transcription Initiates Lipid_Metabolism Regulation of Lipid Metabolism Gene_Transcription->Lipid_Metabolism Inflammation Suppression of Inflammation Gene_Transcription->Inflammation Cholesterol Reverse Cholesterol Transport Gene_Transcription->Cholesterol

Caption: this compound activates the LXR/RXR pathway, leading to downstream gene transcription.

Experimental_Workflow cluster_model1 Pressure Overload Model cluster_model2 Catecholamine-Induced Damage Model Model1_Start Induce Cardiac Hypertrophy (TAC in C57Bl6/J mice) Model1_Treatment Administer this compound (20 µmol/kg/day) or Vehicle for 6 weeks Model1_Start->Model1_Treatment Model1_Analysis Assess Cardiac Function (Echocardiography, Hemodynamics) Analyze Fibrosis & Gene Expression Model1_Treatment->Model1_Analysis Model2_Start Induce Cardiac Damage (Isoproterenol in 129SV mice) Model2_Treatment Administer this compound (20 µmol/kg/day) for 11 days Model2_Start->Model2_Treatment Model2_Analysis Analyze Subendocardial Damage Assess Cardiac Lipid Profile (LC-MS) Model2_Treatment->Model2_Analysis start Preclinical Investigation of this compound start->Model1_Start start->Model2_Start

Caption: Experimental workflows for evaluating this compound's cardioprotective effects.

Conclusion

Preclinical evidence strongly supports the cardioprotective effects of this compound. Its unique mechanism of action, involving the activation of LXR, leads to the attenuation of cardiac hypertrophy and fibrosis, as well as a beneficial reprogramming of the cardiac lipid profile.[3][6][7] Notably, this compound appears to circumvent the adverse lipogenic side effects associated with earlier LXR agonists, making it a more viable therapeutic candidate.[2][3] The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further independent research and development of this compound as a novel treatment for cardiovascular diseases.

References

A Comparative Analysis of the Anti-inflammatory Effects of AZ876 and Other Modulators of Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of AZ876, a novel Liver X Receptor (LXR) agonist, against other established and emerging anti-inflammatory compounds. The analysis is supported by preclinical and clinical experimental data, with a focus on quantitative comparisons, detailed methodologies, and the underlying signaling pathways.

Executive Summary

Inflammation is a critical component of numerous diseases, and the development of effective anti-inflammatory therapeutics is a major focus of biomedical research. This guide evaluates the LXR agonist this compound in the context of other anti-inflammatory agents, including statins, beta-blockers, Angiotensin-Converting Enzyme (ACE) inhibitors, and Chemoattractant Receptor-Homologous molecule expressed on TH2 cells (CRTH2) antagonists. By activating LXR, this compound modulates the transcription of genes involved in lipid metabolism and inflammation, offering a distinct mechanism of action compared to conventional therapies. This document serves as a resource for researchers to compare the efficacy and mechanisms of these different compound classes.

Data Presentation: Quantitative Comparison of Anti-inflammatory Effects

The following tables summarize the quantitative effects of this compound and comparator compounds on key inflammatory markers.

Table 1: Effects on Pro-inflammatory Cytokines

CompoundClassExperimental ModelDose/ConcentrationInflammatory MarkerQuantitative EffectCitation(s)
This compound LXR AgonistAPOE*3Leiden Mice20 µmol·kg⁻¹·day⁻¹TNF-α, IL-1β, IL-6Decreased plasma levels[1]
Atorvastatin StatinHuman PASMCs10 µmol/LIL-6Abrogated CRP-induced increase[2]
Atorvastatin StatinLPS-stimulated RAW264.7 cells10, 15, 20 µMTNF-α, IL-6Dose-dependent reduction[3][4]
Metoprolol Beta-blockerApoE-/- MiceModerate doseTNF-α, CXCL1~30% reduction in serum levels[5]
Metoprolol Beta-blockerHigh glucose-treated HRECs10 µMTNF-α, IL-1β~39% and ~43% reduction in mRNA levels, respectively[6]
Enalapril ACE InhibitorCOVID-19 PatientsStandard clinical doseIL-1β, IL-6, IL-8, TNF-αLower plasma levels compared to control[7]
Enalapril ACE InhibitorRabbit model of arthritis7.5mg/kg/dayIL-1βSignificant reduction in synovial fluid[8][9]
Fevipiprant (B1672611) CRTH2 AntagonistPatients with allergic asthma225 mg twice dailySputum EosinophilsReduction from 5.4% to 1.1% over 12 weeks[10][11]
Compound A CRTH2 AntagonistFITC-induced allergic contact hypersensitivity model (mice)Not specifiedIL-4, IL-1β, TNF-αDecreased protein levels[12]

Table 2: Effects on Inflammatory Markers and Cells

CompoundClassExperimental ModelDose/ConcentrationInflammatory Marker/CellQuantitative EffectCitation(s)
This compound LXR AgonistAPOE3Leiden Mice5 µmol·kg⁻¹·day⁻¹Atherosclerotic Lesion Area47% reduction[1]
This compound LXR AgonistAPOE3Leiden Mice20 µmol·kg⁻¹·day⁻¹Atherosclerotic Lesion Area91% reduction[1]
Simvastatin StatinApoE-deficient mice100 mg/kg body wtAortic Cholesterol Content23% reduction[2]
Metoprolol Beta-blockerApoE-/- MiceModerate dosePlaque Macrophage ContentSignificant decrease[5]
Enalapril ACE InhibitorDystrophic mdx mice5 mg/kg i.p.Muscle Necrosis AreaSignificant reduction[6][13]
Compound A CRTH2 AntagonistFITC-induced allergic contact hypersensitivity model (mice)Not specifiedInflammatory InfiltrateGreatly reduced[12]

Experimental Protocols

In Vivo Atherosclerosis Study in APOE*3Leiden Mice (for this compound)
  • Animal Model: Female APOE*3-Leiden transgenic mice, which develop hyperlipidemia and atherosclerosis on a high-fat/cholesterol diet.[1][14][15][16][17]

  • Diet: Mice are fed a Western-type diet containing 15% (w/w) cacao butter and 0.15% cholesterol to induce atherosclerosis.[1]

  • Treatment Groups:

    • Control group: Western-type diet alone.

    • This compound low-dose group: Diet supplemented with this compound (5 µmol·kg⁻¹·day⁻¹).

    • This compound high-dose group: Diet supplemented with this compound (20 µmol·kg⁻¹·day⁻¹).

    • Comparator group (e.g., GW3965): Diet supplemented with the comparator compound.

  • Duration: 20 weeks.[1]

  • Endpoint Analysis:

    • Plasma Lipids: Total cholesterol and triglyceride levels are measured from plasma samples using commercial kits.[1]

    • Plasma Cytokines: Levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) are determined using a bead-based multiplex suspension array with Luminex technology.[1][18][19][20][21]

    • Atherosclerosis Assessment: The heart and aorta are dissected, and atherosclerotic lesion area in the aortic root is quantified after staining with Oil Red O.[1]

In Vitro Human Monocyte Adhesion Assay
  • Cell Culture:

    • Human umbilical vein endothelial cells (HUVECs) are cultured to form a monolayer in 6-well plates.[22]

    • THP-1 human monocytic cells are used as the model for monocytes.[22]

  • Endothelial Cell Activation: HUVEC monolayers are treated with an inflammatory stimulus (e.g., TNF-α at 10 ng/ml) for a specified period (e.g., 12 hours) to induce the expression of adhesion molecules.[23]

  • Monocyte Labeling: THP-1 cells are labeled with a fluorescent dye, such as Calcein AM, according to the manufacturer's protocol.[24]

  • Adhesion Assay:

    • Fluorescently labeled THP-1 cells (e.g., 5 x 10⁵ cells/well) are added to the HUVEC monolayers.[22][23]

    • The co-culture is incubated for a short period (e.g., 30 minutes) to allow for monocyte adhesion.[22][23]

    • Non-adherent monocytes are removed by washing with phosphate-buffered saline (PBS).[22]

  • Quantification: The number of adherent monocytes is quantified by measuring the fluorescence intensity using a fluorescence microplate reader or by flow cytometry.[23][24]

Signaling Pathways and Mechanisms of Action

This compound: LXR Agonist Pathway

This compound is a potent agonist of Liver X Receptors (LXRα and LXRβ).[25][26] Upon activation, LXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) on the DNA, leading to the transcription of target genes that play a role in cholesterol efflux and the suppression of inflammatory gene expression.[7][25][26][27]

AZ876_Pathway This compound This compound LXR LXR This compound->LXR activates LXR_RXR LXR-RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXR Response Element (LXRE) in DNA LXR_RXR->LXRE binds to Target_Genes Target Gene Transcription (e.g., ABCA1, ABCG1) LXRE->Target_Genes initiates Anti_Inflammatory Anti-inflammatory Effects (Reduced Cytokine Expression) Target_Genes->Anti_Inflammatory leads to Statin_Pathway Statins Statins (e.g., Atorvastatin) HMG_CoA_Reductase HMG-CoA Reductase Statins->HMG_CoA_Reductase inhibit Isoprenoids Isoprenoid Synthesis Statins->Isoprenoids inhibit NF_kB_Activation NF-κB Activation Statins->NF_kB_Activation inhibit Mevalonate_Pathway Mevalonate Pathway Mevalonate_Pathway->Isoprenoids produces Isoprenoids->NF_kB_Activation required for Inflammatory_Genes Inflammatory Gene Transcription (e.g., TNF-α, IL-6, Adhesion Molecules) NF_kB_Activation->Inflammatory_Genes induces Inflammation Inflammation Inflammatory_Genes->Inflammation promotes Betablocker_Pathway Metoprolol Metoprolol Beta1_AR β1-Adrenergic Receptor Metoprolol->Beta1_AR binds to Beta_Arrestin2 β-Arrestin2 Beta1_AR->Beta_Arrestin2 recruits NF_kB_Signaling NF-κB Signaling Cascade Beta_Arrestin2->NF_kB_Signaling inhibits Inflammatory_Response Inflammatory Response (e.g., IL-1β, IL-6 expression) NF_kB_Signaling->Inflammatory_Response induces ACEi_Pathway ACE_Inhibitors ACE Inhibitors (e.g., Enalapril) ACE Angiotensin-Converting Enzyme (ACE) ACE_Inhibitors->ACE inhibit Bradykinin Bradykinin ACE_Inhibitors->Bradykinin increases levels of ACE->Bradykinin degrades Angiotensin_I Angiotensin I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1R AT1 Receptor Angiotensin_II->AT1R activates Inflammation Inflammation (e.g., Cytokine production, Oxidative stress) AT1R->Inflammation promotes Anti_Inflammatory_Effects Anti-inflammatory Effects Bradykinin->Anti_Inflammatory_Effects contributes to CRTH2_Pathway CRTH2_Antagonist CRTH2 Antagonist (e.g., Fevipiprant) CRTH2_Receptor CRTH2 Receptor (on Eosinophils, Th2 cells) CRTH2_Antagonist->CRTH2_Receptor blocks PGD2 Prostaglandin D2 (PGD2) PGD2->CRTH2_Receptor binds to Cell_Recruitment Inflammatory Cell Recruitment & Activation CRTH2_Receptor->Cell_Recruitment activates Inflammation Allergic & Eosinophilic Inflammation Cell_Recruitment->Inflammation leads to Experimental_Workflow cluster_model 1. Model Selection cluster_treatment 2. Treatment cluster_endpoints 3. Endpoint Analysis cluster_analysis 4. Data Analysis & Comparison InVivo In Vivo Model (e.g., ApoE-/- mice) This compound This compound InVivo->this compound Statins Statins InVivo->Statins BetaBlockers Beta-blockers InVivo->BetaBlockers ACEi ACE Inhibitors InVivo->ACEi CRTH2a CRTH2 Antagonists InVivo->CRTH2a Vehicle Vehicle Control InVivo->Vehicle InVitro In Vitro Model (e.g., HUVECs, Macrophages) InVitro->this compound InVitro->Statins InVitro->BetaBlockers InVitro->ACEi InVitro->CRTH2a InVitro->Vehicle Cytokines Cytokine Profiling (Luminex, ELISA) This compound->Cytokines Adhesion Monocyte Adhesion Assay This compound->Adhesion Gene_Expression Gene Expression Analysis (qPCR, Western Blot) This compound->Gene_Expression Histology Histological Analysis (Lesion size, Cell infiltration) This compound->Histology Statins->Cytokines Statins->Adhesion Statins->Gene_Expression Statins->Histology BetaBlockers->Cytokines BetaBlockers->Adhesion BetaBlockers->Gene_Expression BetaBlockers->Histology ACEi->Cytokines ACEi->Adhesion ACEi->Gene_Expression ACEi->Histology CRTH2a->Cytokines CRTH2a->Adhesion CRTH2a->Gene_Expression CRTH2a->Histology Vehicle->Cytokines Vehicle->Adhesion Vehicle->Gene_Expression Vehicle->Histology Data_Analysis Quantitative Comparison of Anti-inflammatory Effects Cytokines->Data_Analysis Adhesion->Data_Analysis Gene_Expression->Data_Analysis Histology->Data_Analysis

References

Statistical Validation of AZ876: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental data for AZ876, a novel Liver X Receptor (LXR) agonist. The following sections present quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to objectively assess its performance against other alternatives.

Mechanism of Action

This compound is a selective and orally active dual agonist of Liver X Receptor alpha (LXRα) and beta (LXRβ).[1] LXRs are nuclear receptors that play a crucial role in regulating cholesterol homeostasis, lipid metabolism, and inflammatory responses.[2] Upon activation by an agonist like this compound, LXRs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR response elements (LXREs) on target genes, initiating their transcription.[1][2] This mechanism is distinct from traditional cardiovascular therapies such as statins, which inhibit cholesterol synthesis, or beta-blockers and ACE inhibitors, which target the sympathetic nervous system and the renin-angiotensin system, respectively.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies involving this compound, comparing its efficacy with other LXR agonists where data is available.

Table 1: In Vitro Potency of this compound
ParameterSpeciesLXRαLXRβReference
Ki (μM) Human0.0070.011[2]
EC50 (Reporter Assay) HumanMore potent than GW3965More potent than GW3965[2]
Table 2: Effects of this compound on Atherosclerosis in APOE*3Leiden Mice
Treatment GroupDose (μmol·kg-1·day-1)Lesion Area ReductionPlasma Triglyceride ChangePlasma Cholesterol ChangeReference
This compound (Low Dose) 5-47%No effect-12% (NS)[3]
This compound (High Dose) 20-91%+110%-16%[3]
GW3965 17Significant Reduction+70%-12% (NS)[3]
NS: Not Significant
Table 3: Cardioprotective Effects of this compound in Murine Models
ModelKey FindingsReference
Transverse Aortic Constriction (TAC) Reduced heart weight increase (44% vs 66% in vehicle)[4]
Attenuated myocardial fibrosis (2.8-fold vs 4.5-fold in vehicle)[4]
Suppressed hypertrophy- and fibrosis-related gene expression[5]
No alteration in plasma triglycerides or liver weight[5]
Isoproterenol-Induced Cardiac Damage Improved global longitudinal strain and E/e' ratio[6][7]
Significantly reduced subendocardial fibrosis[6][7]
Increased cardiac polyunsaturated fatty acids[6][7]

Experimental Protocols

Transverse Aortic Constriction (TAC) Model

This in vivo model is used to induce pressure overload-induced cardiac hypertrophy and fibrosis.

  • Animal Model: C57Bl6/J mice.[5]

  • Procedure: A surgical constriction is placed on the transverse aorta to increase afterload on the left ventricle. Sham-operated animals undergo the same procedure without the constriction.

  • Treatment: this compound (20 µmol/kg/day) or a vehicle is administered in the chow for the duration of the study (e.g., 6 weeks).[5]

  • Endpoints:

    • Cardiac function is assessed by echocardiography and hemodynamic catheterization.[4]

    • Heart weight and fibrosis levels are measured post-mortem.[5]

    • Gene expression analysis is performed on cardiac tissue to evaluate markers of hypertrophy and fibrosis.[5]

In Vitro LXR Target Gene Expression Assay

This assay assesses the ability of this compound to induce the expression of LXR target genes in a relevant cell line.

  • Cell Lines: HepG2 (liver metabolism) or THP-1 (macrophage function) cells are commonly used.

  • Procedure:

    • Cells are seeded in appropriate culture plates.

    • Cells are treated with varying concentrations of this compound or a vehicle control.

    • After a specified incubation period (e.g., 6, 24, or 48 hours), RNA is extracted from the cells.[7]

    • Quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of LXR target genes (e.g., ABCA1, ABCG1, SREBP1c).

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

AZ876_Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus This compound This compound LXR LXR This compound->LXR activates LXR_RXR LXR-RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXR Response Element (on DNA) LXR_RXR->LXRE binds Target_Genes Target Gene Transcription LXRE->Target_Genes initiates Downstream_Effects Downstream Effects (Lipid Metabolism, Anti-inflammation) Target_Genes->Downstream_Effects

Caption: this compound activates the LXR-RXR pathway, leading to beneficial downstream effects.

TAC_Experimental_Workflow cluster_surgery Surgical Intervention cluster_treatment Treatment Period (6 weeks) cluster_endpoints Assessments start Start: C57Bl6/J Mice TAC_op Transverse Aortic Constriction (TAC) start->TAC_op Sham_op Sham Operation start->Sham_op TAC_veh TAC + Vehicle Chow TAC_op->TAC_veh TAC_AZ TAC + this compound Chow TAC_op->TAC_AZ Sham_veh Sham + Vehicle Chow Sham_op->Sham_veh analysis Endpoint Analysis TAC_veh->analysis TAC_AZ->analysis Sham_veh->analysis echo Echocardiography analysis->echo hemo Hemodynamics analysis->hemo hw Heart Weight & Fibrosis analysis->hw gene Gene Expression analysis->gene

Caption: Workflow for the Transverse Aortic Constriction (TAC) model.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of AZ876

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before any disposal procedures, it is critical to handle AZ876 with care, adhering to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a laboratory coat.

  • Ventilation: Handle solid this compound and its solutions in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Spill Management: In the event of a spill, prevent the spread of the material. For solid spills, carefully scoop the material into a designated waste container. For liquid spills, absorb with an inert material and place it in the chemical waste container. Ensure the spill area is thoroughly cleaned and decontaminated.

Quantitative Data Summary

The following table summarizes key chemical and physical properties of this compound. This information is crucial for understanding its behavior and for proper labeling of waste containers.

PropertyValueReference
Chemical Name 2-(1,1-dimethylethyl)-5-phenyl-4-[[4-(1-piperidinyl)phenyl]amino]-3(2H)-isothiazolone, 1,1-dioxideCayman Chemical[1]
CAS Number 898800-26-5Cayman Chemical[1]
Molecular Formula C₂₄H₂₉N₃O₃SCayman Chemical[1]
Molecular Weight 439.6 g/mol Cayman Chemical[1]
Appearance A solidCayman Chemical[1]
Solubility DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 1 mg/mlCayman Chemical[1], Selleck Chemicals[2]

Step-by-Step Disposal Procedures

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general workflow for the proper disposal of chemical waste.

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, gloves).

    • Segregate this compound waste from other chemical waste streams to prevent potential reactions.

  • Containerization and Labeling:

    • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.

    • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream (e.g., solvents) with their approximate concentrations.

  • Storage of Waste:

    • Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

    • Keep the container closed except when adding waste.

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.

    • Never dispose of this compound down the drain or in the regular trash.[3][4] Disposal should be handled by a licensed hazardous waste disposal company.[3]

Experimental Protocols: Inactivation (General Guidance)

Specific inactivation protocols for this compound are not documented. For many organic compounds, incineration at a licensed facility is the preferred method of destruction. Chemical degradation methods should only be attempted by qualified personnel after a thorough literature review and risk assessment, and in consultation with the EHS department.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the proper disposal of this compound and its signaling pathway, providing a clear visual guide for laboratory personnel.

AZ876_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Labeling cluster_storage_disposal Storage & Final Disposal start Start: this compound Waste Generation ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe ventilation Handle in a Ventilated Area (Fume Hood) ppe->ventilation segregate Segregate this compound Waste ventilation->segregate container Use Designated, Leak-Proof Container segregate->container label_waste Label Container: 'Hazardous Waste', 'this compound', and all components container->label_waste store Store in a Secure, Ventilated Area label_waste->store contact_ehs Contact Institutional EHS Department store->contact_ehs no_drain DO NOT Dispose Down Drain or in Trash store->no_drain disposal Professional Disposal by Licensed Contractor contact_ehs->disposal

Caption: Logical workflow for the proper disposal of this compound.

AZ876_Signaling_Pathway cluster_pathway This compound Signaling Pathway This compound This compound LXR Liver X Receptor (LXRα/β) This compound->LXR activates Heterodimer LXR/RXR Heterodimer LXR->Heterodimer forms heterodimer with RXR Retinoid X Receptor (RXR) RXR->Heterodimer LXRE LXR Response Element (LXRE) in Target Gene Promoters Heterodimer->LXRE binds to Transcription Initiation of Gene Transcription LXRE->Transcription TargetGenes Target Genes (e.g., ABCA1, ABCG1) Transcription->TargetGenes upregulates BiologicalEffects Biological Effects: - Reverse Cholesterol Transport - Lipid Metabolism Regulation - Anti-inflammatory Effects TargetGenes->BiologicalEffects

Caption: Signaling pathway of the LXR agonist this compound.[5][6]

References

Essential Safety and Handling Guidelines for AZ876

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of AZ876, a potent dual partial Liver X Receptor (LXR) agonist. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, these guidelines are based on best practices for handling potent, non-radiolabeled research compounds and should be used to supplement a thorough, site-specific risk assessment.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is paramount to minimize exposure to potent compounds like this compound. The required level of PPE is dictated by a risk assessment that considers the quantity of the compound, its physical form (e.g., solid powder, solution), and the specific laboratory procedure being performed.

Recommended PPE for Various Laboratory Activities
ActivityRecommended PPERationale
Weighing and Dispensing (as a powder) - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator)High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an additional barrier against contamination.[1]
Solution Preparation - Chemical fume hood or other certified ventilated enclosure- Laboratory coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile)Reduced risk of aerosolization compared to handling powders, but the potential for splashes and spills remains.
Cell Culture and In Vitro Assays - Biosafety cabinet (Class II)- Laboratory coat- Safety glasses- Chemical-resistant gloves (e.g., nitrile)Provides product, personnel, and environmental protection.
Handling of Waste - Disposable gown- Double-gloving (e.g., nitrile)- Safety glasses or face shieldPrevents skin contact and exposure to contaminated materials during disposal procedures.

Operational Plan: Step-by-Step Guidance

A systematic approach is critical to ensure safety when working with this compound. The following workflow outlines the key steps for handling this potent compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal review_sds Review Safety Information (MSDS for similar compounds, literature) risk_assessment Conduct a thorough Risk Assessment review_sds->risk_assessment prepare_area Prepare & Decontaminate Work Area (e.g., certified fume hood) risk_assessment->prepare_area gather_materials Gather All Necessary Materials (PPE, spill kit, waste containers) prepare_area->gather_materials don_ppe Don Appropriate PPE (as per risk assessment) gather_materials->don_ppe perform_experiment Perform Experiment (e.g., weighing, solution prep) within containment don_ppe->perform_experiment decontaminate_equipment Decontaminate Equipment & Surfaces perform_experiment->decontaminate_equipment doff_ppe Doff PPE Correctly to avoid cross-contamination decontaminate_equipment->doff_ppe segregate_waste Segregate & Label Waste (potent compound waste) doff_ppe->segregate_waste dispose_waste Dispose of Waste (via certified hazardous waste vendor) segregate_waste->dispose_waste cluster_solid Solid Form (Powder) cluster_liquid Liquid Form (Solution) start Start: Handling this compound risk_assessment Perform Risk Assessment: - Physical form (solid/liquid)? - Quantity? - Procedure? start->risk_assessment weighing Weighing/Dispensing risk_assessment->weighing Solid solution_prep Solution Preparation/ Aliquoting risk_assessment->solution_prep Liquid papr PAPR/Supplied-Air Respirator Double Gloves Disposable Gown Sleeve Covers weighing->papr fume_hood Chemical Fume Hood Safety Goggles Lab Coat Nitrile Gloves solution_prep->fume_hood

References

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